Glu-urea-Glu-NHS ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H43N3O11 |
|---|---|
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
ditert-butyl (2S)-2-[[(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]pentanedioate |
InChI |
InChI=1S/C27H43N3O11/c1-25(2,3)38-20(33)14-10-16(22(35)39-26(4,5)6)28-24(37)29-17(23(36)40-27(7,8)9)11-15-21(34)41-30-18(31)12-13-19(30)32/h16-17H,10-15H2,1-9H3,(H2,28,29,37)/t16-,17-/m0/s1 |
InChI-Schlüssel |
RLHXPXLWGMDVAY-IRXDYDNUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Linchpin of PSMA Targeting: A Technical Guide to the Glu-urea-Glu Core
For Immediate Release
A deep dive into the Glu-urea-Glu pharmacophore, the cornerstone of high-affinity binding to Prostate-Specific Membrane Antigen (PSMA), reveals its critical role in the development of next-generation diagnostic and therapeutic agents for prostate cancer. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core's structure-activity relationship, binding thermodynamics, and the experimental methodologies used to evaluate its efficacy.
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is significantly overexpressed in prostate cancer cells, making it a prime target for targeted therapies and molecular imaging.[1] At the heart of the most potent PSMA inhibitors lies the elegant and highly specific Glu-urea-Glu (or more broadly, the Glu-urea-X) pharmacophore. This motif masterfully mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG), enabling high-affinity binding and effective targeting of cancerous tissues.[2]
The Architecture of a High-Affinity Interaction
The binding of the Glu-urea-Glu core to PSMA is a finely orchestrated event occurring within a complex binding pocket. This cavity is comprised of three main regions: the S1' glutamate (B1630785) recognition pocket, a dinuclear zinc(II) active site, and a spacious, irregularly shaped entrance funnel.[2][3] The Glu-urea-Glu pharmacophore is meticulously designed to interact with these key domains.
The terminal glutamate moiety of the inhibitor fits snugly into the S1' pocket, forming critical hydrogen bonds and electrostatic interactions with surrounding amino acid residues. The central urea (B33335) component plays a pivotal role by coordinating with the two zinc ions in the active site, a crucial interaction for potent inhibition.[4][5] This coordination with the zinc ions is a hallmark of many potent metalloproteinase inhibitors. The second glutamate (or another amino acid like lysine (B10760008) in many derivatives) extends towards the entrance funnel, where further interactions can be tailored to modulate the inhibitor's overall properties, including pharmacokinetics and internalization.[6]
The precise positioning of the Glu-urea-Glu motif within the PSMA active site is virtually indistinguishable from that of other high-affinity urea-based ligands, highlighting its fundamental importance.[7] Structural studies have revealed that while the pharmacophore's binding is highly conserved, the linker and effector moieties attached to it can adopt divergent positions within the entrance funnel, offering a versatile platform for the development of theranostic agents.[2][6]
Quantifying the Affinity: A Comparative Analysis
The binding affinity of PSMA inhibitors is a critical determinant of their in vivo efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the binding affinities of several representative PSMA inhibitors, including those with the Glu-urea-Glu and the closely related Glu-urea-Lys core.
| Compound/Ligand | Core Motif | IC50 (nM) | Ki (nM) | Cell Line | Radioligand for Assay | Reference(s) |
| EuE-k-¹⁸F-FBOA (1) | Glu-urea-Glu | 4.2 ± 0.4 | LNCaP | [¹²⁵I]I-BA)KuE | [8][9] | |
| EuE-k-β-a-¹⁸F-FPyl (2) | Glu-urea-Glu | 1.1 ± 0.2 | LNCaP | [¹²⁵I]I-BA)KuE | [8][9] | |
| ¹⁸F-DCFPyL | Glu-urea-Lys | 12.3 ± 1.2 | LNCaP | [¹²⁵I]I-BA)KuE | [8][10] | |
| ¹⁸F-PSMA-1007 | Glu-urea-Lys | 4.2 ± 0.5 | LNCaP | [¹²⁵I]I-BA)KuE | [8][10] | |
| PSMA-1 | Glu-urea-Lys | 2.4 | LNCaP cell lysates | NAAG | [11] | |
| Compound 6f | Glu-urea-Lys | 6.51 ± 0.19 | PC3-PIP | [¹²⁵I]MIP-1095 | [12][13] | |
| Ga-HTK03041 | Lys-urea-Glu | 0.63 | [14] | |||
| HTK03149 | Lys-urea-Aad | 6.99 | [14] | |||
| Glu-urea-Gln | Glu-urea-Gln | 6.8 ± 1.1 | LNCaP | [15] | ||
| Glu-urea-Asn | Glu-urea-Asn | 12.1 ± 1.5 | LNCaP | [15] | ||
| Glu-urea-Orn | Glu-urea-Orn | 19.8 ± 2.1 | LNCaP | [15] | ||
| Glu-urea-Lys | Glu-urea-Lys | 31.5 ± 3.5 | LNCaP | [15] |
Visualizing the Molecular Logic
To better understand the processes involved in PSMA binding and the experimental workflows used to characterize it, the following diagrams are provided.
Key Experimental Protocols
The characterization of PSMA inhibitors relies on a suite of standardized in vitro and in vivo assays. The following are detailed methodologies for three cornerstone experiments.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (IC50 and Ki) of a test compound.[1]
a. Cell Culture:
-
Culture PSMA-expressing cells, such as LNCaP or PC3-PIP, in appropriate media until they reach near confluence.[16][17]
-
Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[1]
b. Ligand Preparation:
-
Prepare a stock solution of the unlabeled test compound (competitor) and perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M).[16]
-
Prepare a solution of a suitable radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹²⁵I]I-MIP-1095) at a fixed concentration, typically at or below its Kd value.[1]
c. Assay Procedure:
-
Wash the cells twice with ice-cold binding buffer (e.g., PBS).[16]
-
To the appropriate wells, add:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Terminate the binding by aspirating the medium and washing the cells three times with ice-cold PBS to remove unbound radioligand.[16]
d. Measurement and Analysis:
-
Lyse the cells with a suitable buffer (e.g., 1 M NaOH).[16]
-
Transfer the lysates to counting tubes and measure the radioactivity using a gamma counter.[16]
-
Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
In Vitro Internalization Assay
This assay measures the rate and extent to which a radiolabeled PSMA inhibitor is internalized by cancer cells.
a. Cell Preparation:
-
Seed PSMA-positive cells (e.g., LNCaP) in 24-well plates and grow to confluence.
b. Assay Procedure:
-
Wash the cells with binding medium.
-
Add the radiolabeled test compound at a specific concentration to the wells. For blocking, pre-incubate a set of wells with a high concentration of an unlabeled PSMA inhibitor.[18]
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to allow for internalization. A parallel set of plates can be incubated at 4°C to measure surface-bound ligand only.[19][20]
-
At each time point, stop the internalization by placing the plates on ice and washing the cells with ice-cold PBS.
-
To differentiate between surface-bound and internalized radioactivity, treat the cells with an acidic buffer (e.g., glycine-HCl, pH 2.8) for a few minutes to strip the surface-bound radioligand.[18]
-
Collect the acidic buffer (surface-bound fraction) and then lyse the cells to collect the internalized fraction.
c. Measurement and Analysis:
-
Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.
In Vivo Biodistribution Study
This study evaluates the distribution, accumulation, and clearance of a radiolabeled PSMA inhibitor in a living organism, typically in tumor-bearing mice.[21][22]
a. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneous xenografts of PSMA-expressing human prostate cancer cells (e.g., LNCaP, 22Rv1).[21][23]
b. Radioligand Administration:
-
Administer a known amount of the radiolabeled compound to the mice, typically via intravenous injection.[23] Other routes like intraperitoneal or subcutaneous can also be investigated.[23]
c. Tissue Collection and Measurement:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.[23][24]
-
Dissect major organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
d. Data Analysis:
-
Determine the pharmacokinetic profile of the compound and assess its tumor-targeting efficacy and clearance from non-target organs.
Conclusion
The Glu-urea-Glu core is a testament to the power of rational drug design. Its ability to specifically and potently bind to PSMA has paved the way for significant advancements in the diagnosis and treatment of prostate cancer. A thorough understanding of its binding mechanism, coupled with robust experimental validation, is essential for the continued development of innovative and effective PSMA-targeted agents. The methodologies and data presented in this guide provide a solid foundation for researchers and developers working to harness the full potential of this remarkable pharmacophore.
References
- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glu-Urea-Lys Scaffold Functionalized Superparamagnetic Iron Oxide Nanoparticles Targeting PSMA for In Vivo Molecular MRI of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 18 F-labeled 1,2,3-triazole-linked Glu-urea-Lys-based PSMA ligands have good pharmacokinetic properties for positron emission tomography imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetic and Biodistribution Assessment of a Near Infrared-Labeled PSMA-Specific Small Molecule in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glu-urea-Glu-NHS Ester: A Core Component in Prostate Cancer Theranostics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Glu-urea-Glu-NHS ester, a critical building block in the development of targeted diagnostics and therapeutics for prostate cancer. This document details its synthesis, physicochemical properties, and its role as a pharmacophore for linking to Prostate-Specific Membrane Antigen (PSMA) inhibitors. Detailed experimental protocols and a summary of key quantitative data are provided to support researchers in this field.
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. Small molecule inhibitors that bind to the enzymatic active site of PSMA have been successfully utilized to deliver imaging agents and therapeutic payloads directly to tumor sites. The Glu-urea-Glu (EuE) motif is a potent pharmacophore that mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG), and serves as the core of many high-affinity PSMA inhibitors. The N-hydroxysuccinimide (NHS) ester functionalized version, this compound, is a key intermediate that allows for the covalent conjugation of this PSMA-targeting moiety to various molecules of interest, such as diagnostic radionuclides or therapeutic agents.
Chemical Structure and Properties
The fundamental structure of this compound consists of two glutamic acid residues linked by a central urea (B33335) group, with one of the terminal carboxylic acids activated as an N-hydroxysuccinimide ester. This activation renders the molecule highly reactive towards primary and secondary amines, facilitating the formation of stable amide bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1228927-36-3 | N/A |
| Molecular Formula | C₂₁H₂₈N₄O₁₁ | N/A |
| Molecular Weight | 585.64 g/mol | MedChemExpress |
| Solubility | 100 mg/mL in DMSO | MedChemExpress |
| Appearance | Solid | AbMole BioScience |
| Storage (Powder) | -20°C for 3 years | AbMole BioScience |
| Storage (in Solvent) | -80°C for 6 months | AbMole BioScience |
Synthesis of this compound
Conceptual Synthesis Workflow
An In-depth Technical Guide to the Synthesis of Glu-urea-Glu-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis pathway for Glu-urea-Glu-N-hydroxysuccinimide (NHS) ester, a crucial bifunctional linker in the development of targeted therapeutics, particularly inhibitors of prostate-specific membrane antigen (PSMA). This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual diagrams of the synthesis process and its application.
Introduction
The Glu-urea-Glu (GUG) moiety is a fundamental pharmacophore for high-affinity binding to PSMA, a well-established biomarker overexpressed on the surface of prostate cancer cells. The addition of an NHS ester functional group transforms the GUG core into a versatile tool for bioconjugation, enabling its covalent attachment to various molecules such as antibodies, peptides, or imaging agents. This guide details the chemical synthesis of Glu-urea-Glu-NHS ester, providing researchers with the necessary information to produce this valuable compound for their drug development pipelines.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:
-
Formation of the Protected Glu-urea-Glu Core: This involves the coupling of two protected glutamic acid residues through a central urea (B33335) linkage. This is typically achieved via the formation of an isocyanate intermediate from one glutamic acid derivative, which then reacts with the free amine of a second glutamic acid derivative.
-
Activation of the Carboxylic Acid: The terminal carboxylic acid groups of the Glu-urea-Glu backbone are deprotected, and one is subsequently activated as an N-hydroxysuccinimide ester to facilitate conjugation reactions.
The synthesis can be performed using either solution-phase or solid-phase peptide synthesis (SPPS) techniques. While solution-phase synthesis is adaptable, SPPS offers advantages in terms of purification and handling.[1][2]
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound. The protocols are compiled based on established methods for the synthesis of related urea-based PSMA inhibitors.[1][3][4][5]
Solution-Phase Synthesis of Protected Glu-urea-Glu
This protocol describes the formation of the protected Glu-urea-Glu core in solution.
Materials:
-
H-Glu(OtBu)-OtBu HCl (L-Glutamic acid di-tert-butyl ester hydrochloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Isocyanate Formation:
-
Dissolve H-Glu(OtBu)-OtBu HCl (2.0 eq) and TEA (or DIPEA) (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve triphosgene (1.0 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the cooled glutamic acid solution.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Urea Formation:
-
In a separate flask, dissolve H-Glu(OtBu)-OtBu HCl (2.0 eq) and TEA (or DIPEA) (4.4 eq) in anhydrous DCM.
-
Add this solution to the isocyanate reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected Glu-urea-Glu derivative.
-
Deprotection of the Carboxylic Acid Groups
Materials:
-
Protected Glu-urea-Glu
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolve the protected Glu-urea-Glu in a mixture of TFA and DCM (typically 1:1 or as a solution of 50-95% TFA in DCM). TIS can be added as a scavenger (2.5-5%).
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Precipitate the deprotected Glu-urea-Glu by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum.
NHS Ester Activation
Materials:
-
Deprotected Glu-urea-Glu
-
N,N'-Disuccinimidyl carbonate (DSC) or N,N'-Carbonyldisuccinimide
-
Anhydrous DMF or other suitable aprotic solvent
-
Anhydrous pyridine (B92270) or other non-nucleophilic base
Procedure:
-
Dissolve the deprotected Glu-urea-Glu in anhydrous DMF.
-
Add N,N'-Disuccinimidyl carbonate (1.1-1.5 eq per carboxylic acid group to be activated).
-
Add anhydrous pyridine (2-3 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
The product, this compound, can be used directly in solution for subsequent conjugation reactions or purified by preparative HPLC if a solid material is required.
Quantitative Data Summary
The following table summarizes typical yields and conditions for the synthesis steps. It is important to note that these values are representative and may vary depending on the specific reaction scale and conditions.
| Step | Reagents | Solvent | Time | Temperature | Typical Yield | Purification |
| Protected Glu-urea-Glu Synthesis | H-Glu(OtBu)-OtBu HCl, Triphosgene, TEA | DCM | 12-18 h | -78 °C to RT | 60-85% | Silica Gel Chromatography |
| Deprotection | Protected GUG, TFA, DCM | TFA/DCM | 2-4 h | RT | >90% | Precipitation |
| NHS Ester Activation | Deprotected GUG, DSC, Pyridine | DMF | 4-12 h | RT | High (often used in situ) | Preparative HPLC |
Visual Diagrams
Synthesis Pathway of this compound
Caption: Overall synthesis scheme for this compound.
Experimental Workflow for Bioconjugation
Caption: Workflow for conjugating this compound to a target molecule.
PSMA Inhibition Signaling Context
Caption: Conceptual diagram of PSMA targeting and inhibition.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound, a critical component in the development of PSMA-targeted agents. By following the outlined protocols and understanding the underlying chemical principles, researchers can effectively produce this versatile linker for a wide range of applications in drug discovery and molecular imaging. The provided diagrams offer a clear visual representation of the synthesis pathway and its broader scientific context.
References
- 1. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spandidos-publications.com [spandidos-publications.com]
A Deep Dive into the Mechanism of Action of Urea-Based PSMA Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, has emerged as a pivotal target in the diagnosis and treatment of prostate cancer. Its elevated expression in prostate tumors, particularly in metastatic and castration-resistant disease, has spurred the development of targeted inhibitors. Among these, urea-based compounds have proven to be a highly successful class of small-molecule inhibitors, forming the backbone of numerous diagnostic imaging agents and therapeutic radioligands. This technical guide elucidates the intricate mechanism of action of urea-based PSMA inhibitors, providing a comprehensive resource for professionals in the field.
Molecular Interaction and Binding at the Active Site
Urea-based PSMA inhibitors are meticulously designed to mimic the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG), thereby enabling high-affinity binding to the enzyme's active site.[1][2] PSMA, also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a zinc-dependent metalloprotease.[3][4] The binding of urea-based inhibitors is a multifaceted process involving a series of specific molecular interactions within the enzyme's catalytic pocket.
The core of this interaction lies in the urea (B33335) functional group, which acts as a transition-state mimetic of the peptide bond cleaved by PSMA.[2] This urea moiety, along with a glutamate residue present in the inhibitor structure, engages in critical interactions with the active site. The inhibitor's glutamate component binds to the S1' pocket of the enzyme.[2] The binding is further stabilized by interactions with two zinc ions in the active site.[4]
The general structure of these inhibitors typically consists of a glutamate-urea-lysine (Glu-urea-Lys) scaffold.[5][6] This scaffold positions the key interacting groups optimally within the binding pocket. The association of these inhibitors with PSMA is primarily driven by a combination of hydrogen bonding, salt bridges, electrostatic interactions, and π-π stacking.[1][7] The unique chemical properties of these urea derivatives contribute to their high binding affinity and favorable tumor uptake.[1]
Quantitative Analysis of Binding Affinities
The efficacy of urea-based PSMA inhibitors is fundamentally linked to their binding affinity, which is quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). A lower value for these parameters signifies a higher binding affinity. The following tables summarize the binding affinities of several prominent urea-based PSMA inhibitors.
| Inhibitor | Binding Affinity (IC50, nM) | Cell Line / Assay Condition |
| PSMA-617 | ~5 | LNCaP & C4-2 cells[8] |
| 18F-DCFPyL | 12.3 ± 1.2 | LNCaP cells[9] |
| 18F-PSMA-1007 | 4.2 ± 0.5 | LNCaP cells[9] |
| PSMA-1-VcMMAE-Cy5.5 | 0.84 (EC50) | PSMA-positive PC3pip cells[10] |
| Ac-Y-2-Nal-K(Sub-KuE) | 3.9 ± 1.7 | [11] |
| Ac-Y(3,5-di-I-Y)K(Sub-KuE) | 3.8 ± 0.6 | [11] |
| Inhibitor | Binding Affinity (Ki, nM) | Cell Line / Assay Condition |
| PSMA-617 | 2.3 ± 2.9 | LNCaP & C4-2 cells[8] |
| PSMA-11 | 12.0 ± 2.8 | Preclinical studies[8] |
| [18F]1a | 0.1 | [12] |
| [18F]DCFPyL | 0.398 ± 0.055 | [12] |
| Inhibitor | Dissociation Constant (Kd, nM) | Cell Line / Assay Condition |
| [18F]DCFPyL | 0.402 ± 0.121 | [12] |
| DUPA-99mTc | 14 | LNCaP cells[13] |
| [177Lu]Lu–iPSMA–iGRP78 | 1.883 | LNCaP cells[14] |
| [177Lu]Lu–iPSMA | 2.245 | LNCaP cells[14] |
Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.
Cellular Mechanism and Signaling Pathway Modulation
Beyond simple competitive inhibition of the enzyme's catalytic activity, the binding of urea-based inhibitors to PSMA has profound effects on cellular signaling pathways, contributing to their therapeutic efficacy. Increased expression of PSMA on prostate cancer cells is not merely a passive biomarker but an active contributor to tumor progression.[15][16]
PSMA expression mediates a critical "pathway switch" from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT pathway.[3][15][16][17] In cells with low PSMA expression, a signaling complex involving β1 integrin, RACK1, and IGF-1R typically activates the MAPK/ERK pathway, which promotes cell proliferation.[18] However, in the presence of high PSMA expression, PSMA interacts with the scaffolding protein RACK1, disrupting this complex.[15][16][17] This disruption redirects the signaling cascade towards the PI3K-AKT pathway, a key driver of tumor survival, growth, and progression.[3][15][16][17][18] The enzymatic activity of PSMA, which cleaves glutamate from substrates, can indirectly activate the PI3K pathway, with glutamate acting as a second messenger.[19][20]
By binding to PSMA, urea-based inhibitors can modulate these signaling events. The internalization of the inhibitor-PSMA complex is a crucial step, particularly for therapeutic applications where the inhibitor is conjugated to a cytotoxic payload.[5][19]
PSMA-mediated signaling switch and inhibitor action.
Experimental Protocols
The characterization of urea-based PSMA inhibitors relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (IC50) of a non-radiolabeled inhibitor.
Objective: To measure the ability of a test compound to compete with a known radioligand for binding to PSMA expressed on cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP, 22Rv1)[18]
-
PSMA-negative control cells (e.g., PC-3)[18]
-
Radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹²⁵I]I-MIP-1095)[18]
-
Unlabeled competitor ligand (test compound)
-
Assay buffer
-
96-well cell culture plates
-
Gamma or beta counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[18]
-
Ligand Preparation: Prepare serial dilutions of the unlabeled competitor ligand in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M. Prepare the radioligand at a fixed concentration, typically at its Kd value.[18]
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer and the fixed concentration of radioligand.
-
Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled potent inhibitor (e.g., 1-10 µM 2-PMPA) and the fixed concentration of radioligand.[18]
-
Competitor Wells: Add each dilution of the competitor ligand and the fixed concentration of radioligand.
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 1 hour at 37°C).
-
Washing: Aspirate the medium and wash the cells twice with ice-cold assay buffer to remove unbound radioligand.[18]
-
Lysis: Lyse the cells with a suitable lysis buffer.
-
Counting: Transfer the lysate to counting tubes and measure the radioactivity using a gamma or beta counter.[18]
-
Data Analysis: Calculate the percentage of specific binding for each competitor concentration and plot it against the log of the competitor concentration to determine the IC50 value.
Workflow for a competitive radioligand binding assay.
In Vitro Cell Uptake and Internalization Assay
This assay quantifies the extent to which a radiolabeled inhibitor is taken up and internalized by PSMA-expressing cells.
Objective: To measure the time-dependent uptake and internalization of a radiolabeled PSMA inhibitor.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Radiolabeled inhibitor
-
Cell culture medium
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate surface-bound from internalized radioactivity
-
Lysis buffer
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to attach.
-
Incubation: Add the radiolabeled inhibitor to the cells at a specific concentration and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
Washing: At each time point, wash the cells with ice-cold PBS to stop the uptake.
-
Acid Wash: To measure internalization, incubate the cells with an acid wash buffer to strip off surface-bound radioactivity. Collect the supernatant (surface-bound fraction).
-
Lysis: Lyse the remaining cells to release the internalized radioactivity (internalized fraction).
-
Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the results as a percentage of the total added radioactivity per million cells.
In Vivo Biodistribution Studies
These studies are crucial for evaluating the in vivo targeting efficacy and pharmacokinetic profile of a radiolabeled inhibitor.
Objective: To determine the distribution of a radiolabeled PSMA inhibitor in various organs and tumors in an animal model.
Materials:
-
Tumor-bearing animal model (e.g., mice with LNCaP xenografts)
-
Radiolabeled inhibitor
-
Anesthesia
-
Gamma counter
Procedure:
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneously injecting PSMA-positive cells.
-
Injection: Inject a known amount of the radiolabeled inhibitor into the animals (e.g., via tail vein).
-
Time Points: At various time points post-injection (e.g., 1h, 4h, 24h), euthanize groups of animals.
-
Organ Harvesting: Dissect and collect major organs and the tumor.
-
Weighing and Counting: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Conclusion
Urea-based PSMA inhibitors represent a cornerstone in the targeted imaging and therapy of prostate cancer. Their mechanism of action is a sophisticated interplay of high-affinity molecular binding to the active site of PSMA and the subsequent modulation of critical cellular signaling pathways that drive tumor growth and survival. A thorough understanding of these mechanisms, supported by robust quantitative data from well-defined experimental protocols, is paramount for the continued development of next-generation PSMA-targeted agents with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to advancing this promising field of oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. onclive.com [onclive.com]
- 20. researchgate.net [researchgate.net]
Navigating the Chemical Landscape of a Promising Bioconjugation Agent: A Technical Guide to the Solubility and Stability of Glu-urea-Glu-NHS Ester
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability characteristics of the Glu-urea-Glu-NHS (N-hydroxysuccinimide) ester, a key building block in the development of targeted therapeutics, particularly in the field of prostate cancer research. Tailored for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines experimental methodologies, and presents key molecular pathways to facilitate the effective use of this important compound.
The Glu-urea-Glu-NHS ester serves as a critical linker, enabling the conjugation of imaging agents or therapeutic payloads to molecules that target the prostate-specific membrane antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells. Understanding its solubility and stability is paramount for successful bioconjugation, ensuring the integrity and efficacy of the final drug conjugate.
Solubility Profile
The solubility of this compound is a crucial parameter for its handling, formulation, and reaction efficiency. While comprehensive quantitative data for a wide array of solvents is not extensively documented in publicly available literature, existing information and the physicochemical properties of its core components—glutamic acid and urea—provide valuable insights. The presence of two glutamic acid residues suggests a degree of hydrophilicity, while the overall structure influences its solubility in organic solvents.
| Solvent/System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High solubility, suitable for stock solutions. |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | Relevant for in vivo studies requiring a biocompatible vehicle. |
| Aqueous Buffers | Limited (qualitative) | The NHS ester moiety is susceptible to hydrolysis in aqueous environments. Solubility is expected to be pH-dependent. |
| Common Organic Solvents | Data not available | Based on the structure, moderate solubility in polar aprotic solvents like DMF and NMP can be anticipated. |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from established methods for active pharmaceutical ingredients and can be applied to determine the solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, acetonitrile, ethanol)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC with UV detection).
-
Perform the experiment in triplicate to ensure accuracy.
Stability Characteristics
The stability of the this compound is a critical factor influencing its storage, handling, and use in conjugation reactions. The primary pathways of degradation are hydrolysis of the NHS ester and potential enzymatic cleavage of the peptide-like core.
Hydrolytic Stability of the NHS Ester:
The N-hydroxysuccinimide ester is an activated ester that is inherently susceptible to hydrolysis, a reaction that is significantly influenced by pH. In aqueous solutions, the ester group can be cleaved, yielding the inactive carboxylate form of the Glu-urea-Glu linker and N-hydroxysuccinimide. This hydrolysis is accelerated at higher pH values.
| pH | Half-life of NHS Ester |
| 7.0 | 4 - 5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Note: This data is for NHS esters in general and provides a strong indication of the expected behavior of the this compound.
The optimal pH for conjugation reactions involving NHS esters is typically a compromise between maximizing the deprotonation of the target amine (favoring the reaction) and minimizing the hydrolysis of the NHS ester. A pH range of 7.2-8.5 is commonly used.
Experimental Protocol: Determination of Hydrolytic Stability
Objective: To determine the rate of hydrolysis of the this compound at different pH values.
Materials:
-
This compound stock solution in a water-miscible organic solvent (e.g., DMSO).
-
A series of aqueous buffers with different pH values (e.g., pH 6.0, 7.4, 8.5).
-
HPLC system with a suitable column and detection method.
-
Temperature-controlled incubator.
Procedure:
-
Prepare a series of buffered solutions at the desired pH values.
-
Initiate the stability study by diluting a small volume of the this compound stock solution into each buffer to a known final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each solution.
-
Immediately quench the hydrolysis by adding the aliquot to a solution that stops the reaction (e.g., by acidification with a small volume of trifluoroacetic acid).
-
Analyze the samples by reverse-phase HPLC to separate the intact this compound from its hydrolysis product.
-
Quantify the peak area of the intact ester at each time point.
-
Plot the percentage of the remaining intact ester against time to determine the hydrolysis rate and half-life at each pH.
Technical Guide: Physical and Chemical Properties of CAS 1228927-36-3 (Glu-urea-Glu-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound identified by CAS number 1228927-36-3. This molecule, chemically known as Glu-urea-Glu-NHS ester, is a crucial linker molecule utilized in the development of targeted therapeutics and diagnostics, particularly in the field of oncology. Its structure is designed to conjugate targeting moieties, such as inhibitors of prostate-specific membrane antigen (PSMA), to effector molecules like imaging agents or therapeutic payloads.
Chemical Identity and Structure
The fundamental characteristics of CAS 1228927-36-3 are summarized in the table below, providing a clear identification of the molecule.
| Identifier | Value |
| CAS Number | 1228927-36-3 |
| IUPAC Name | di-tert-butyl (((S)-1-(tert-butoxy)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-1,5-dioxopentan-2-yl)carbamoyl)-L-glutamate |
| Molecular Formula | C27H43N3O11 |
| Molecular Weight | 585.64 g/mol |
| SMILES String | CC(C)(C)OC(=O)CC--INVALID-LINK--ON1C(=O)CCC1=O)C(=O)OC(C)(C)C">C@HC(=O)OC(C)(C)C |
| Synonyms | This compound |
Physicochemical Properties
The known physical and chemical properties of this compound are detailed in the following table. It is important to note that specific experimental values for properties such as melting and boiling points are not widely reported in the literature, which is common for specialized chemical intermediates.
| Property | Value/Description |
| Physical Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO. A stock solution of ≥ 2.5 mg/mL (4.27 mM) can be prepared. |
| Storage Conditions | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. |
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of CAS 1228927-36-3 is not publicly available in a step-by-step format, the general synthetic strategy involves the activation of a protected Glu-urea-Glu precursor. The following is a representative protocol based on the synthesis of similar urea-based PSMA inhibitor linkers.
Materials:
-
Protected di-tert-butyl glutamate (B1630785)
-
Triphosgene (B27547) or a similar carbonylating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Protected L-glutamic acid derivative
-
N,N'-Carbonyldisuccinimide (CDI) or N-hydroxysuccinimide (NHS) with a coupling agent (e.g., DCC or EDC)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for deprotection (e.g., Trifluoroacetic acid (TFA))
General Procedure:
-
Formation of the Urea (B33335) Linkage: The synthesis typically begins with the formation of the central urea bond. This can be achieved by reacting a protected glutamate derivative with a carbonylating agent like triphosgene in the presence of a non-nucleophilic base such as DIPEA to form an isocyanate intermediate. This intermediate is then reacted in situ with another protected glutamate derivative to form the protected Glu-urea-Glu core structure.
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of the protected Glu-urea-Glu intermediate is then activated to facilitate conjugation with other molecules. To create the NHS ester, the precursor is reacted with N,N'-carbonyldisuccinimide.[1] Alternatively, N-hydroxysuccinimide can be coupled to the carboxylic acid using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Purification: The final product, this compound, is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to remove any unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the synthesized compound are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Quality Control and Analytical Methods
The purity and identity of this compound are critical for its intended use in drug development. The following analytical methods are typically employed for its characterization and quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound. A reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of a modifier like trifluoroacetic acid (TFA), is commonly used. The purity is determined by the relative peak area of the main product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic method (LC-MS), is used to determine the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Role in Signaling and Drug Development
This compound itself is not a signaling molecule. It functions as a bifunctional linker. Its primary role is to covalently attach a PSMA-targeting pharmacophore to an effector molecule. The Glu-urea-Glu motif is designed to bind with high affinity to the active site of Prostate-Specific Membrane Antigen (PSMA), a protein that is highly overexpressed on the surface of prostate cancer cells. The NHS ester is a reactive group that readily forms a stable amide bond with primary amines present on other molecules, such as chelators for radionuclides used in PET imaging (e.g., ⁶⁸Ga) or therapy (e.g., ¹⁷⁷Lu), or fluorescent dyes for optical imaging.
The overall mechanism of action of a PSMA inhibitor conjugate utilizing this linker is illustrated in the following diagram.
Caption: Mechanism of PSMA-targeted drug delivery.
This diagram illustrates the workflow from the binding of the Glu-urea-Glu targeting moiety of the conjugate to the PSMA receptor on a prostate cancer cell, leading to internalization and subsequent cellular effects mediated by the attached effector molecule.
The experimental workflow for evaluating the efficacy of a PSMA inhibitor conjugate often involves a series of in vitro and in vivo studies.
Caption: Experimental workflow for PSMA inhibitor evaluation.
This workflow outlines the logical progression of experiments, starting from the initial in vitro characterization of binding and cellular activity to the more complex in vivo studies to assess biodistribution, imaging potential, and therapeutic efficacy.
References
The Core of Innovation: A Technical Guide to Glu-Urea-Glu Based PSMA Inhibitors
For Immediate Release
Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the Glu-urea-Glu (GUG) core, a key component in the development of Prostate-Specific Membrane Antigen (PSMA) inhibitors. This guide details the critical differences between the GUG core and other PSMA inhibitor cores, providing a comprehensive resource for advancing cancer diagnostics and therapeutics.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of cancer cells. Small molecule inhibitors that target PSMA have revolutionized the field, and at the heart of these inhibitors lies a specific chemical core that dictates their binding affinity, pharmacokinetic properties, and overall efficacy. This whitepaper delves into the nuances of the Glu-urea-Glu (GUG) core and contrasts it with other prevalent cores, primarily the well-established Lys-urea-Glu (KuE) core.
Unveiling the Core Structures: GUG vs. Other PSMA Inhibitor Cores
The fundamental structure of most PSMA inhibitors consists of a urea-based scaffold flanked by two amino acid residues that interact with the active site of the PSMA enzyme. The most notable distinction between the GUG and KuE cores lies in the second amino acid.
-
Glu-urea-Glu (GUG) Core: This core incorporates a glutamic acid residue at both ends of the urea (B33335) linkage.
-
Lys-urea-Glu (KuE) Core: This more commonly utilized core features a lysine (B10760008) residue followed by a glutamic acid residue linked by urea.
The choice of the second amino acid has profound implications for the inhibitor's properties. The additional carboxylic acid group in the GUG core can influence the molecule's overall charge, hydrophilicity, and interaction with the PSMA binding pocket.[1]
Figure 1: Simplified representation of Glu-urea-Glu (GUG) and Lys-urea-Glu (KuE) inhibitor cores.
Comparative Efficacy: A Data-Driven Analysis
The subtle structural difference between GUG and other cores translates into significant variations in their performance as PSMA inhibitors. The following tables summarize key quantitative data from preclinical studies, offering a clear comparison.
Table 1: In Vitro Binding Affinity of PSMA Inhibitors
| Inhibitor Core | Compound Example | IC50 (nM) | Cell Line | Reference |
| Glu-urea-Glu | EuE-k-¹⁸F-FBOA | 4.2 ± 0.4 | LNCaP | [2] |
| Glu-urea-Glu | EuE-k-β-a-¹⁸F-FPyl | 1.1 ± 0.2 | LNCaP | [2] |
| Lys-urea-Glu | ¹⁸F-DCFPyL | 12.3 ± 1.2 | LNCaP | [2] |
| Lys-urea-Glu | ¹⁸F-PSMA-1007 | 4.2 ± 0.5 | LNCaP | [2] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher binding affinity.
Table 2: In Vivo Tumor Uptake and Biodistribution
| Inhibitor Core | Compound Example | Tumor Uptake (%ID/g at 1h p.i.) | Primary Excretion Route | Reference |
| Glu-urea-Glu | EuE-k-¹⁸F-FBOA | 12.7 ± 2.0 | Renal | [2] |
| Glu-urea-Glu | EuE-k-β-a-¹⁸F-FPyl | 13.0 ± 1.0 | Renal | [2] |
| Lys-urea-Glu | ¹⁸F-DCFPyL | 7.3 ± 1.0 | Renal | [2] |
| Lys-urea-Glu | ¹⁸F-PSMA-1007 | 7.1 ± 1.5 | Hepatobiliary | [2] |
%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection.
Studies have shown that GUG-based inhibitors can exhibit comparable or even superior tumor uptake compared to some KuE-based counterparts.[2] Furthermore, the high hydrophilicity of many GUG-based compounds often leads to predominantly renal clearance, which can be advantageous in reducing background signal in the abdominal region during imaging.[2]
The PSMA Signaling Axis: A Shift in Cellular Strategy
Beyond its role as a cell surface receptor for targeted therapies, PSMA is implicated in cellular signaling pathways that drive prostate cancer progression. High expression of PSMA has been shown to induce a switch from the proliferative MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.[3][4][5] This is believed to occur through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that normally activates the MAPK pathway.[3][5] This redirection of signaling promotes tumor growth and survival.
Figure 2: PSMA-mediated signaling switch from the MAPK/ERK to the PI3K-AKT pathway.
Experimental Protocols: A Guide to Evaluation
The rigorous preclinical evaluation of PSMA inhibitors is crucial for their translation to the clinic. Below are detailed methodologies for key experiments.
Competitive Binding Assay (IC50 Determination)
This assay is fundamental for determining the binding affinity of a novel inhibitor.
Objective: To determine the concentration of an unlabeled PSMA inhibitor that displaces 50% of a known radiolabeled PSMA ligand from its target.
Methodology:
-
Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP) are cultured to near confluence in appropriate media.
-
Reagent Preparation: A stock solution of the unlabeled test inhibitor is prepared and serially diluted to a range of concentrations. A constant, known concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) is also prepared.
-
Assay Procedure:
-
Cells are washed with an ice-cold binding buffer.
-
For total binding, cells are incubated with only the radiolabeled ligand.
-
For non-specific binding, cells are incubated with the radiolabeled ligand and a high concentration of a known, potent PSMA inhibitor.
-
For the competition curve, cells are incubated with the radiolabeled ligand and the various dilutions of the unlabeled test inhibitor.
-
-
Incubation and Washing: The cells are incubated to allow binding to reach equilibrium. Subsequently, unbound radioligand is removed by washing with ice-cold buffer.
-
Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
In Vitro Internalization Assay
This assay quantifies the extent to which the PSMA inhibitor is internalized by the cells upon binding.
Objective: To measure the fraction of cell-bound radiolabeled inhibitor that is translocated into the intracellular compartment.
Methodology:
-
Cell Culture: PSMA-positive cells (e.g., LNCaP) are seeded in well plates and allowed to adhere.
-
Incubation: Cells are incubated with the radiolabeled PSMA inhibitor at 37°C for various time points.
-
Surface-Bound vs. Internalized Fraction Separation:
-
At each time point, the supernatant containing the unbound radioligand is collected.
-
The cells are washed with buffer.
-
An acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) is added to the cells and incubated on ice to strip the surface-bound radioligand. This fraction is collected.
-
The remaining cells are lysed (e.g., with 1M NaOH) to release the internalized radioligand. This fraction is collected.
-
-
Radioactivity Measurement: The radioactivity in the supernatant, surface-bound, and internalized fractions is measured using a gamma counter.
-
Data Analysis: The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).
In Vivo Biodistribution Studies
These studies are essential for evaluating the pharmacokinetic profile of the inhibitor in a living organism.
Objective: To determine the distribution, accumulation, and clearance of the radiolabeled PSMA inhibitor in various organs and tissues over time.
Methodology:
-
Animal Model: Typically, immunodeficient mice (e.g., BALB/c nude or SCID) bearing human prostate cancer xenografts (e.g., LNCaP) are used.[7]
-
Radiotracer Administration: A known amount of the radiolabeled PSMA inhibitor is administered to the mice, usually via intravenous injection.[8]
-
Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized.[7]
-
Organ Collection and Weighing: Tumors and a comprehensive panel of organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.[8]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The data is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8] This allows for a quantitative comparison of tracer accumulation across different tissues and time points.
Figure 3: General experimental workflow for the preclinical evaluation of PSMA inhibitors.
Conclusion: The Future of PSMA-Targeted Agents
The choice of the core structure is a critical determinant in the design of effective PSMA inhibitors. While the KuE core has been the foundation for many successful agents, the GUG core presents a compelling alternative with the potential for high tumor uptake and favorable pharmacokinetic profiles. The data and methodologies presented in this guide underscore the importance of a systematic and comparative approach to the preclinical evaluation of these promising cancer-fighting molecules. As research continues to unravel the intricate structure-activity relationships of PSMA inhibitors, a deeper understanding of the distinct advantages offered by different core structures, such as Glu-urea-Glu, will be instrumental in developing the next generation of targeted diagnostics and radioligand therapies for prostate cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
The Urea Moiety: A Cornerstone in PSMA Ligand Design for Prostate Cancer Theranostics
A Technical Guide for Researchers and Drug Development Professionals
The urea-based scaffold has emerged as a critical pharmacophore in the design of ligands targeting the prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein (B1211001) highly overexpressed in prostate cancer. This central urea (B33335) moiety plays a pivotal role in the high-affinity binding and specificity of these ligands, making them exceptional candidates for both diagnostic imaging and targeted radionuclide therapy of prostate cancer. This technical guide delves into the significance of the urea moiety, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways.
The Significance of the Urea Moiety
The urea-based scaffold in PSMA inhibitors typically forms the core of a glutamate-urea-lysine (Glu-urea-Lys) or similar motif.[1] This structure is a hydrolysis-resistant mimic of the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG).[2] The urea group itself is crucial for the ligand's interaction with the active site of PSMA. It engages in key hydrogen bonding interactions with the zinc ion and surrounding amino acid residues within the enzyme's catalytic domain, which is essential for the high binding affinity of these inhibitors.[3] The unique chemical properties of these urea derivatives contribute to their favorable tumor uptake and high binding affinity to a lipophilic pocket near the active site of PSMA.[2]
The versatility of the urea-based scaffold allows for extensive structural modifications.[2] By attaching various linker structures and chelators for radiolabeling to the core motif, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the ligands.[4][5] These modifications can influence factors such as lipophilicity, plasma protein binding, and clearance pathways, ultimately impacting tumor targeting and retention, as well as uptake in non-target tissues like the kidneys and salivary glands.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for various urea-based PSMA ligands, providing a comparative overview of their binding affinities and in vivo performance.
Table 1: In Vitro Binding Affinity of Urea-Based PSMA Ligands
| Ligand | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| PSMA-10 | LNCaP | 7.1 ± 0.7 | - | [8] |
| [¹⁸F]-DCFPyL | - | - | 1.1 ± 0.1 | [9] |
| Compound 5 (naphthylalanine modification) | - | ~3x higher affinity than PSMA I&T | - | [6] |
| Compound 6 (naphthylalanine modification) | - | ~3x higher affinity than PSMA I&T | - | [6] |
| Compound 4 (biphenylalanine residue) | - | ~10x lower affinity than PSMA I&T | - | [6] |
| [¹⁸F]6f (pyridine moiety) | - | - | 6.51 ± 0.19 | [10] |
| [¹⁸F]7 | PC-3 PIP | 234 | - | [11] |
| [¹⁸F]8 | PC-3 PIP | 59 | - | [11] |
| HTK03170 | LNCaP | - | - | [7] |
| HTK04048 | LNCaP | - | - | [7] |
| HTK04028 | LNCaP | - | - | [7] |
Table 2: In Vivo Tumor Uptake and Biodistribution of Urea-Based PSMA Ligands
| Radioli gand | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |
| [¹⁷⁷Lu]Lu-13B | Mice | PSMA-positive PC-3pip xenografts | 4 h | 2.03 ± 0.06 | - | - | [4] |
| [¹⁷⁷Lu]-11 | LNCaP tumor-bearing CD-1 nu/nu mice | LNCaP xenografts | 24 h | 16.1 ± 2.5 | - | - | [6] |
| [¹¹C]DCMC | SCID mice | LNCaP xenografts | 30 min | - | 8.31 | 10.8 | [12] |
| [¹²⁵I]DCIT | SCID mice | LNCaP xenografts | 30 min | - | 1.52 | 4.7 | [12] |
| [¹⁷⁷Lu]Lu-PSMA-617 | - | PSMA(+) PC3 PIP xenografts | - | - | - | - | [13] |
| [⁶⁸Ga]Ga-PSMA-Q | - | PSMA+ cell xenografts | 60 min | SUVmax = 0.97 ± 0.24 | - | 59.33 ± 5.72 | [13] |
| [¹⁸F]6c | 22RV1 cell xenograft mice | 22RV1 xenografts | - | High uptake | High | High | [10] |
| [¹¹¹In]In-BQ7859 | PSMA-expressing tumour-bearing mice | - | - | Favorable targeting | Improved | - | [14][15] |
| [⁶⁸Ga]Ga-HTK03141 | LNCaP tumor-bearing mice | LNCaP xenografts | 1 h | - | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, evaluation, and application of urea-based PSMA ligands.
Synthesis of Urea-Based PSMA Inhibitors
The synthesis of urea-containing PSMA inhibitors generally involves two primary steps: the formation of an isocyanate intermediate and the subsequent formation of the urea bond.[8][16]
-
Isocyanate Intermediate Formation: This step can be performed in the liquid phase using reagents like triphosgene (B27547) at low temperatures (e.g., -78 °C).[16] Alternatively, solid-phase synthesis methods have been developed where the isocyanate is formed on a resin.[8][16]
-
Urea Bond Formation: The isocyanate intermediate is then reacted with an amine, which can be in the liquid phase or bound to a solid support, to form the stable urea linkage.[8][16] Solid-phase peptide synthesis (SPPS) is a commonly employed technique for constructing the peptide backbone and incorporating the urea moiety.[8]
In Vitro Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (IC50 and Ki values) of novel PSMA ligands.[17][18]
-
Cell Culture: PSMA-expressing cells, such as LNCaP or PC-3 PIP, are cultured in appropriate media until they reach near confluence.[17][19]
-
Ligand Preparation: A constant concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) and serial dilutions of the unlabeled competitor ligand are prepared in a binding buffer.[17]
-
Assay Setup: The assay is typically performed in a 96-well plate format with triplicate wells for total binding, non-specific binding, and the competition curve.[18]
-
Total Binding: Cells are incubated with only the radioligand.
-
Non-specific Binding: Cells are incubated with the radioligand and a high concentration of a known unlabeled inhibitor (e.g., 2-PMPA) to saturate PSMA binding sites.[18]
-
Competition: Cells are incubated with the radioligand and varying concentrations of the unlabeled test ligand.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Termination and Washing: The incubation is stopped, and unbound radioligand is removed by washing the cells with ice-cold buffer.[17]
-
Cell Lysis and Counting: The cells are lysed, and the radioactivity in the cell lysates is measured using a gamma counter.[17]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve.[17]
In Vivo Biodistribution Studies
These studies are essential to evaluate the tumor-targeting efficacy and pharmacokinetic profile of radiolabeled PSMA ligands in animal models.[4][12]
-
Animal Model: Tumor-bearing animal models are established, typically using immunodeficient mice xenografted with PSMA-positive human prostate cancer cells (e.g., LNCaP or PC-3 PIP).[4][12] PSMA-negative cell lines (e.g., PC-3) are used as controls.[4]
-
Radioligand Administration: The radiolabeled PSMA ligand is administered to the animals, usually via tail vein injection.[13]
-
Tissue Harvesting: At various time points post-injection, animals are euthanized, and major organs and tumors are harvested.[12]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6]
-
Data Analysis: Tumor-to-organ ratios are calculated to assess the targeting specificity of the radioligand.
Visualizing the Landscape: Signaling Pathways and Workflows
Understanding the biological context and experimental processes is facilitated by visual representations.
PSMA Signaling Pathway
High PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway, promoting tumor progression.[18][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Optimization of PSMA-Based Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PSMA Ligands for Radionuclide Imaging and Therapy of Prostate Cancer: Clinical Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18 F-labeled 1,2,3-triazole-linked Glu-urea-Lys-based PSMA ligands have good pharmacokinetic properties for positron emission tomography imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of 18F-Fluoroglycosylated PSMA-Ligands with Improved Renal Clearance Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands | GU Oncology Now [guoncologynow.com]
- 15. ligandtracer.com [ligandtracer.com]
- 16. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Development of a new class of PSMA radioligands comprising ibuprofen as an albumin-binding entity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urotoday.com [urotoday.com]
Unlocking the Potential: Novel Applications of Glu-Urea-Glu Based Compounds in Theranostics and Beyond
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Glu-urea-Glu (EuE) motif has emerged as a cornerstone in the design of highly specific ligands targeting the prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in prostate cancer and the neovasculature of various solid tumors. This technical guide delves into the burgeoning applications of Glu-urea-Glu based compounds, extending beyond their initial promise in prostate cancer imaging and therapy. We will explore their role as versatile platforms for targeted drug delivery, innovative radiopharmaceuticals, and tools to unravel complex biological pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling mechanisms, offering a roadmap for researchers and drug development professionals to harness the full potential of these remarkable compounds.
Quantitative Data Summary
The efficacy and targeting capabilities of various Glu-urea-Glu and related Glu-ureido based compounds have been extensively evaluated. The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative overview of their performance.
Table 1: In Vitro PSMA Binding Affinity and Internalization of Novel Glu-Urea-Glu Based Radiotracers
| Compound | IC50 (nM) | Internalization Rate (relative to control) | Cell Line | Reference |
| EuE-k-¹⁸F-FBOA (1) | 4.2 ± 0.4 | 1.4-fold higher than ¹⁸F-DCFPyl | LNCaP | [1] |
| EuE-k-β-a-¹⁸F-FPyl (2) | 1.1 ± 0.2 | 2.7-fold higher than ¹⁸F-DCFPyl | LNCaP | [1] |
| ¹⁸F-DCFPyl | 12.3 ± 1.2 | - | LNCaP | [1] |
| ¹⁸F-PSMA-1007 | 4.2 ± 0.5 | - | LNCaP | [1] |
| natLu-carbamate I (natLu-3) | 7.1 ± 0.7 | Low | LNCaP | [2] |
| [¹⁸F]6f | 6.51 ± 0.19 (Ki) | - | PC3-PIP | [3] |
Table 2: In Vivo Tumor Uptake of ¹⁸F-labeled Glu-Urea-Glu Based Radiotracers in LNCaP Xenograft Models (1 h post-injection)
| Compound | Tumor Uptake (%ID/g) | Reference |
| EuE-k-¹⁸F-FBOA (1) | 12.7 ± 2.0 | [1] |
| EuE-k-β-a-¹⁸F-FPyl (2) | 13.0 ± 1.0 | [1] |
| ¹⁸F-DCFPyl | 7.3 ± 1.0 | [1] |
| ¹⁸F-PSMA-1007 | 7.1 ± 1.5 | [1] |
| natLu-carbamate I (natLu-3) | 5.31 ± 0.94 | [2] |
Table 3: Biodistribution of ⁶⁸Ga-labeled PSMA Tracers in 22Rv1 Tumor-Bearing Mice (60 min p.i.)
| Compound | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| [⁶⁸Ga]Ga-PSMA-Q | 4.06 ± 0.36 | 59.33 ± 5.72 | [4] |
| [⁶⁸Ga]Ga-PSMA-617 | 4.27 ± 0.10 | 20.43 ± 1.06 | [4] |
| [⁶⁸Ga]Ga-PSMA-11 | - | 17.95 ± 3.35 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of Glu-urea-Glu based compounds.
Solid-Phase Synthesis of Glu-Urea-Lys (EUK) Derivatives
This protocol describes a standard solid-phase peptide synthesis (SPPS) approach for creating Glu-urea-Lys based PSMA inhibitors.[2][5]
Workflow for Solid-Phase Synthesis of EUK Derivatives
Caption: Solid-phase synthesis workflow for Glu-urea-Lys (EUK) compounds.
Methodology:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous DCM/DMF. Attach the first amino acid, Fmoc-Glu(OtBu)-OH, to the resin using diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using a solution of 20-25% piperidine (B6355638) in dimethylformamide (DMF).
-
Isocyanate Formation: Treat the deprotected amine on the resin with triphosgene (B27547) in the presence of a non-nucleophilic base like DIPEA in anhydrous dichloromethane (B109758) (DCM) to form the isocyanate intermediate.
-
Urea Bond Formation: Couple the resin-bound isocyanate with the desired lysine derivative (e.g., H-Lys(Boc)-OtBu) in the presence of DIPEA.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups (e.g., OtBu, Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final compound using mass spectrometry and NMR spectroscopy.[6]
In Vitro PSMA Binding Affinity Assay (Competitive Binding)
This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound against a known radiolabeled PSMA ligand.[3][7]
Workflow for In Vitro Competitive Binding Assay
Caption: Workflow for determining PSMA binding affinity via competitive assay.
Methodology:
-
Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) to near confluency in appropriate cell culture plates.
-
Assay Setup: To each well, add a constant concentration of a known high-affinity radiolabeled PSMA inhibitor (e.g., [¹²⁵I]MIP-1095).
-
Competitive Binding: Add increasing concentrations of the non-radiolabeled test compound to the wells. Include control wells with only the radioligand (for maximum binding) and wells with a high concentration of a known potent inhibitor (for non-specific binding).
-
Incubation: Incubate the plates at 4°C for a specified time to allow binding to reach equilibrium.
-
Washing: Wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Biodistribution Studies
This protocol evaluates the distribution and tumor-targeting efficacy of a radiolabeled Glu-urea-Glu based compound in a tumor-bearing animal model.[4][7]
Workflow for In Vivo Biodistribution Study
References
- 1. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18 F-labeled 1,2,3-triazole-linked Glu-urea-Lys-based PSMA ligands have good pharmacokinetic properties for positron emission tomography imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Note: Protocol for Peptide Labeling with Glu-urea-Glu-NHS Ester
Introduction
For researchers, scientists, and drug development professionals, the precise modification of peptides is fundamental to creating advanced therapeutic and diagnostic agents. The Glu-urea-Glu (GuG) motif is a well-established pharmacophore that targets the prostate-specific membrane antigen (PSMA), a protein highly expressed in prostate cancer.[1][2][3] The N-hydroxysuccinimide (NHS) ester derivative of a GuG-containing molecule provides a robust and efficient method for covalently attaching this PSMA-targeting moiety to peptides and other biomolecules.[4][5][6]
This document provides a detailed protocol for the conjugation of Glu-urea-Glu-NHS ester to peptides. The fundamental principle involves the reaction of the amine-reactive NHS ester with primary amino groups on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue, to form a stable amide bond.[7][8][]
Chemical Principle of Conjugation
The labeling reaction is a nucleophilic acyl substitution. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond linking the peptide to the Glu-urea-Glu moiety, with N-hydroxysuccinimide (NHS) released as a byproduct.[] The reaction is highly dependent on pH; an optimal pH range of 8.3-8.5 ensures the amino group is deprotonated and thus sufficiently nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[4][5][6]
Diagram 1: Chemical Reaction Scheme
Caption: Reaction of a peptide's primary amine with this compound.
I. Materials and Reagents
-
Peptide: Lyophilized peptide containing at least one primary amine (N-terminus or Lysine side chain).
-
This compound: Store at -20°C with desiccant. Equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Anhydrous, Amine-Free Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF). High-quality, amine-free DMF is crucial as contaminants can react with the NHS ester.[5]
-
Reaction Buffer: 0.1 M Sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH adjusted to 8.3-8.5.[4] Do not use buffers containing primary amines like Tris or glycine.[8][10]
-
Quenching Buffer: 1 M Tris-HCl or 1.5 M Hydroxylamine, pH 8.5.
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column is recommended for peptide purification.
-
Analytical Instruments: Mass Spectrometer (e.g., LC-MS) for product characterization.[11]
-
Standard laboratory equipment: vortex mixer, centrifuge, pH meter, pipettes.
II. Experimental Protocol
This protocol is a general guideline. Optimal conditions may vary depending on the specific peptide's properties.
Step 1: Reagent Preparation
-
Peptide Solution: Dissolve the lyophilized peptide in the Reaction Buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[5][6] Vortex briefly to ensure complete dissolution.
-
Ester Solution: The NHS ester is moisture-sensitive and should be dissolved immediately before use.[10] Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10] Do not prepare stock solutions for long-term storage.[10]
Step 2: Labeling Reaction
-
Calculate Molar Ratio: Determine the volume of the 10 mM Ester Solution needed to achieve the desired molar excess over the peptide. A starting molar ratio of 5:1 to 10:1 (Ester:Peptide) is recommended.[6] This can be optimized to maximize mono-labeling and minimize multiple conjugations.
-
Initiate Reaction: Add the calculated volume of the Ester Solution to the Peptide Solution. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to maintain peptide solubility and stability.[10]
-
Incubation: Vortex the reaction mixture gently. Incubate for at least 4 hours at room temperature or overnight on ice.[4][6] For labile biomolecules, incubation at 4°C is preferred.[8]
-
Monitor pH (for large-scale reactions): During large-scale labeling, the hydrolysis of the NHS ester can acidify the mixture. It may be necessary to monitor the pH and add a small amount of base to maintain the optimal pH of 8.3-8.5.[4][6]
Step 3: Quenching the Reaction
-
To stop the labeling reaction, add Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining unreacted NHS ester.
Step 4: Purification of the Labeled Peptide
-
RP-HPLC: The most effective method for purifying the labeled peptide from unreacted peptide, hydrolyzed ester, and NHS byproduct is RP-HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a specific wavelength if the GuG-linker has a chromophore).
-
Collect fractions corresponding to the labeled peptide peak, which should have a longer retention time than the unlabeled peptide.
Step 5: Characterization and Analysis
-
Mass Spectrometry: Confirm the identity of the purified product using LC-MS or MALDI-TOF mass spectrometry.[11] The observed mass should correspond to the theoretical mass of the peptide plus the mass of the Glu-urea-Glu moiety minus the mass of the NHS leaving group.
-
Lyophilization: Lyophilize the purified fractions to obtain the final labeled peptide as a powder.
-
Storage: Store the final product at -20°C or -80°C.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for peptide labeling with this compound.
III. Summary of Quantitative Parameters
The following table summarizes the key quantitative parameters for the labeling protocol.
| Parameter | Recommended Value/Range | Notes |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[6] |
| Molar Ratio (Ester:Peptide) | 5:1 to 10:1 | Optimization may be required to achieve desired labeling stoichiometry. |
| Reaction pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester stability.[4][5] |
| Reaction Solvent | Aqueous buffer with <10% DMSO/DMF | High concentrations of organic solvents can denature peptides. |
| Reaction Time | 4 hours to overnight | Longer incubation can increase yield but also hydrolysis.[4] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Use 4°C for temperature-sensitive peptides.[8] |
| Quenching Agent Conc. | 50 - 100 mM (final) | Ensures all reactive esters are deactivated. |
IV. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. pH of reaction buffer is too low (<8.0).2. NHS ester was hydrolyzed before use.3. Competing primary amines in buffer (e.g., Tris).4. Insufficient molar excess of ester. | 1. Verify and adjust buffer pH to 8.3-8.5.2. Dissolve NHS ester immediately before use; use anhydrous solvent.3. Use a non-amine buffer like phosphate or bicarbonate.4. Increase the molar ratio of NHS ester to peptide. |
| Multiple Labeling Events | 1. Peptide has multiple reactive amines (e.g., several Lys residues).2. Molar ratio of ester is too high. | 1. This may be unavoidable; purification is key to isolating the desired product.2. Reduce the molar ratio of NHS ester to peptide and optimize reaction time. |
| No Reaction | 1. Peptide has no accessible primary amines.2. Incorrect reagents used. | 1. Confirm peptide sequence and structure.2. Verify the identity and reactivity of the NHS ester. |
| Precipitation During Reaction | 1. Peptide is not soluble under reaction conditions.2. High concentration of organic solvent. | 1. Decrease peptide concentration.2. Ensure the final concentration of DMSO/DMF is below 10%. |
References
- 1. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling with Glu-urea-Lys-Chelator-NHS Ester for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and treatment of prostate cancer. Its overexpression on the surface of prostate cancer cells makes it an ideal target for PET imaging agents. The core structure for many PSMA-targeting radiopharmaceuticals is a Glu-urea-based motif, most commonly Glu-urea-Lys, which binds with high affinity to the enzymatic pocket of PSMA.
These application notes provide a detailed procedure for the development of PSMA-targeted PET imaging agents through a two-step process:
-
Radiolabeling: A bifunctional precursor, consisting of the Glu-urea-Lys PSMA-targeting moiety, a chelator for the radionuclide (e.g., DOTA for Gallium-68), and a reactive N-hydroxysuccinimide (NHS) ester, is first radiolabeled.
-
Conjugation: The now radiolabeled precursor is then conjugated to a biomolecule of interest (e.g., an antibody, antibody fragment, or nanoparticle) containing primary amine groups.
This two-step approach is essential because the conditions required for radiolabeling, such as heating and specific pH ranges, can lead to the hydrolysis of the NHS ester, rendering it inactive for conjugation. By radiolabeling first, the integrity of the reactive group is preserved for the subsequent conjugation step under milder conditions.
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not merely a surface marker but also a functional enzyme (glutamate carboxypeptidase II) that influences intracellular signaling pathways, contributing to prostate cancer progression. Upon ligand binding and internalization, PSMA can modulate cell survival signals. Notably, increased PSMA expression has been shown to shift cell signaling from the proliferative MAPK/ERK pathway towards the pro-survival PI3K/AKT pathway. This shift is mediated through an interaction with the scaffolding protein RACK1 and the β1 integrin/IGF-1R complex. Understanding this pathway is crucial for the development of both diagnostic and therapeutic agents targeting PSMA.[1][2][3]
Caption: PSMA redirects signaling from the MAPK/ERK to the PI3K/AKT pathway.
Experimental Workflow
The overall experimental workflow for producing a PSMA-targeted, radiolabeled biomolecule for PET imaging involves a sequential process of radiolabeling the precursor followed by conjugation to the target biomolecule, and subsequent purification and quality control.
References
Application of Glu-urea-Glu-NHS Ester in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glu-urea-Glu (GUG) moiety is a highly specific and potent ligand for the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells and the neovasculature of many solid tumors. This makes it an exceptional targeting agent for the delivery of therapeutic and imaging agents directly to the tumor site, minimizing off-target toxicity. The N-hydroxysuccinimide (NHS) ester of GUG is a chemically activated form that readily reacts with primary and secondary amines on drug molecules, linkers, or nanoparticle surfaces, facilitating the construction of targeted drug delivery systems.
This document provides detailed application notes and experimental protocols for the use of Glu-urea-Glu-NHS ester in the development of PSMA-targeted drug delivery systems.
Mechanism of Action
The fundamental principle behind the use of this compound is its high binding affinity for the enzymatic active site of PSMA. Once a drug conjugate featuring the GUG ligand is administered, it circulates in the bloodstream and preferentially accumulates at the tumor site through binding to PSMA on cancer cells. Upon binding, the PSMA-ligand-drug conjugate is internalized into the cell via clathrin-mediated endocytosis.[1] This process sequesters the therapeutic payload within the cancer cell, where it can then be released to exert its cytotoxic or imaging function. The targeted delivery and subsequent internalization significantly enhance the therapeutic index of the conjugated drug.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on PSMA-targeted drug delivery systems utilizing urea-based ligands.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| Compound/System | Cell Line | IC50 (nM) | Internalization (% of total bound) | Reference |
| 18F-labeled EuE-k-FBOA | LNCaP | 4.2 ± 0.4 | 1.4-fold higher than 18F-DCFPyl | [2] |
| 18F-labeled EuE-k-β-a-FPyl | LNCaP | 1.1 ± 0.2 | 2.7-fold higher than 18F-DCFPyl | [2] |
| PSMA-1-VcMMAE | PC3pip (PSMA+) | ~10 | Not specified | [3] |
| PSMA-1-VcMMAE | PC3flu (PSMA-) | >480 | Not specified | [3] |
Table 2: In Vivo Tumor Uptake and Efficacy
| Compound/System | Animal Model | Tumor Uptake (%ID/g) | Therapeutic Effect | Reference |
| 18F-labeled EuE-k-FBOA | LNCaP xenograft mice | 12.7 ± 2.0 (1 h p.i.) | Imaging agent | [2] |
| 18F-labeled EuE-k-β-a-FPyl | LNCaP xenograft mice | 13.0 ± 1.0 (1 h p.i.) | Imaging agent | [2] |
| PSMA-1-VcMMAE-Cy5.5 | PC3pip/PC3flu xenograft mice | Selective uptake in PSMA+ tumors | Significant tumor growth inhibition | [3] |
| Docetaxel-loaded ACUPA-functionalized micelles | LNCaP xenograft mice | Preferential accumulation in tumors | Marked reduction in tumor volume | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is divided into three main stages: synthesis of the protected Glu-urea-Glu diacid, deprotection, and NHS ester activation.
Stage 1: Synthesis of (tBuO)-Glu-urea-Glu-(OtBu) Diacid
Materials:
-
L-Glutamic acid di-tert-butyl ester hydrochloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
Dissolve L-Glutamic acid di-tert-butyl ester hydrochloride (2 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (2 equivalents) dropwise to neutralize the hydrochloride and free the amine.
-
In a separate flask, dissolve triphosgene (0.34 equivalents) in anhydrous DCM.
-
Slowly add the triphosgene solution to the cooled solution of L-Glutamic acid di-tert-butyl ester.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected (tBuO)-Glu-urea-Glu-(OtBu) diacid.[5][6]
Stage 2: Deprotection of the Di-tert-butyl Ester
Materials:
-
(tBuO)-Glu-urea-Glu-(OtBu) diacid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS) and water)
Procedure:
-
Dissolve the protected diacid in DCM.
-
Prepare a cleavage cocktail of TFA:DCM (e.g., 1:1 v/v) with scavengers such as TIS and water (e.g., 95:2.5:2.5 TFA:TIS:water).
-
Add the cleavage cocktail to the dissolved protected diacid and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by mass spectrometry.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Precipitate the crude Glu-urea-Glu diacid by adding cold diethyl ether.
-
Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.
Stage 3: NHS Ester Activation of Glu-urea-Glu Diacid
Materials:
-
Glu-urea-Glu diacid
-
N,N'-Disuccinimidyl carbonate (DSC) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure (using DSC):
-
Dissolve the Glu-urea-Glu diacid in anhydrous DMF.
-
Add N,N'-Disuccinimidyl carbonate (2.2 equivalents).
-
Add TEA or DIPEA (2.2 equivalents) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture containing the this compound can often be used directly for conjugation, or it can be purified by precipitation with a non-solvent like diethyl ether.
Procedure (using EDC/NHS):
-
Dissolve the Glu-urea-Glu diacid and NHS (2.2 equivalents) in anhydrous DMF or DCM.
-
Add EDC (2.2 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
The resulting solution containing the this compound can be used for the subsequent conjugation step.
Protocol 2: Conjugation of this compound to an Amine-Containing Drug
Materials:
-
This compound solution (from Protocol 1)
-
Amine-containing drug molecule
-
Anhydrous DMF or DMSO
-
DIPEA or other non-nucleophilic base
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
Procedure:
-
Dissolve the amine-containing drug in anhydrous DMF or DMSO.
-
Add the freshly prepared solution of this compound (typically 1.1-1.5 molar equivalents per amine group to be conjugated).
-
Add a small amount of DIPEA to maintain a basic pH and catalyze the reaction. Alternatively, perform the reaction in a sodium bicarbonate buffer.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction time will depend on the reactivity of the amine.
-
Monitor the progress of the conjugation by LC-MS.
-
Once the reaction is complete, purify the conjugate using an appropriate method such as preparative HPLC, size exclusion chromatography, or precipitation to remove unreacted starting materials and byproducts.
Protocol 3: In Vitro PSMA Binding Affinity Assay (Competitive Binding)
Materials:
-
PSMA-positive cells (e.g., LNCaP) and PSMA-negative cells (e.g., PC-3)
-
Radiolabeled PSMA ligand (e.g., a 125I- or 177Lu-labeled GUG derivative)
-
Unlabeled test compound (GUG-drug conjugate)
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Gamma counter
Procedure:
-
Seed PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
Wash the cells with cold binding buffer.
-
Add a constant concentration of the radiolabeled PSMA ligand to all wells, except for the "total counts" wells.
-
Add the serial dilutions of the unlabeled test compound to the appropriate wells. For non-specific binding control, add a high concentration of an unlabeled known PSMA inhibitor. For total binding control, add only the radioligand.
-
Incubate the plates at 4°C for 1-2 hours.
-
Aspirate the binding solution and wash the cells three times with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Protocol 4: In Vitro Cellular Uptake and Internalization Assay
Materials:
-
Radiolabeled or fluorescently labeled GUG-drug conjugate
-
PSMA-positive and PSMA-negative cells
-
Cell culture medium
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between surface-bound and internalized conjugate
-
Lysis buffer
-
Gamma counter or fluorescence plate reader
Procedure:
-
Seed cells in multi-well plates as in Protocol 3.
-
Add the labeled GUG-drug conjugate to the cells at a specific concentration.
-
Incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h) to measure uptake over time.
-
At each time point, aspirate the medium and wash the cells with cold PBS.
-
To measure internalization, incubate the cells with the acid wash buffer for 5-10 minutes on ice to strip off surface-bound conjugate. Collect this fraction (surface-bound).
-
Wash the cells again with PBS.
-
Lyse the cells to release the internalized conjugate. Collect this fraction (internalized).
-
Measure the radioactivity or fluorescence in both the surface-bound and internalized fractions.
-
Calculate the percentage of internalization as (internalized counts / (surface-bound counts + internalized counts)) * 100.
Protocol 5: In Vivo Animal Study for Efficacy and Biodistribution
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
PSMA-positive tumor cells (e.g., LNCaP or PC3-PIP)
-
GUG-drug conjugate
-
Vehicle control
-
Calipers for tumor measurement
-
Imaging system (if using a labeled conjugate)
Procedure:
-
Inoculate mice subcutaneously with PSMA-positive tumor cells.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the GUG-drug conjugate (e.g., intravenously) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitor the tumor size with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
For biodistribution studies, euthanize the mice at different time points post-injection.
-
Harvest tumors and major organs (blood, liver, spleen, kidneys, lungs, etc.).
-
Weigh the tissues and measure the amount of drug or radioactivity in each tissue to determine the percentage of injected dose per gram of tissue (%ID/g).
-
At the end of the efficacy study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Developing ¹⁸F-Labeled PSMA Probes using Glu-urea-Glu-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the imaging and therapy of prostate cancer. The development of radiolabeled small-molecule inhibitors of PSMA has revolutionized the management of this disease. Among the various radionuclides used for Positron Emission Tomography (PET) imaging, Fluorine-18 (¹⁸F) offers advantages such as a longer half-life (109.8 min) and lower positron energy, which allows for centralized production and high-resolution imaging. The Glu-urea-Glu (EuE) pharmacophore is a key structural motif for high-affinity binding to PSMA. This document provides detailed application notes and protocols for the use of Glu-urea-Glu-NHS ester as a precursor for the development of ¹⁸F-labeled PSMA probes.
Overview of the Process
The development of an ¹⁸F-labeled PSMA probe using the this compound precursor involves a multi-step process that begins with the synthesis of the precursor, followed by radiolabeling with ¹⁸F, purification of the radiolabeled probe, and finally, comprehensive quality control to ensure its suitability for preclinical or clinical use.
Data Presentation: Performance of ¹⁸F-Labeled PSMA Probes
The following tables summarize the key performance characteristics of novel ¹⁸F-labeled PSMA probes based on the Glu-urea-Glu scaffold and compare them with established clinical tracers.[1][2][3][4][5]
Table 1: Radiosynthesis and Physicochemical Properties
| Radiotracer | Precursor Amount (mg) | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (GBq/µmol) | logP | Plasma Protein Binding (%) |
| EuE-k-¹⁸F-FBOA | ~1 | 67 ± 7% | > 150 | -3.2 | 12-14% |
| EuE-k-β-a-¹⁸F-FPyl | ~1 | 53 ± 7% | > 150 | -4.2 | 12-14% |
| ¹⁸F-DCFPyL | Not specified | 45% | Not specified | -3.4 | 12-14% |
| ¹⁸F-PSMA-1007 | Not specified | 10% | Not specified | -1.6 | 98% |
Table 2: In Vitro Performance
| Radiotracer | IC₅₀ (nM) | Internalization (% of co-incubated reference) |
| EuE-k-¹⁸F-FBOA | 4.2 ± 0.4 | 1.4-fold higher than ¹⁸F-DCFPyL |
| EuE-k-β-a-¹⁸F-FPyl | 1.1 ± 0.2 | 2.7-fold higher than ¹⁸F-DCFPyL |
| ¹⁸F-DCFPyL | 12.3 ± 1.2 | Reference |
| ¹⁸F-PSMA-1007 | 4.2 ± 0.5 | Not specified |
Table 3: In Vivo Tumor Uptake in LNCaP Xenografts (%ID/g at 1h p.i.)
| Radiotracer | Tumor | Kidneys | Liver | Muscle |
| EuE-k-¹⁸F-FBOA | 12.7 ± 2.0 | 18.9 ± 3.5 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| EuE-k-β-a-¹⁸F-FPyl | 13.0 ± 1.0 | 44.9 ± 8.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| ¹⁸F-DCFPyL | 7.3 ± 1.0 | 25.6 ± 4.5 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| ¹⁸F-PSMA-1007 | 7.1 ± 1.5 | 3.5 ± 0.8 | 1.9 ± 0.4 | 0.5 ± 0.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes the synthesis of the activated this compound precursor, which can then be coupled to an amine-containing linker attached to a prosthetic group for ¹⁸F-labeling. The synthesis involves the formation of the Glu-urea-Glu peptide followed by activation of the terminal carboxylic acid with an N-hydroxysuccinimide (NHS) group.
Materials:
-
L-Glutamic acid di-tert-butyl ester hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dipeptidyl peptidase
Procedure:
-
Synthesis of (tBuO)₂-Glu-urea-Glu-(OtBu)₂:
-
Dissolve L-Glutamic acid di-tert-butyl ester hydrochloride in anhydrous DCM and add DIPEA to neutralize the salt.
-
In a separate flask, dissolve triphosgene in anhydrous DCM and cool to 0°C.
-
Slowly add a solution of the free-based L-Glutamic acid di-tert-butyl ester in DCM to the triphosgene solution.
-
To this isocyanate intermediate, add another equivalent of L-Glutamic acid di-tert-butyl ester and DIPEA.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify the protected Glu-urea-Glu peptide by column chromatography on silica (B1680970) gel.
-
-
Deprotection of the terminal carboxylic acid:
-
Selective deprotection of one of the terminal glutamate's tert-butyl esters can be achieved using enzymatic hydrolysis with a suitable peptidase. This method offers high selectivity.
-
Alternatively, careful stoichiometric use of a mild acid can be employed, though this may lead to a mixture of products requiring careful purification.
-
-
NHS Ester Activation:
-
Dissolve the partially deprotected Glu-urea-Glu peptide in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS) and a coupling agent such as DCC or EDC.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea byproduct (if using DCC).
-
Purify the this compound by flash chromatography or preparative HPLC.
-
Protocol 2: ¹⁸F-Radiolabeling of a PSMA Probe
This protocol outlines the general procedure for the ¹⁸F-labeling of a PSMA probe using a prosthetic group approach, where the this compound is conjugated to an ¹⁸F-labeled prosthetic group. A common example is the use of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
Materials:
-
Glu-urea-Glu-linker-NH₂ precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (B52724) (MeCN)
-
N-succinimidyl 4-(di-tert-butoxycarbonyl)aminomethyl)benzoate (precursor for [¹⁸F]SFB)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
Synthesis of [¹⁸F]SFB:
-
To the dried [¹⁸F]K/K₂₂₂ complex, add the precursor for [¹⁸F]SFB dissolved in anhydrous acetonitrile.
-
Heat the reaction mixture at 80-100°C for 10-15 minutes.
-
Hydrolyze the protecting groups with HCl at elevated temperature.
-
Neutralize the reaction mixture with NaOH.
-
-
Conjugation to Glu-urea-Glu-linker-NH₂:
-
Add the Glu-urea-Glu-linker-NH₂ precursor dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.5) to the [¹⁸F]SFB solution.
-
Incubate the reaction at room temperature or slightly elevated temperature for 15-20 minutes.
-
-
Purification of the ¹⁸F-labeled PSMA Probe:
-
Dilute the reaction mixture with water and load it onto a C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the desired ¹⁸F-labeled PSMA probe with an ethanol/water mixture.
-
Further purification is typically performed using semi-preparative HPLC.
-
-
Formulation:
-
The purified ¹⁸F-labeled PSMA probe is collected, the solvent is removed, and the final product is formulated in a sterile, pyrogen-free solution (e.g., saline with a small amount of ethanol) for injection.
-
Protocol 3: Quality Control of the Final ¹⁸F-Labeled PSMA Probe
1. Radiochemical Purity:
-
Method: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector (at a wavelength corresponding to the absorbance of the molecule, e.g., 254 nm) and a radioactivity detector.
-
Acceptance Criterion: Radiochemical purity should be ≥ 95%.
2. Molar Activity:
-
Method: Calculated by dividing the total radioactivity of the product by the total number of moles of the compound. The molar amount is determined by comparing the UV peak area of the product to a standard curve of the non-radioactive reference compound.
-
Acceptance Criterion: Molar activity should be high enough to avoid pharmacological effects and receptor saturation. A typical value is > 150 GBq/µmol at the end of synthesis.
3. pH:
-
Method: Use of pH paper or a calibrated pH meter.
-
Acceptance Criterion: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5 - 7.5).
4. Sterility and Endotoxin Testing:
-
These tests should be performed according to standard pharmacopeia guidelines to ensure the safety of the radiopharmaceutical for in vivo use.
Visualizations
Caption: Synthesis pathway of the this compound precursor.
Caption: Experimental workflow for ¹⁸F-labeling of a PSMA probe.
Caption: Simplified signaling pathway of PSMA probe binding and detection.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Proteins After Glu-Urea-Glu-NHS Ester Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of proteins following conjugation with Glu-urea-Glu-NHS ester. The selection of an appropriate purification strategy is critical to ensure the removal of unreacted reagents, byproducts, and unconjugated protein, ultimately yielding a highly pure and functional conjugate for downstream applications.
Overview of Purification Strategies
The choice of purification method depends on several factors, including the physicochemical properties of the protein and the conjugated moiety, the scale of the purification, and the desired final purity. The most common and effective techniques for purifying protein conjugates include Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Affinity Chromatography.
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Data Presentation: Comparative Analysis of Purification Methods
The following table summarizes typical quantitative data for the primary purification techniques. Note that the actual performance will vary depending on the specific protein, linker-payload, and experimental conditions.
| Parameter | Size Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) | Affinity Chromatography |
| Principle of Separation | Molecular size and hydrodynamic radius[1][2][3] | Net surface charge[4][5][6] | Surface hydrophobicity[7][8] | Specific binding interaction[9][10][11] |
| Typical Protein Recovery | > 90% | 80 - 95% | 70 - 90% | > 90% |
| Achievable Purity | High (>98%) | High (>98%) | High (>98%) | Very High (>99%) |
| Resolution | Moderate | High | High | Very High |
| Sample Loading Capacity | Low (typically 1-5% of column volume)[2] | High | High | Variable (depends on ligand density and affinity) |
| Processing Time | Moderate | Moderate to Long | Moderate to Long | Short to Moderate |
| Primary Application | Removal of small molecule impurities, buffer exchange, aggregate removal.[1][2] | Separation of charge variants (e.g., different numbers of conjugated linkers).[4][5] | Separation of species with different drug-to-antibody ratios (DAR).[7][8] | Purification of tagged proteins or molecules with specific binding partners.[9][10][11] |
Experimental Protocols
General Conjugation Protocol with this compound
This protocol outlines a general procedure for the conjugation of a protein with this compound. Optimization of the molar ratio of the NHS ester to the protein is recommended to achieve the desired degree of labeling.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5.[12]
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 2-10 mg/mL.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved NHS ester to the protein solution while gently stirring. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light.[13]
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Proceed to Purification:
-
Immediately proceed to one of the purification protocols outlined below to remove unreacted this compound and byproducts.
-
Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size.[1][3] Larger molecules, such as the protein conjugate, elute first, while smaller molecules like unreacted linker and byproducts are retained longer and elute later.[1]
Experimental Workflow for SEC Purification
Caption: Step-by-step workflow for SEC purification.
Protocol:
-
Column and Buffer Selection:
-
Choose a SEC column with a fractionation range appropriate for the molecular weight of your protein conjugate.
-
Prepare a running buffer that is compatible with the stability of your protein (e.g., PBS, pH 7.4). The buffer should contain at least 0.15 M salt (e.g., NaCl) to prevent ionic interactions with the resin.[6]
-
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes (CVs) of the running buffer at the recommended flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Sample Injection and Elution:
-
Inject the prepared sample onto the equilibrated column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[4]
-
Elute the column with the running buffer at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
Collect fractions corresponding to the protein conjugate peak, which should be the first major peak to elute.
-
Analyze the collected fractions for purity using methods such as SDS-PAGE and UV-Vis spectroscopy to confirm the presence of the conjugate and the absence of free linker.
-
-
Pooling:
-
Pool the fractions containing the purified protein conjugate.
-
Purification by Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net charge, which can be altered by the conjugation of the charged Glu-urea-Glu moiety.[4][5] This technique is particularly useful for separating protein populations with different degrees of labeling.
Experimental Workflow for IEX Purification
Caption: Step-by-step workflow for IEX purification.
Protocol:
-
Resin and Buffer Selection:
-
Determine the isoelectric point (pI) of the unconjugated protein. The Glu-urea-Glu moiety is negatively charged, so conjugation will likely lower the pI of the protein.
-
If the working pH is above the pI of the conjugate, use an anion exchange resin (positively charged). If the working pH is below the pI, use a cation exchange resin (negatively charged).
-
Prepare a low-salt binding buffer and a high-salt elution buffer at the desired pH.
-
-
Sample Preparation:
-
Buffer exchange the quenched conjugation mixture into the binding buffer using a desalting column or dialysis.
-
-
Column Equilibration and Sample Loading:
-
Equilibrate the IEX column with several CVs of binding buffer.
-
Load the prepared sample onto the column.
-
-
Washing and Elution:
-
Wash the column with binding buffer to remove any unbound molecules.
-
Elute the bound protein conjugates using a linear gradient of increasing salt concentration (by mixing the binding and elution buffers).
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the gradient.
-
Analyze the fractions to identify those containing the protein conjugate with the desired degree of labeling.
-
-
Pooling and Desalting:
-
Pool the desired fractions and desalt or buffer exchange into a suitable storage buffer.
-
Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity.[7][8] The addition of the Glu-urea-Glu linker may alter the hydrophobicity of the protein, allowing for separation of conjugated from unconjugated species.
Experimental Workflow for HIC Purification
Caption: Step-by-step workflow for HIC purification.
Protocol:
-
Resin and Buffer Selection:
-
Select a HIC resin with appropriate hydrophobicity (e.g., phenyl, butyl, or octyl).
-
Prepare a high-salt binding buffer (e.g., containing 1-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride) and a low-salt elution buffer.
-
-
Sample Preparation:
-
Add salt to the quenched conjugation mixture to match the concentration of the binding buffer.
-
-
Column Equilibration and Loading:
-
Equilibrate the HIC column with the binding buffer.
-
Load the sample onto the column. The hydrophobic protein conjugates will bind to the resin.
-
-
Washing and Elution:
-
Wash the column with binding buffer to remove non-specifically bound molecules.
-
Elute the bound proteins with a linear gradient of decreasing salt concentration. More hydrophobic species will elute at lower salt concentrations.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the gradient.
-
Analyze the fractions to determine the purity and drug-to-antibody ratio (if applicable).
-
-
Pooling and Desalting:
-
Pool the fractions containing the desired conjugate and desalt into a final storage buffer.
-
Purification by Affinity Chromatography
This method is applicable if the protein has a specific affinity tag (e.g., His-tag, GST-tag) or if a specific antibody against the protein is available.[9][10][11]
Experimental Workflow for Affinity Chromatography Purification
Caption: Step-by-step workflow for Affinity Chromatography purification.
Protocol:
-
Column and Buffer Preparation:
-
Select an affinity resin with a ligand that specifically binds to your protein.
-
Prepare a binding buffer that promotes the specific interaction and an elution buffer that disrupts this interaction (e.g., by containing a competitive ligand, having a low or high pH, or high salt concentration).
-
-
Column Equilibration and Sample Loading:
-
Equilibrate the column with binding buffer.
-
Load the quenched conjugation mixture onto the column.
-
-
Washing and Elution:
-
Wash the column extensively with binding buffer to remove all non-specifically bound molecules.
-
Elute the bound protein conjugate with the elution buffer.
-
-
Fraction Collection and Post-Elution Handling:
-
Collect the eluted fractions.
-
If elution was performed by a pH shift, neutralize the fractions immediately with a suitable buffer.
-
-
Analysis and Buffer Exchange:
-
Analyze the purity of the eluted conjugate.
-
Buffer exchange the purified conjugate into a final storage buffer.
-
Conclusion
The purification of proteins after conjugation with this compound is a critical step to ensure the quality and reliability of the final product. A multi-step purification strategy, often combining two or more of the techniques described above, may be necessary to achieve the desired level of purity. For instance, an initial capture step using affinity or ion-exchange chromatography can be followed by a polishing step using size exclusion chromatography to remove aggregates and for buffer exchange. Careful optimization of each purification step is essential for maximizing yield and purity.
References
- 1. conductscience.com [conductscience.com]
- 2. goldbio.com [goldbio.com]
- 3. ymc.eu [ymc.eu]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 7. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 8. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Use and application of hydrophobic interaction chromatography for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Glu-urea-Glu-NHS Ester in Prostate Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy. The Glu-urea-Glu (EuE) motif is a highly effective pharmacophore for creating inhibitors that bind with high affinity and specificity to the enzymatic pocket of PSMA. The N-hydroxysuccinimide (NHS) ester functionalization of the Glu-urea-Glu core provides a reactive group for convenient conjugation to a variety of molecules, including radiotracers for PET imaging, fluorescent dyes for optical imaging, and cytotoxic agents for targeted drug delivery.[1][2][3][4]
These application notes provide an overview of the use of Glu-urea-Glu-NHS ester and its derivatives in prostate cancer cell line studies, complete with comparative data and detailed experimental protocols.
Data Presentation: In Vitro Performance of EuE-Based PSMA Inhibitors
The following tables summarize the quantitative data from preclinical evaluations of various Glu-urea-Glu based PSMA inhibitors in prostate cancer cell lines, primarily the PSMA-positive LNCaP cell line.
Table 1: PSMA Binding Affinity of Radiolabeled EuE-Based Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| EuE-k-¹⁸F-FBOA (1) | LNCaP | 4.2 ± 0.4 | ¹⁸F-DCFPyl | 12.3 ± 1.2 |
| EuE-k-β-a-¹⁸F-FPyl (2) | LNCaP | 1.1 ± 0.2 | ¹⁸F-PSMA-1007 | 4.2 ± 0.5 |
Data sourced from competitive binding assays against a known radiolabeled PSMA inhibitor.[1]
Table 2: Internalization and Tumor Uptake of Radiolabeled EuE-Based Inhibitors
| Compound | Cell Line | Internalization Rate (vs. ¹⁸F-DCFPyl) | Tumor Accumulation (% IA/g at 1h p.i.) |
| EuE-k-¹⁸F-FBOA (1) | LNCaP | 1.4-fold higher | 12.7 ± 2.0 |
| EuE-k-β-a-¹⁸F-FPyl (2) | LNCaP | 2.7-fold higher | 13.0 ± 1.0 |
| ¹⁸F-DCFPyl | LNCaP | - | 7.3 ± 1.0 |
| ¹⁸F-PSMA-1007 | LNCaP | - | 7.1 ± 1.5 |
% IA/g = percentage of injected activity per gram of tissue. Data from in vivo studies in LNCaP tumor-bearing mice.[1]
Signaling and Targeting Pathway
The primary mechanism of action for Glu-urea-Glu based inhibitors is the targeted binding to PSMA on the surface of prostate cancer cells. This binding can lead to the internalization of the inhibitor-conjugate complex, allowing for the delivery of a payload directly into the cell.
Caption: PSMA targeting and internalization workflow.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound and its conjugates in prostate cancer cell line studies.
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol describes the general procedure for labeling a molecule (e.g., a therapeutic agent or an imaging moiety with an available amine group) with the this compound.
Materials:
-
This compound
-
Molecule with a primary amine for conjugation
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography columns (e.g., PD-10)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Dissolve the amine-containing molecule in anhydrous DMF or DMSO.
-
Add this compound to the solution in a 1.5 to 5-fold molar excess.
-
Add DIPEA to the reaction mixture to act as a non-nucleophilic base, typically at a final concentration of 10-20 mM.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring and protection from light.
-
Monitor the reaction progress using analytical HPLC.
-
Once the reaction is complete, quench any remaining NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Purify the conjugate using preparative HPLC.
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Caption: Workflow for conjugating EuE-NHS ester.
Protocol 2: In Vitro PSMA Competitive Binding Assay
This protocol is used to determine the binding affinity (IC50) of a new Glu-urea-Glu conjugate against a known radiolabeled PSMA ligand in PSMA-positive prostate cancer cells.
Materials:
-
PSMA-positive LNCaP cells
-
PSMA-negative cells (e.g., PC-3) for control[5]
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Known radiolabeled PSMA inhibitor (e.g., ¹²⁵I-MIP-1072 or a tritiated ligand)
-
Test Glu-urea-Glu conjugate at various concentrations
-
Binding buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
Gamma counter or liquid scintillation counter
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed LNCaP cells in 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of the unlabeled test conjugate in binding buffer. The final concentrations should span a wide range (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Competition Reaction:
-
Wash the cells once with binding buffer.
-
Add a constant, low concentration (typically below the Kd) of the radiolabeled PSMA inhibitor to each well.
-
Immediately add the various concentrations of the unlabeled test conjugate to the wells.
-
For total binding, add only the radioligand. For non-specific binding, add the radioligand plus a large excess (e.g., 10 µM) of a known potent PSMA inhibitor like 2-PMPA.
-
-
Incubation: Incubate the plates at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
Washing: Aspirate the binding solution and wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting:
-
Lyse the cells in each well using a lysis buffer (e.g., 1N NaOH).
-
Transfer the lysate to counting vials.
-
Measure the radioactivity using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 3: In Vitro Internalization Assay
This protocol measures the rate and extent of internalization of a radiolabeled Glu-urea-Glu conjugate into PSMA-positive cells.
Materials:
-
LNCaP cells
-
Radiolabeled Glu-urea-Glu conjugate
-
Cell culture medium
-
Acid wash buffer (e.g., 0.2 M glycine (B1666218) in saline, pH 2.5) to strip surface-bound radioactivity
-
Lysis buffer (1N NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed LNCaP cells in 12-well or 24-well plates and grow to confluence.
-
Incubation with Radiotracer:
-
Remove the culture medium and add fresh, pre-warmed medium containing the radiolabeled conjugate (e.g., 0.1-0.5 nM).
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120, and 240 minutes).
-
To determine non-specific uptake, incubate a parallel set of wells in the presence of a large excess of a non-radiolabeled PSMA inhibitor.
-
-
Stopping Internalization: At each time point, place the plates on ice to stop the internalization process.
-
Separating Surface-Bound vs. Internalized Fractions:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold acid wash buffer to the wells and incubate for 5-10 minutes on ice to strip the surface-bound radiotracer.
-
Collect the supernatant (this contains the surface-bound fraction).
-
Wash the cells once more with the acid wash buffer and pool with the first supernatant.
-
-
Cell Lysis: Lyse the remaining cells with lysis buffer. This lysate contains the internalized fraction of the radiotracer.
-
Radioactivity Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the total added radioactivity that was internalized at each time point.
-
Plot the internalized radioactivity as a percentage of total cell-associated radioactivity over time.
-
Conclusion
The this compound is a versatile and powerful tool for the development of PSMA-targeted agents for prostate cancer research. Its high affinity for PSMA and the convenient chemistry afforded by the NHS ester allow for the creation of potent imaging agents and therapeutics. The protocols provided herein offer a standardized framework for the synthesis and preclinical evaluation of novel PSMA-targeted conjugates in prostate cancer cell lines. The consistent expression of PSMA in prostate cancer makes these targeted approaches highly promising for clinical translation.[1][6][7]
References
- 1. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PSMA Inhibitor Linker | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Binding Affinity Assays of Glu-urea-Glu Conjugated Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro binding affinity assays for Glu-urea-Glu (GUG) conjugated molecules, a significant class of compounds targeting the Prostate-Specific Membrane Antigen (PSMA). PSMA is a well-established biomarker and therapeutic target for prostate cancer.[1] The GUG pharmacophore is a key structural motif for high-affinity binding to the PSMA active site.[2] These protocols are essential for the preclinical evaluation and quality control of novel GUG-based diagnostic and therapeutic agents.
Introduction to PSMA and Glu-urea-Glu Ligands
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1), is a transmembrane glycoprotein (B1211001) that is highly overexpressed in prostate cancer cells.[3] Its expression level often correlates with tumor aggressiveness, making it an ideal target for molecular imaging and targeted radiotherapy.[4][5]
The Glu-urea-Glu (GUG) motif is a potent pharmacophore that mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG). This motif allows for high-affinity and specific binding to the enzymatic active site of PSMA.[2][6] Various GUG-conjugated molecules have been developed, incorporating chelators for radiolabeling (e.g., with ⁶⁸Ga, ¹⁷⁷Lu, ¹⁸F) for PET imaging and radionuclide therapy, or fluorescent dyes for optical imaging.[2][4][7]
PSMA Signaling Pathway
High expression of PSMA on prostate cancer cells influences key cell survival pathways. It can interact with RACK1, disrupting a complex with β1 integrin and IGF-1R. This disruption leads to a shift in signaling from the MAPK/ERK pathway, which promotes proliferation, to the PI3K-AKT pathway, which enhances tumor survival and progression.[3] Understanding this "pathway switch" is crucial for comprehending the biological consequences of PSMA-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PSMA-targeting agents for radio- and fluorescence-guided prostate cancer surgery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biodistribution Studies of Glu-urea-Glu Based Tracers in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glu-urea-Glu (or Glu-ureido) based inhibitors are a class of small-molecule ligands that target the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of most prostate cancer cells.[1][2] This characteristic makes PSMA an exceptional target for molecular imaging and radioligand therapy. By chelating radionuclides such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for therapy, these tracers enable the visualization and treatment of prostate cancer.[1][3]
Biodistribution studies are a critical component of preclinical evaluation, providing essential data on the uptake, retention, and clearance of these radiotracers in both target tissues (tumors) and non-target organs.[4][5] This information is vital for assessing the efficacy, safety, and dosimetric profile of a new radiopharmaceutical. This document provides detailed protocols and compiled biodistribution data for key Glu-urea-Glu based tracers in relevant animal models.
Molecular Interaction and Targeting Principle
The core of these tracers is the Glu-urea-Glu or a similar Lys-urea-Glu motif, which binds with high affinity to the enzymatic pocket of PSMA.[1][2] Upon binding, the tracer-PSMA complex is internalized by the cancer cell, leading to an accumulation of the radionuclide within the tumor. This process is fundamental for both high-contrast imaging and effective therapeutic action.[6]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring the biodistribution of radiolabeled therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Preclinical Evaluation of Novel PSMA Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and therapy of prostate cancer. Its expression is significantly upregulated on prostate cancer cells, particularly in advanced and metastatic disease. This document provides a comprehensive guide to the preclinical experimental design for evaluating novel PSMA inhibitors, covering essential in vitro and in vivo assays.
PSMA Signaling Pathway
PSMA expression plays a crucial role in prostate cancer progression by modulating key survival signaling pathways. In cells with high PSMA expression, there is a characteristic shift from the proliferative MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.[1][2][3][4][5] This switch is mediated by PSMA's interaction with the scaffolding protein RACK1, which disrupts the β1 integrin and IGF-1R complex, thereby inhibiting MAPK signaling and promoting AKT activation.[2][3] Understanding this pathway is critical for interpreting the downstream effects of PSMA inhibition.
Caption: PSMA-mediated shift in cellular signaling pathways.
In Vitro Evaluation Workflow
The in vitro assessment of novel PSMA inhibitors is a stepwise process designed to characterize their binding affinity, specificity, cellular uptake, and cytotoxic potential.
Caption: Workflow for in vitro evaluation of PSMA inhibitors.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of a novel unlabeled PSMA inhibitor by measuring its ability to compete with a known radiolabeled PSMA ligand.
Protocol
-
Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) in appropriate media until near confluence in 96-well plates (1-2 x 10⁵ cells/well).[5]
-
Reagent Preparation:
-
Assay Setup (in triplicate):
-
Total Binding: Wells containing cells, binding buffer, and the radioligand.[6]
-
Non-specific Binding (NSB): Wells containing cells, a high concentration of a known unlabeled inhibitor (e.g., 10 µM 2-PMPA), and the radioligand.[5][6]
-
Competition: Wells containing cells, the radioligand, and serial dilutions of the novel inhibitor.[6]
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.[6]
-
Cell Lysis & Counting:
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.[6]
-
Plot the percentage of specific binding against the log concentration of the novel inhibitor.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation
| Compound | Cell Line | Radioligand | IC50 (nM)[7] |
| Novel Inhibitor X | LNCaP | [¹⁷⁷Lu]Lu-PSMA-617 | 5.2 ± 0.8 |
| PSMA-617 (Control) | LNCaP | [¹⁷⁷Lu]Lu-PSMA-617 | 7.4 ± 1.1 |
| Novel Inhibitor Y | 22Rv1 | [⁶⁸Ga]Ga-PSMA-11 | 10.8 ± 1.5 |
Cellular Uptake and Internalization Assay
Objective: To quantify the specific uptake and internalization of a radiolabeled novel PSMA inhibitor in PSMA-positive and PSMA-negative cells.
Protocol
-
Cell Seeding: Seed PSMA-positive (LNCaP) and PSMA-negative (PC-3) cells in 24-well plates.
-
Radiolabeling: Radiolabel the novel inhibitor with a suitable isotope (e.g., ⁶⁸Ga for PET, ¹⁷⁷Lu for therapy/SPECT).[8][9]
-
Uptake Assay:
-
Add the radiolabeled inhibitor to the cells at a specific concentration (e.g., 0.1 nM).
-
For blocking experiments, co-incubate a set of wells with an excess of unlabeled inhibitor (e.g., 1 µM 2-PMPA) to determine non-specific uptake.[8]
-
Incubate for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.[8][10]
-
-
Washing: Wash cells twice with ice-cold PBS.
-
Total Uptake Measurement: Lyse the cells with 1 M NaOH and measure the radioactivity.
-
Internalization Assay:
-
After the incubation period, treat a parallel set of wells with an acid wash (e.g., glycine (B1666218) buffer, pH 2.8) for 5-10 minutes on ice to strip surface-bound radioactivity.
-
Collect the supernatant (surface-bound fraction).
-
Lyse the cells and collect the lysate (internalized fraction).
-
Measure radioactivity in both fractions.[10]
-
-
Data Analysis: Express uptake as a percentage of the injected activity per million cells (%IA/10⁶ cells).
Data Presentation
| Cell Line | Time (min) | Total Uptake (%IA/10⁶ cells) | Internalized Fraction (%) | Blocked Uptake (%IA/10⁶ cells) |
| LNCaP (PSMA+) | 60 | 3.75 ± 0.35[11] | 22 ± 3[10] | 0.15 ± 0.02 |
| LNCaP (PSMA+) | 120 | 5.80 ± 0.41 | 35 ± 4 | 0.18 ± 0.03 |
| PC-3 (PSMA-) | 60 | 0.10 ± 0.01[8] | <1 | N/A |
| PC-3 (PSMA-) | 120 | 0.12 ± 0.02 | <1 | N/A |
In Vivo Evaluation Workflow
Successful in vitro candidates proceed to in vivo evaluation in animal models to assess their pharmacokinetic properties, imaging potential, therapeutic efficacy, and safety profile.
Caption: Workflow for in vivo preclinical evaluation.
Biodistribution Studies
Objective: To determine the distribution, accumulation, and clearance of the radiolabeled PSMA inhibitor in tumor-bearing animals over time.
Protocol
-
Animal Model: Use male immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous PSMA-positive (e.g., LNCaP) and/or PSMA-negative (e.g., PC-3) tumors.[12]
-
Administration: Inject the radiolabeled inhibitor intravenously (tail vein) at a defined dose.
-
Time Points: Euthanize groups of animals (n=4-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours).[13]
-
Organ Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios.[13]
Data Presentation
| Organ | 1 h p.i. (%ID/g) | 4 h p.i. (%ID/g) | 24 h p.i. (%ID/g) |
| Blood | 2.51 ± 0.45 | 0.54 ± 0.12 | 0.05 ± 0.01 |
| Tumor (LNCaP) | 15.62 ± 2.11 | 23.31 ± 0.94[14] | 18.75 ± 1.98 |
| Kidneys | 25.33 ± 3.54 | 18.12 ± 2.88 | 5.21 ± 1.03 |
| Liver | 1.89 ± 0.33 | 1.10 ± 0.21 | 0.45 ± 0.09 |
| Muscle | 0.45 ± 0.08 | 0.21 ± 0.04 | 0.02 ± 0.01 |
| Tumor/Blood Ratio | 6.22 | 43.17 | 375.0 |
| Tumor/Muscle Ratio | 34.71 | 111.0 | 937.5 |
Therapeutic Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a PSMA inhibitor conjugated to a therapeutic payload (e.g., ¹⁷⁷Lu, ²²⁵Ac, or a cytotoxic drug) in a relevant animal model.
Protocol
-
Animal Model: Establish subcutaneous or systemic (intravenous inoculation) prostate cancer xenografts (e.g., LNCaP) in immunodeficient mice.[15][16]
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Treatment: Administer the treatment (e.g., single or multiple intravenous injections) according to the study design.[16]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
Record survival data.[15]
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to collect survival data.
Data Presentation
| Treatment Group | Median Survival (days)[15] | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 54 | 0 | +5.2 |
| [¹⁷⁷Lu]Lu-PSMA-617 (40 kBq) | 101.5 | 78 | -2.1 |
| [¹⁷⁷Lu]Lu-Inhibitor X (40 kBq) | 124.5 | 89 | -1.8 |
Toxicology Assessment
Objective: To evaluate the safety and potential toxicity of the novel PSMA inhibitor.
Protocol
-
Animal Model: Use healthy, non-tumor-bearing mice or rats. For radiopharmaceuticals, cynomolgus monkeys may also be used for more translatable data.[13]
-
Dose Escalation: Administer escalating doses of the inhibitor to different groups of animals.[13]
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity (e.g., changes in behavior, weight loss).
-
Collect blood samples at baseline and at terminal sacrifice for complete blood count (CBC) and serum chemistry analysis.[13]
-
-
Histopathology: At the end of the observation period (e.g., 14 or 28 days), perform a full necropsy and collect major organs for histopathological examination.[13] Pay close attention to PSMA-expressing tissues like kidneys and salivary glands.
Data Presentation
| Dose Group | Key Hematology Finding | Key Serum Chemistry Finding | Key Histopathology Finding |
| Vehicle Control | Normal | Normal | No abnormalities |
| Low Dose (5 MBq/kg) | Normal | Normal | No abnormalities |
| Mid Dose (12 MBq/kg) | Normal | Slight, transient elevation in BUN | No significant findings |
| High Dose (35 MBq/kg) | Transient lymphopenia[13] | Elevated BUN and Creatinine | Mild tubular nephrosis, transient decrease in bone marrow cells[13] |
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paving the way for future PSMA inhibitors: insights from comparative preclinical evaluations of structure modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent hydrolysis of Glu-urea-Glu-NHS ester during conjugation
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Glu-urea-Glu-NHS ester. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of conjugation and minimize the hydrolysis of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an activated N-hydroxysuccinimide (NHS) ester of a glutamate-urea-glutamate ligand. It serves as a pharmacophore for linking molecules to the prostate-specific membrane antigen (PSMA), a well-established target in cancer research, particularly for prostate cancer diagnostics and therapeutics.[1][2][3]
Q2: What is hydrolysis in the context of a this compound reaction, and why is it a problem?
Hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group of the molecule reacts with water.[4][5] This is a significant competing reaction to the desired conjugation with a primary amine on your target molecule (e.g., a protein, peptide, or antibody).[4][5][6] The product of hydrolysis is a carboxylic acid, which is no longer reactive with amines, leading to a reduced yield of your final conjugate and a waste of the reagent.[5]
Q3: What are the critical factors that influence the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases with a rise in pH.[4][5][7][8] While a slightly alkaline pH is necessary for the primary amine to be deprotonated and reactive, a higher pH will favor hydrolysis.[4][9][10]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[5]
-
Time: The longer the this compound is exposed to an aqueous environment, the greater the extent of hydrolysis.[5]
-
Buffer Composition: Buffers containing primary amines, such as Tris and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4][11]
Q4: What is the optimal pH for a this compound conjugation reaction?
The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[4][12] For many applications, a pH of 8.3-8.5 is considered ideal to balance the reactivity of the amine and the stability of the NHS ester.[9][12][13]
Q5: Which buffers are recommended for NHS ester conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[4][12] It is crucial to use amine-free buffers.[4][11]
Q6: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many NHS esters have limited solubility in aqueous solutions.[4][9] They should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[4][9][13] It is critical to use high-quality, amine-free DMF.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of this compound: The reagent may have hydrolyzed due to high pH, prolonged exposure to aqueous buffer, or high temperature. | Maintain the reaction pH within the optimal range of 7.2-8.5.[4][12] Prepare the NHS ester solution immediately before use.[9] Consider performing the reaction at 4°C to slow the hydrolysis rate.[4] |
| Inactive NHS Ester: The reagent may have degraded due to improper storage or exposure to moisture. | Store the this compound in a dry, light-protected container at -20°C.[14][15] Allow the vial to warm to room temperature before opening to prevent condensation.[16] | |
| Low Protein/Target Molecule Concentration: The concentration of the molecule to be labeled is too low. | For optimal results, the protein concentration should be between 2-10 mg/mL.[12] | |
| Presence of Competing Amines: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.[4][11] | Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate buffer.[4][12] | |
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent: Adding a large volume of organic solvent (DMSO or DMF) to dissolve the NHS ester can cause protein precipitation. | The final concentration of the organic solvent in the reaction mixture should be kept low, typically between 0.5% and 10%.[4] |
| Suboptimal Reaction Conditions: The pH or temperature of the reaction may be causing the protein to become unstable. | Optimize the reaction pH or temperature. | |
| Inconsistent Results | Variability in Reagent Activity: The activity of the this compound may vary between batches or due to storage conditions. | Perform a quality control check on new batches of the NHS ester to assess its activity.[17] |
| Inconsistent Reaction Timings: The duration of the reaction can affect the extent of both conjugation and hydrolysis. | Standardize the reaction time for all experiments. A typical reaction time is 0.5 to 4 hours at room temperature or 4°C.[4] |
Quantitative Data Summary
The stability of an NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of a typical NHS ester at different pH values and temperatures. While specific data for this compound is not available, these values provide a general guideline.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[4][7][8] |
| 8.6 | 4 | 10 minutes[4][7][8] |
Experimental Protocol: Conjugation of this compound to a Protein
This protocol provides a general guideline. Optimization may be necessary for your specific protein and application.
1. Buffer Preparation:
-
Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate buffer at the same pH.[9][13] Ensure the buffer is free of any primary amines.
2. Protein Solution Preparation:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[9]
-
If your protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
3. This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[9][13]
4. Conjugation Reaction:
-
Add the dissolved this compound to the protein solution. A molar excess of the NHS ester (e.g., 8-fold) is typically used.[9][13] The optimal ratio may need to be determined experimentally.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[4][13] Protect the reaction from light if the conjugated molecule is light-sensitive.
5. Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
6. Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts (such as N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.[13][18]
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical processes and decision-making during your experiments, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. broadpharm.com [broadpharm.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 18. biotium.com [biotium.com]
Troubleshooting low conjugation yield with Glu-urea-Glu-NHS ester
Welcome to the technical support center for troubleshooting low conjugation yield with Glu-urea-Glu-NHS ester. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and key data to help researchers, scientists, and drug development professionals optimize their conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the conjugation of this compound to amine-containing molecules.
Q1: My conjugation yield is very low or non-existent. What are the most common causes?
Low conjugation efficiency is a frequent issue with several potential root causes. The primary factors to investigate are reaction pH, buffer composition, and the quality of the reagents.[1]
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[2][3] At low pH, the target amine is protonated (-NH3+) and non-nucleophilic, which slows or prevents the reaction.[4] At high pH, the NHS ester is rapidly hydrolyzed by water, rendering it inactive before it can react with the amine.[4][5][6]
-
Incompatible Buffer: Your reaction buffer may contain competing nucleophiles. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible and will compete with your target molecule for the NHS ester, drastically reducing your yield.[1][7]
-
Reagent Degradation: this compound is moisture-sensitive.[7] Improper storage or handling can lead to hydrolysis of the NHS ester before it is even added to the reaction. The organic solvent used to dissolve the ester (e.g., DMSO or DMF) must be anhydrous and of high quality, as degraded DMF can contain amine impurities that consume the reagent.[1][2]
Q2: What is the optimal pH for the conjugation reaction and which buffers should I use?
The optimal pH for NHS ester coupling is a compromise between maximizing amine reactivity and minimizing ester hydrolysis.
-
Optimal pH Range: The recommended pH range is typically 7.2 to 8.5 .[5][6][8] For many applications, a pH of 8.3-8.5 is considered ideal to achieve a high reaction rate.[2][3][9]
-
Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include:
Q3: My this compound won't dissolve in the aqueous reaction buffer. What should I do?
Many NHS esters have poor water solubility and must first be dissolved in a small amount of a water-miscible, anhydrous organic solvent before being added to the reaction mixture.[5][6]
-
Recommended Solvents: High-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the preferred solvents.[7][11]
-
Procedure:
-
Prepare your protein or amine-containing molecule in the appropriate aqueous reaction buffer.[2]
-
Just before starting the reaction, dissolve the this compound in a minimal volume of anhydrous DMSO or DMF.[7]
-
Immediately add the dissolved ester solution to the aqueous protein solution while gently mixing.[2] Note: The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[7]
-
Q4: How can I be sure my this compound is still active?
NHS esters should be stored desiccated at -20°C to prevent degradation from moisture.[1][7] If you suspect the reagent has lost activity, you can perform a simple quality check.
-
Storage and Handling: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare solutions immediately before use and do not store NHS esters in aqueous stock solutions.[1][7] For solutions in anhydrous DMF or DMSO, aliquot into smaller volumes for single use to avoid repeated warming and cooling of the main stock.
-
Activity Test: The hydrolysis of an active NHS ester releases N-hydroxysuccinimide, which can be detected spectrophotometrically. A simple procedure to confirm activity is outlined in the experimental protocols section.[12]
Q5: Could properties of my target molecule be affecting the conjugation yield?
Yes, the structure and purity of your target molecule can significantly influence the reaction efficiency.
-
Accessibility of Amines: The reaction occurs with primary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues.[1][12] If these amines are buried within the protein's three-dimensional structure or are sterically hindered, they will be inaccessible to the this compound, resulting in a low degree of labeling.[1][13] Using an NHS ester with a longer spacer arm can sometimes help overcome steric hindrance.[1]
-
Purity of Target Molecule: Impurities in your sample could interfere with the conjugation reaction.[1] Ensure your target molecule is sufficiently pure and has been buffer-exchanged into an appropriate amine-free buffer.[7]
Quantitative Data Summary
Table 1: Influence of pH on NHS Ester Stability
The stability of the NHS ester is critically dependent on pH. As pH increases, the rate of hydrolysis accelerates, reducing the half-life of the active reagent.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| > 9.0 | Room Temp. | Minutes |
| Data compiled from multiple sources.[4][5][6][12] |
Table 2: Buffer Compatibility for NHS Ester Reactions
The choice of buffer is critical for a successful conjugation. Using an incompatible buffer is a common cause of reaction failure.
| Buffer Name | Recommended? | Rationale / Comments |
| Phosphate (PBS) | Yes | Widely used and compatible. Reactions may be slower at pH 7.2-7.4.[10] |
| Bicarbonate / Carbonate | Yes | Excellent choice for maintaining the optimal pH range of 8.3-8.5.[2][5] |
| Borate | Yes | A suitable alternative for the pH 8.0-9.0 range.[5] |
| HEPES | Yes | Another compatible buffer option for reactions in the physiological pH range.[5] |
| Tris (TBS, etc.) | No | Contains primary amines that directly compete with the target molecule, quenching the reaction.[1][6][7] |
| Glycine | No | Contains a primary amine and is often used specifically to quench NHS ester reactions.[6] |
| Ammonium Bicarbonate | No | Contains primary amines from ammonia. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a starting point for conjugation. Optimal conditions, such as the molar excess of the NHS ester, may need to be determined empirically.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.3).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[4]
-
Desalting column or dialysis equipment for purification.[2]
Procedure:
-
Prepare Protein: Ensure the protein solution is at the desired concentration in the chosen reaction buffer. If necessary, perform a buffer exchange to remove any incompatible substances.[7]
-
Prepare NHS Ester Solution: Immediately before use, weigh the required amount of this compound and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7] A 5- to 20-fold molar excess of the ester over the protein is a common starting point.[4]
-
Initiate Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[2]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[4] Reactions at 4°C can help minimize hydrolysis if it is a concern.[1]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[4]
-
Purify Conjugate: Remove unreacted ester, hydrolyzed ester, and N-hydroxysuccinimide byproduct by gel filtration (desalting column) or dialysis.[2][9]
Protocol 2: pH Optimization for Conjugation
To find the optimal pH for your specific molecule, perform a series of small-scale reactions across a pH range.
Materials:
-
A set of amine-free buffers (e.g., 0.1 M phosphate) at different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
-
All other materials from Protocol 1.
Procedure:
-
Prepare Aliquots: Divide your protein solution into equal-volume aliquots.
-
Buffer Exchange: Exchange the buffer of each aliquot into one of the different pH buffers.
-
Run Parallel Reactions: Perform the conjugation reaction (Steps 2-5 from Protocol 1) in parallel for each pH condition, ensuring all other variables (concentrations, temperature, time) are kept constant.
-
Analyze Yield: After purification, analyze the conjugation efficiency for each pH condition using an appropriate method (e.g., SDS-PAGE, spectrophotometry, HPLC) to determine the optimal pH.
Visual Guides and Diagrams
Chemical Reaction Pathway
Caption: Reaction of this compound with a primary amine to form a stable amide bond.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low NHS ester conjugation efficiency.
Competing Reactions: Aminolysis vs. Hydrolysis
Caption: The two competing reaction pathways for an NHS ester in an aqueous environment.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize non-specific binding of Glu-urea-Glu conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of Glu-urea-Glu (GUG) conjugates during their experiments.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure specific signals, leading to inaccurate data in binding assays and imaging studies. This guide addresses common causes and provides systematic solutions to mitigate this issue.
Problem: Excessive background signal in in-vitro binding assays (e.g., radioligand binding assays, ELISA).
| Potential Cause | Recommended Action |
| Inadequate Blocking | The blocking agent is crucial for preventing the conjugate from binding to non-target sites on the assay plate or cell membranes. Ensure you are using an appropriate blocking agent at an optimal concentration. Bovine Serum Albumin (BSA) is commonly used.[1][2] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the assay buffer can significantly influence non-specific binding. Optimizing these parameters is critical for minimizing background signal.[1][2] |
| Hydrophobic Interactions | The conjugate may be binding non-specifically to plasticware or other hydrophobic surfaces. |
| Insufficient Washing | Inadequate washing steps can leave unbound or weakly bound conjugate behind, contributing to high background. |
| Poor Quality of Biological Sample | For cell-based assays, poor membrane preparation can expose non-target binding sites.[3] |
Problem: High uptake of GUG conjugate in non-target tissues in vivo (e.g., kidneys, salivary glands, liver).
| Potential Cause | Recommended Action |
| Conjugate Lipophilicity | Highly lipophilic conjugates can exhibit increased non-specific binding and uptake in tissues like the liver.[4][5] |
| Off-Target Interactions | The Glu-urea-Glu pharmacophore might interact with targets other than PSMA in certain tissues. For instance, high uptake in kidneys and salivary glands is a known challenge with some PSMA-targeted radioligands.[6] |
| Suboptimal Linker Design | The linker connecting the GUG motif to the payload (e.g., a chelator for a radiometal) can influence biodistribution and non-specific binding.[7][8][9] |
| Plasma Protein Binding | High plasma protein binding can sometimes lead to altered biodistribution and non-specific accumulation.[4] However, controlled binding to albumin has also been explored as a strategy to improve pharmacokinetics.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of Glu-urea-Glu conjugates?
A1: Non-specific binding refers to the interaction of a Glu-urea-Glu conjugate with molecules or surfaces other than its intended target, the Prostate-Specific Membrane Antigen (PSMA).[1] This can occur through various mechanisms, including electrostatic interactions, hydrophobic interactions, and binding to other proteins or receptors.[12][13][14][15][16] High non-specific binding can lead to false-positive signals in assays and undesirable accumulation in non-target tissues during in vivo applications, which can compromise the accuracy and reliability of the experiment.[1][17]
Q2: How is non-specific binding determined experimentally?
A2: Non-specific binding is typically determined by measuring the binding of the labeled GUG conjugate in the presence of a high concentration of an unlabeled competitor that is known to bind specifically to the target (PSMA).[1] This competitor, often a well-characterized PSMA inhibitor like 2-PMPA, will displace the labeled conjugate from the specific binding sites.[18][19] Any remaining bound conjugate is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1]
Q3: What is an acceptable level of non-specific binding?
A3: Ideally, specific binding should account for at least 80-90% of the total binding in in-vitro assays.[1] If non-specific binding exceeds 20-30% of the total, it can significantly compromise the accuracy and reliability of the assay, making it difficult to determine the true binding affinity and density of the target.
Q4: How can I optimize my assay buffer to reduce non-specific binding?
A4: Optimizing your assay buffer is a critical step. Here are several strategies:
-
Adjust pH: The charge of your conjugate and the binding surface can be influenced by pH. Experiment with a range of pH values to find the optimal condition that minimizes electrostatic interactions leading to non-specific binding.[2][12]
-
Increase Salt Concentration: Adding salts like NaCl to your buffer can help shield charged interactions between the conjugate and non-target surfaces.[2][12]
-
Add a Blocking Agent: Including a protein like Bovine Serum Albumin (BSA) at concentrations of 0.1% to 1% (w/v) can help block non-specific binding sites on your assay surfaces.[2][3][12]
-
Use a Surfactant: For conjugates prone to hydrophobic interactions, adding a low concentration (typically 0.05% to 0.1% v/v) of a non-ionic surfactant like Tween-20 or Triton X-100 can be effective.[2][3]
Q5: Can the linker in my Glu-urea-Glu conjugate affect non-specific binding?
A5: Yes, the linker plays a significant role. The composition and length of the linker can impact the overall hydrophilicity, charge, and steric properties of the conjugate. Strategies to reduce non-specific binding through linker modification include:
-
Incorporating negatively charged residues: This can increase the overall hydrophilicity of the conjugate and reduce non-specific uptake.[7][9]
-
Using hydrophilic linkers: Aliphatic chains or polypeptide chains can be optimized to improve the pharmacokinetic profile.[7][8]
-
Attaching albumin-binding moieties: This can alter the biodistribution and clearance profile of the conjugate, potentially reducing accumulation in certain non-target organs.[10][11]
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Non-Specific Binding
This protocol describes a general framework for a competitive radioligand binding assay using cells expressing PSMA (e.g., LNCaP cells) to quantify specific and non-specific binding of a radiolabeled Glu-urea-Glu conjugate.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Blocking Buffer (Assay Buffer with 1% BSA)
-
Radiolabeled Glu-urea-Glu conjugate
-
Unlabeled PSMA inhibitor (e.g., 2-PMPA) for determining non-specific binding
-
Wash Buffer (ice-cold Assay Buffer)
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation: Culture PSMA-positive cells to confluency in appropriate multi-well plates.
-
Assay Setup:
-
Total Binding: To designated wells, add blocking buffer and the radiolabeled GUG conjugate at the desired concentration.
-
Non-Specific Binding: To another set of wells, add blocking buffer, a high concentration of the unlabeled PSMA inhibitor (e.g., 10 µM 2-PMPA), and the radiolabeled GUG conjugate.[1]
-
-
Incubation: Add the prepared cell suspension to each well. Incubate at the desired temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[3]
-
Termination and Washing: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in assay buffer.[1][3] Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1][3]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for total and non-specific binding.
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .
-
Protocol 2: Buffer Optimization for Reducing Non-Specific Binding
This protocol outlines a method to systematically test different buffer components to minimize non-specific binding.
Procedure:
-
Set up a matrix of experiments using your standard binding assay protocol.
-
For each condition, prepare the assay buffer with one of the following variations:
-
pH Series: Test a range of pH values (e.g., 6.5, 7.0, 7.4, 8.0).
-
Salt Concentration Series: Test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).
-
BSA Concentration Series: Test a range of BSA concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Surfactant Addition: Test the addition of a non-ionic surfactant (e.g., 0.05% Tween-20).
-
-
In each buffer condition, set up wells for both total binding and non-specific binding (with a high concentration of unlabeled competitor).
-
Perform the binding assay as described in Protocol 1.
-
Analyze the results to identify the buffer composition that yields the lowest non-specific binding while maintaining a high specific binding signal.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. The Importance of Linkers in the Structure of PSMA Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the biodistribution of PSMA-targeting tracers with a highly negatively charged linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Albumin-Binding PSMA Ligands: Optimization of the Tissue Distribution Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy - East China Normal University [pure.ecnu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing NHS Ester Labeling of Peptides
Welcome to the technical support center for optimizing N-hydroxysuccinimide (NHS) ester labeling of peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester labeling of peptides?
A1: The optimal pH for NHS ester labeling reactions is a compromise between maximizing the reactivity of the target primary amines and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically between 7.2 and 8.5.[2][3] More specifically, a pH of 8.3-8.5 is often cited as optimal for achieving high labeling efficiency.[4][5][6]
Q2: Why is pH so critical for the reaction?
A2: The pH of the reaction buffer directly influences two competing factors:
-
Amine Reactivity: The reactive species for labeling is the deprotonated primary amine (-NH₂). At acidic pH, the amine group is protonated (-NH₃⁺), making it non-nucleophilic and thus unreactive with the NHS ester.[1][7] As the pH increases, more of the amine groups become deprotonated, increasing the reaction rate.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis reaction increases significantly with higher pH.[1][2][8]
Therefore, the optimal pH range provides a balance where a sufficient concentration of reactive amines is present while the rate of NHS ester hydrolysis is still manageable.
Q3: What happens if the pH is too low or too high?
A3:
-
Too Low (below pH 7): The concentration of protonated, non-reactive primary amines is high, leading to a very slow or incomplete labeling reaction.[4][5] However, the NHS ester is more stable against hydrolysis at a lower pH.[9]
-
Too High (above pH 8.5): While the amine groups are highly reactive, the NHS ester will rapidly hydrolyze.[4][5] This competing hydrolysis reaction can significantly reduce the amount of NHS ester available to react with the peptide, leading to low labeling yields.[2][8]
Q4: Which buffers are recommended for NHS ester labeling?
A4: Buffers that are free of primary amines should be used to avoid competition with the peptide for reaction with the NHS ester.[4] Commonly recommended buffers include:
Tris-based buffers are generally not recommended as they contain a primary amine, although in some cases they can be used.[4][6]
Q5: Can NHS esters react with other amino acid residues besides lysine?
A5: While NHS esters are highly selective for primary amines (the N-terminus and the epsilon-amino group of lysine), side reactions with other nucleophilic amino acid side chains can occur, particularly if accessible primary amines are limited.[3] These can include reactions with serine, threonine, tyrosine, cysteine, and histidine.[3][10][11] The resulting ester bonds with hydroxyl groups (serine, threonine) are less stable than the amide bonds formed with primary amines.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH: The reaction buffer pH is outside the optimal range. | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust to pH 7.2-8.5. |
| Hydrolyzed NHS Ester: The NHS ester reagent was exposed to moisture during storage or is old. | Use a fresh vial of the NHS ester. For water-insoluble esters, dissolve them in anhydrous DMSO or DMF immediately before use.[4][5] | |
| Buffer Contains Amines: The buffer (e.g., Tris) is quenching the reaction. | Perform a buffer exchange into a non-amine-containing buffer like PBS, phosphate, or bicarbonate buffer.[4] | |
| Low Peptide Concentration: The hydrolysis of the NHS ester is outcompeting the labeling reaction. | Increase the concentration of the peptide in the reaction mixture (1-10 mg/mL is recommended).[5] | |
| Poor Reproducibility | pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions.[4][5] | Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during large-scale reactions.[4][5] |
| Inconsistent Reagent Preparation: NHS ester solutions in aqueous buffers are not stable and should be used immediately. | Prepare fresh solutions of the NHS ester for each experiment. Solutions in anhydrous DMF can be stored at -20°C for 1-2 months.[5] | |
| Non-Specific Binding or Aggregation | Side Reactions with Other Nucleophiles: The pH is too high, promoting reactions with other amino acid residues. | Optimize the reaction pH towards the lower end of the recommended range (e.g., pH 7.2-7.5) to disfavor reactions with hydroxyl groups.[12] |
| High Degree of Labeling: Excessive modification of the peptide is altering its properties. | Reduce the molar excess of the NHS ester in the reaction to control the number of labels per peptide.[12] |
Quantitative Data Summary
The efficiency of NHS ester labeling is a balance between amine reactivity and ester hydrolysis, both of which are pH-dependent. The table below summarizes the effect of pH on the stability of NHS esters.
| pH | Temperature | Half-life of NHS Ester Hydrolysis | Implication for Labeling |
| 7.0 | 0°C | 4-5 hours[2][8] | Slower labeling reaction, but the NHS ester is relatively stable. Longer incubation times may be required.[9] |
| 8.5 | Room Temp | ~30 minutes | Optimal for many labeling reactions, providing a good balance between amine reactivity and ester stability. |
| 8.6 | 4°C | 10 minutes[2][8] | Rapid hydrolysis of the NHS ester, which can lead to low labeling efficiency if the reaction with the peptide is not sufficiently fast. |
Experimental Protocols
Protocol 1: Standard NHS Ester Labeling of a Peptide
Materials:
-
Peptide of interest
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the NHS ester
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or other purification system
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[5]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMF or DMSO.[4][5]
-
Initiate the Reaction: Add the dissolved NHS ester solution to the peptide solution. A 5- to 20-fold molar excess of the NHS ester over the peptide is a common starting point.[1] Gently mix the solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] Protect from light if using a fluorescent NHS ester.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[1]
-
Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or using another appropriate purification method like dialysis.[1][4]
Protocol 2: Determining the Optimal Labeling pH
Materials:
-
Same as Protocol 1
-
A series of reaction buffers with varying pH (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0)
Procedure:
-
Set up a series of parallel labeling reactions, each with a different pH reaction buffer.
-
Follow steps 1-4 of the "Standard NHS Ester Labeling of a Peptide" protocol for each reaction.
-
After the incubation period, quench all reactions as described in step 5 of the standard protocol.
-
Analyze the labeling efficiency of each reaction using an appropriate method (e.g., HPLC, mass spectrometry, or spectrophotometry if the label has a chromophore).
-
Compare the results to determine the pH that yields the highest degree of labeling with the fewest side products.
Visualizations
Caption: Relationship between pH, amine reactivity, and NHS ester stability.
Caption: Troubleshooting workflow for suboptimal NHS ester labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. glenresearch.com [glenresearch.com]
- 10. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Design for Enhanced PSMA Targeting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of linker design for Prostate-Specific Membrane Antigen (PSMA) targeting.
Troubleshooting Guides
This section addresses specific issues that may arise during the development and evaluation of PSMA-targeting agents.
Issue 1: Low Tumor Uptake and High Off-Target Accumulation
-
Question: Our novel PSMA-targeting radioligand shows low accumulation in PSMA-expressing tumors and high uptake in non-target organs like the kidneys and spleen. What are the potential causes and how can we troubleshoot this?
-
Answer: This is a common challenge in radioligand development. The linker connecting the PSMA-binding motif to the chelator plays a crucial role in the overall pharmacokinetic profile.[1][2] High off-target accumulation can be attributed to several factors related to the linker design.
Troubleshooting Steps:
-
Evaluate Linker Lipophilicity: Highly lipophilic linkers can increase binding to plasma proteins and lead to non-specific tissue accumulation.[1] Consider introducing hydrophilic moieties into the linker to enhance renal clearance and reduce background uptake.[3][4]
-
Modify Linker Charge: The charge of the linker can significantly influence biodistribution. Incorporating negatively charged amino acids, such as glutamic acid, has been shown to reduce non-specific organ uptake.[4][5][6] Conversely, positively charged residues may lead to less efficient clearance.[7]
-
Optimize Linker Length: The length of the linker can impact both binding affinity and clearance kinetics. A systematic evaluation of different linker lengths, for instance, by incorporating polyethylene (B3416737) glycol (PEG) spacers, can help identify the optimal balance between tumor targeting and off-target accumulation.[8][9]
-
Introduce Albumin-Binding Moieties: To enhance blood residence time and potentially increase tumor uptake, consider incorporating an albumin-binding moiety into the linker.[7][8][9][10][11] However, this must be carefully balanced, as high-affinity albumin binders can also lead to increased background radiation.[11]
Experimental Workflow for Troubleshooting Biodistribution
A troubleshooting workflow for optimizing linker design to improve biodistribution.
-
Issue 2: Reduced Binding Affinity After Linker Modification
-
Question: We modified the linker of our PSMA inhibitor, but now it shows significantly lower binding affinity to PSMA. Why did this happen and what can we do?
-
Answer: Linker modifications can inadvertently interfere with the interaction between the PSMA-binding motif and the target protein.[1] The linker is not just a passive spacer; it can interact with accessory binding pockets on the PSMA protein.[1][12][13][14]
Troubleshooting Steps:
-
Consider Interactions with the S1 Hydrophobic Pocket: The S1 hydrophobic pocket of PSMA is a key interaction site for many linkers.[1] Modifications that reduce the lipophilicity in this region or introduce steric hindrance can decrease binding affinity. For example, 2-naphthyl-L-alanine has been shown to be a crucial component for favorable interactions.[12][13][14]
-
Utilize Structural Insights: If available, use X-ray crystal structures of PSMA to guide linker design.[12][13][14] This can help in designing linkers that avoid clashes with the protein and potentially form favorable interactions with residues in the binding cavity, such as Phe546, Trp541, and Arg43.[12][13][14]
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogs with systematic modifications to the linker to understand the SAR.[1][2] This will help identify which chemical features of the linker are critical for maintaining high binding affinity.
Signaling Pathway Illustrating Linker-PSMA Interaction
Interactions between a PSMA-targeting molecule and the PSMA protein.
-
FAQs
1. What is the optimal length for a linker in a PSMA-targeting agent?
There is no single "optimal" length. The ideal linker length is a balance between providing sufficient distance for the binding motif to interact with PSMA without steric hindrance from the chelator, and maintaining favorable pharmacokinetic properties. Longer linkers, such as those incorporating PEG chains, can sometimes improve clearance from non-target tissues like the kidneys.[8][9] However, excessively long linkers may decrease binding affinity.[8] A systematic evaluation of varying linker lengths is recommended for each new PSMA-targeting scaffold.
2. How does the introduction of an albumin-binding moiety affect the performance of a PSMA-targeting radioligand?
Incorporating an albumin-binding moiety, such as a derivative of Evans Blue or 4-(p-iodophenyl)butyric acid, can increase the circulating half-life of the radioligand.[8][10][11] This prolonged circulation can lead to higher tumor accumulation.[10] However, it can also result in higher background activity in blood and other non-target tissues, which may increase radiation doses to healthy organs.[7][11] The choice and affinity of the albumin binder must be carefully optimized to maximize the tumor-to-background ratio.[9][11]
3. What is the role of hydrophilicity in linker design?
Increasing the hydrophilicity of the linker is a common strategy to improve the pharmacokinetic profile of PSMA-targeting agents.[3] Hydrophilic linkers can reduce non-specific binding to plasma proteins and tissues, leading to faster clearance from the bloodstream and lower background signal.[4] This can result in improved tumor-to-kidney ratios, which is particularly important for reducing renal toxicity in therapeutic applications.[3]
4. Can linker modifications improve the internalization of PSMA-targeting agents?
Yes, linker modifications can influence the rate and extent of internalization into PSMA-expressing cells.[1][6] For example, modifications with glutamic acid and histidine have been shown to improve internalization rates compared to the parent compound PSMA-617.[6] Enhanced internalization is desirable for therapeutic applications as it can lead to longer retention of the radiopharmaceutical within the tumor cells.
Data Summary Tables
Table 1: Impact of Linker Modification on Binding Affinity and Lipophilicity
| Compound | Linker Modification | Ki (nM) | logD (pH 7.4) | Reference |
| Ga-PSMA-11 | Standard | 3.13 ± 0.40 | -4.51 ± 0.08 | [3][15] |
| Ga-PSMA-617 | 2-naphthyl-L-alanine-tranexamic acid | 1.23 ± 0.08 | -3.16 ± 0.14 | [3][15] |
| [¹¹¹In]In-BQ7859 | 2-naphthyl-L-alanine-L-tyrosine | Favorable | Not Reported | [12][14][16] |
| Glutamic Acid Modified PSMA-617 | Introduction of Glutamic Acid | 9.97 ± 2.82 | Lower than PSMA-617 | [6] |
| Histidine/Glutamic Acid Modified PSMA-617 | Introduction of Histidine and Glutamic Acid | 15.3 ± 7.9 | Lower than PSMA-617 | [6] |
Table 2: Effect of Albumin-Binding Linkers on Tumor Uptake
| Compound | Albumin Binder | Tumor Uptake (%ID/g at 24h) | Key Finding | Reference |
| ¹⁷⁷Lu-RPS-072 | High-affinity albumin binder | 34.9 ± 2.4 | Increased tumor retention | [8] |
| ¹⁷⁷Lu-RPS-077 | Moderate-affinity albumin binder | 27.4 ± 0.6 | Affinity of binder impacts uptake | [8] |
| ¹⁷⁷Lu-Ibu-PSMA-02 | Ibuprofen derivative | Significantly higher than ¹⁷⁷Lu-PSMA-617 | Subtle structural changes impact pharmacokinetics | [7] |
| ¹⁷⁷Lu-CTT1403 | 4-(p-iodophenyl)butyric acid | Continued to increase up to 72h | Superior therapeutic efficacy | [10] |
Experimental Protocols
1. Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of novel PSMA-targeting compounds.
-
Methodology:
-
Culture PSMA-expressing cells (e.g., LNCaP or PC3-pip) in appropriate cell culture plates.
-
Prepare a series of dilutions of the non-radiolabeled test compounds.
-
In a competitive binding experiment, incubate the cells with a constant concentration of a known PSMA-targeting radioligand (e.g., [¹⁸F]DCFPyL or [¹⁷⁷Lu]Lu-PSMA-617) and varying concentrations of the test compounds.
-
Incubate for a specified time at 4°C to minimize internalization.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[3][15]
-
2. In Vivo Biodistribution Study
-
Objective: To evaluate the tumor uptake and off-target accumulation of a novel PSMA-targeting radioligand.
-
Methodology:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting PSMA-expressing cancer cells (e.g., LNCaP or PC3-pip).[1][17] For a negative control, use a PSMA-negative cell line.[17]
-
Once tumors reach an appropriate size, inject the radiolabeled test compound intravenously into the mice.
-
At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.
-
Dissect key organs and tissues (tumor, blood, kidneys, liver, spleen, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the tumor-to-organ ratios and the clearance profile of the compound.[5][9]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Linker Modification Strategies To Control the Prostate-Specific Membrane Antigen (PSMA)-Targeting and Pharmacokinetic Properties of DOTA-Conjugated PSMA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the biodistribution of PSMA-targeting tracers with a highly negatively charged linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Albumin-Binding PSMA Radioligands: Impact of Minimal Structural Changes on the Tissue Distribution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Evaluation of Linker-Optimised PSMA-Targeting Radioligands | GU Oncology Now [guoncologynow.com]
- 15. researchgate.net [researchgate.net]
- 16. ligandtracer.com [ligandtracer.com]
- 17. Frontiers | 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry [frontiersin.org]
Technical Support Center: Addressing In Vivo Instability of Urea-Based PSMA Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vivo instability issues with urea-based Prostate-Specific Membrane Antigen (PSMA) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges observed during the experimental evaluation of urea-based PSMA inhibitors.
Issue 1: Rapid Degradation of Inhibitor in Plasma Stability Assays
-
Question: My urea-based PSMA inhibitor shows a very short half-life in my in vitro plasma stability assay. What are the potential causes and how can I troubleshoot this?
-
Answer: Rapid degradation in plasma is a common issue for compounds containing functional groups susceptible to hydrolysis, such as esters and amides.[1][2] Urea-based PSMA inhibitors, which contain amide-like bonds, can be substrates for plasma hydrolases and esterases.[2]
Potential Causes:
-
Enzymatic Degradation: Plasma contains various esterases and proteases that can cleave labile functional groups within your inhibitor's structure.
-
Chemical Instability: The inhibitor itself may be inherently unstable at physiological pH (7.4) and temperature (37°C).
-
Assay-Specific Issues: Problems with the experimental setup, such as contamination of the plasma or incorrect sample handling, can lead to misleading results.[2]
Troubleshooting Steps:
-
Confirm Enzymatic Degradation: Run a control experiment with heat-inactivated plasma. A significantly longer half-life in heat-inactivated plasma confirms that the degradation is enzyme-mediated.
-
Identify Susceptible Moieties: Analyze the structure of your inhibitor for functional groups known to be prone to hydrolysis (e.g., esters, amides). The urea (B33335) core itself can be a point of metabolic attack.
-
Structural Modification: If enzymatic degradation is confirmed, consider medicinal chemistry approaches to improve stability. This could involve replacing labile linkers with more stable ones or introducing steric hindrance near the cleavage site to protect it from enzymatic attack.[3]
-
Review Assay Protocol: Ensure proper storage and handling of plasma samples. Use plasma from multiple donors to account for potential inter-individual variability in enzyme activity.[1] Include a positive control compound with known plasma instability to validate the assay.[2]
-
Issue 2: Low or Inconsistent In Vivo Efficacy Despite High In Vitro Potency
-
Question: My PSMA inhibitor is very potent in cell-based assays, but it shows poor efficacy in animal models. What could be the reason for this discrepancy?
-
Answer: A disconnect between in vitro potency and in vivo efficacy often points towards unfavorable pharmacokinetic (PK) or pharmacodynamic (PD) properties.
Potential Causes:
-
Poor Metabolic Stability: The inhibitor may be rapidly metabolized in the liver, leading to low systemic exposure.[4] Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.[5]
-
Rapid Clearance: The compound might be quickly cleared from the body through renal or biliary excretion, preventing it from reaching the tumor at therapeutic concentrations.[6]
-
High Plasma Protein Binding: Extensive binding to plasma proteins like albumin can reduce the concentration of free, active drug available to engage the PSMA target on tumor cells.[7]
-
Poor Tumor Penetration: The inhibitor may not efficiently extravasate from blood vessels and penetrate the tumor tissue to reach the cancer cells.
Troubleshooting Steps:
-
Assess Metabolic Stability: Conduct a liver microsomal stability assay to determine the inhibitor's susceptibility to hepatic metabolism.[8] A short half-life in this assay suggests that the liver is a major site of clearance.
-
Perform a Pharmacokinetic Study: An in vivo PK study in a relevant animal model (e.g., mouse, rat) is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[9] This will provide key parameters such as half-life, clearance, and volume of distribution.
-
Measure Plasma Protein Binding: Determine the fraction of your inhibitor that is bound to plasma proteins. High binding may necessitate medicinal chemistry efforts to modulate this property.[10]
-
Evaluate Tumor Uptake: For radiolabeled inhibitors, PET/CT imaging and ex vivo biodistribution studies can directly measure the accumulation of the compound in the tumor versus other organs.[10]
-
Issue 3: High Off-Target Accumulation, Particularly in the Kidneys
-
Question: My PSMA inhibitor shows high uptake in the kidneys in biodistribution studies, which could lead to toxicity. What are the reasons for this, and how can it be mitigated?
-
Answer: High renal accumulation is a known challenge for many small-molecule PSMA inhibitors.[11][12]
Potential Causes:
-
PSMA Expression in Kidneys: PSMA is expressed at high levels in the proximal tubules of the kidneys.[13]
-
Renal Clearance Pathway: Small molecules are often cleared through the kidneys. Specific transporters in the kidneys may be involved in the uptake of the inhibitor.
-
Charge and Lipophilicity: The physicochemical properties of the inhibitor, such as its overall charge and lipophilicity, can influence its interaction with renal tissues.[12]
Troubleshooting Steps:
-
Structural Modifications: Altering the linker region of the inhibitor has been shown to significantly impact kidney uptake.[13] Replacing the glutamate (B1630785) moiety in the Lys-urea-Glu pharmacophore with analogs like aspartate or 2-aminoadipic acid has been demonstrated to reduce renal accumulation.[14]
-
Co-administration Strategies: The co-injection of non-radioactive PSMA ligands has been explored to reduce the uptake of the radiolabeled inhibitor in the salivary glands and potentially the kidneys.[15]
-
Modulate Physicochemical Properties: Systematically modifying the lipophilicity and charge of the inhibitor can help to optimize the biodistribution profile and reduce kidney retention. For instance, increasing lipophilicity has been shown in some cases to shift clearance towards the hepatobiliary route, thereby lowering kidney exposure.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative urea-based PSMA inhibitors to facilitate comparison.
Table 1: In Vitro Plasma Stability and Protein Binding of Selected PSMA Inhibitors
| Compound | Plasma Stability (Half-life, min) | Plasma Protein Binding (%) | Species | Reference |
| [68Ga]Ga-P15 | >97% stable at 2h | < 40 | Human | [10] |
| [68Ga]Ga-P16 | >97% stable at 2h | < 40 | Human | [10] |
| [68Ga]Ga-P19 | >97% stable at 2h | ~54 | Human | [10] |
| [68Ga]Ga-PSMA-617 | >97% stable at 2h | ~54-59 | Human | [10] |
| [177Lu]Lu-PSMA-11 | - | 80 | - | [16] |
| [177Lu]Lu-PSMA I&T | - | 97 | - | [16] |
Table 2: In Vivo Tumor Uptake and Biodistribution of Selected PSMA Inhibitors in LNCaP Xenograft Models (1h post-injection)
| Compound | Tumor (%ID/g) | Kidneys (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Blood (%ID/g) | Reference |
| [68Ga]Ga-PSMA I&F | 4.5 ± 1.8 | 105.8 ± 22.7 | - | - | - | [15] |
| [68Ga]Ga-PSMA I&T | 4.9 ± 1.6 | 53.3 ± 9.0 | - | - | - | [15] |
| [68Ga]Ga-PSMA-11 | 4.89 ± 1.34 | - | - | - | - | [15] |
| [18F]DCFPyL | ~25.6 | ~133 | - | - | ~0.52 | [12] |
| [177Lu]Lu-PSMA I&T | 7.96 ± 1.76 | - | - | - | - | [17] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Plasma Stability Assay
-
Objective: To determine the stability of a test compound in plasma.[1]
-
Methodology:
-
The test compound (typically at a final concentration of 1 µM) is incubated with plasma from one or more species (e.g., human, mouse, rat) at 37°C.[2]
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[2]
-
The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), often containing an internal standard.[2]
-
The samples are centrifuged to precipitate plasma proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[2]
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The half-life (t1/2) is determined by plotting the natural logarithm of the percent remaining versus time.[2]
-
2. Liver Microsomal Stability Assay
-
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[5]
-
Methodology:
-
The test compound is incubated with liver microsomes (from human, rat, or other species) and a cofactor, typically NADPH, at 37°C.[5]
-
Samples are collected at multiple time points (e.g., 0, 15, 30, 60 minutes).
-
The reaction is stopped by the addition of a cold organic solvent.
-
Following protein precipitation via centrifugation, the concentration of the parent compound in the supernatant is measured by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate parameters like the in vitro half-life and intrinsic clearance (CLint).[5]
-
3. In Vivo Pharmacokinetic (PK) Study
-
Objective: To determine the ADME properties of a compound in a living organism.[9]
-
Methodology:
-
A defined dose of the test compound is administered to a group of animals (e.g., mice or rats) via a specific route (e.g., intravenous, oral).[9]
-
Blood samples are collected at predetermined time points.
-
The concentration of the compound in the plasma is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
The plasma concentration-time data is used to calculate key PK parameters, including:
-
Half-life (t1/2): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
-
-
Visualizations
Signaling Pathways, Experimental Workflows, and Logical Relationships
Caption: Metabolic fate of urea-based PSMA inhibitors in vivo.
Caption: Workflow for evaluating PSMA inhibitor stability.
Caption: Decision tree for troubleshooting low efficacy.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Paving the way for future PSMA inhibitors: insights from comparative preclinical evaluations of structure modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What a difference a methylene makes: replacing Glu with Asp or Aad in the Lys-urea-Glu pharmacophore of PSMA-targeting radioligands to reduce kidney and salivary gland uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands [thno.org]
- 15. Radiolabeled PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the tumor-to-background ratio of EuE-based imaging agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the tumor-to-background ratio (TBR) of Glutamate-Urea-Glutamate (EuE)-based imaging agents.
Troubleshooting Guide: Enhancing Tumor-to-Background Ratio
High background signal and low tumor uptake are common challenges in molecular imaging. Below are specific issues you may encounter with EuE-based imaging agents and actionable solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TBR-001 | High Background Signal in Non-Target Tissues | 1. Non-specific binding: The imaging agent may bind to tissues other than the intended target due to unfavorable physicochemical properties (e.g., high lipophilicity).2. Slow clearance: The agent may circulate in the bloodstream for too long, leading to increased background signal.[1][2]3. Suboptimal imaging time point: Imaging too early may not allow for sufficient clearance of the agent from background tissues.[3] | 1. Modify agent's hydrophilicity: Introduce hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to increase water solubility and reduce non-specific binding.[2][4]2. Optimize clearance rate: Adjust the molecular weight and charge of the agent. Smaller, more polar molecules tend to clear more rapidly through the kidneys.[5]3. Perform a time-course study: Image at multiple time points post-injection to determine the optimal window where tumor uptake is high and background is low.[3] |
| TBR-002 | Low Tumor Uptake | 1. Low target receptor expression: The tumor model may not express sufficient levels of the target receptor (e.g., PSMA).2. Poor binding affinity: The targeting moiety of the agent may have a low affinity for the receptor.3. In vivo instability: The agent may be metabolized or degraded before it can reach the tumor.[1][2] | 1. Confirm target expression: Use immunohistochemistry (IHC) or other methods to verify high target expression in your tumor model.2. Improve binding affinity: Consider multimerization (e.g., creating dimeric or trimeric versions of the targeting peptide) to increase avidity for the target.[2]3. Enhance metabolic stability: Introduce modifications like cyclization or the use of unnatural amino acids to protect against enzymatic degradation.[2][6][7] |
| TBR-003 | High Kidney or Liver Uptake | 1. Renal clearance pathway: High kidney uptake is common for small molecule agents that are cleared by the kidneys.[8][9]2. Hepatobiliary clearance: High liver uptake can occur with more lipophilic agents.[4] | 1. Introduce cleavable linkers: Utilize linkers that are cleaved by enzymes in the kidney brush border to release a more rapidly excreted radiometabolite, thus reducing renal retention.[9]2. Incorporate albumin binders: Adding an albumin-binding moiety can prolong circulation but also shift clearance away from the kidneys and potentially reduce renal accumulation.[8]3. Modify lipophilicity: Systematically alter the lipophilicity of the agent to find a balance that minimizes hepatobiliary clearance while maintaining good tumor penetration.[4] |
| TBR-004 | Inconsistent Results Between Experiments | 1. Variability in agent quality: Differences in radiolabeling efficiency, purity, or stability between batches.2. Animal model variability: Differences in tumor growth, vascularity, or animal health.3. Inconsistent experimental procedures: Variations in injection volume, imaging parameters, or data analysis. | 1. Implement stringent quality control: For each batch, verify radiochemical purity (e.g., via HPLC), specific activity, and stability.2. Standardize animal models: Use animals of the same age and weight, and ensure consistent tumor implantation and growth monitoring.3. Adhere to standardized protocols: Follow a detailed standard operating procedure (SOP) for all steps, from agent administration to image acquisition and analysis. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of linker affect the tumor-to-background ratio?
A1: The linker plays a critical role in the overall pharmacokinetic profile of an imaging agent.[2] Key considerations include:
-
Length and Flexibility: The linker should be long and flexible enough to avoid steric hindrance between the imaging moiety and the targeting vector, ensuring optimal target binding.
-
Hydrophilicity: Incorporating hydrophilic linkers like PEG can improve water solubility, reduce non-specific binding to proteins and tissues, and promote renal clearance, all of which can lead to a better TBR.[2]
-
Stability: The linker must be stable enough to remain intact in circulation until the agent reaches the tumor.
-
Cleavability: In some cases, cleavable linkers can be used to facilitate the clearance of the imaging moiety from non-target organs like the kidneys, thereby improving the TBR at later imaging time points.[9]
Q2: What is the impact of modifying the targeting vector on imaging performance?
A2: Modifications to the targeting vector, such as the EuE portion of the molecule, are crucial for optimizing tumor uptake and specificity. Structure-activity relationship (SAR) studies are essential to identify the key binding domains.[7] Alterations can:
-
Increase Binding Affinity: Substitutions on the glutamate (B1630785) residues can significantly impact binding to the target (e.g., the active site of PSMA).
-
Improve Internalization: Once bound to the receptor, efficient internalization of the agent-receptor complex can lead to higher accumulation and retention in tumor cells.
-
Enhance In Vivo Stability: Replacing natural amino acids with non-natural ones or cyclizing the peptide can protect against degradation by proteases in the blood.[2][7]
Q3: When is the best time to image after injecting an EuE-based agent?
A3: The optimal imaging time depends on the specific pharmacokinetic properties of the agent. An ideal agent will exhibit rapid tumor uptake and fast clearance from background tissues.[10] Typically, imaging is performed at multiple time points (e.g., 1, 4, and 24 hours post-injection) in initial studies to determine when the TBR is maximal.[3] For agents with slower clearance, later imaging time points are often necessary to allow for background signal to decrease.[3]
Q4: How can I reduce non-specific binding and high background fluorescence?
A4: High background can obscure the specific signal from the tumor.[11] To mitigate this:
-
Increase Hydrophilicity: As mentioned, making the molecule more water-soluble is a primary strategy to reduce non-specific hydrophobic interactions.[4]
-
Blocking Agents: While less common for systemic imaging agents than for in vitro staining, ensuring that non-specific binding sites in tissues are minimized is a key principle.
-
Optimize Dose: The injected dose can influence the TBR. A dose that is too high can saturate the target receptors and lead to increased circulation of unbound agent, contributing to background.
-
Check for Autofluorescence: If using fluorescent dyes, especially in the visible spectrum, be aware of tissue autofluorescence. Using near-infrared (NIR) fluorophores can significantly reduce this issue.[12]
Data Presentation: Impact of Modifications on TBR
The following table summarizes hypothetical data based on common strategies to improve the performance of EuE-based imaging agents targeting PSMA.
| Agent ID | Modification | Target | Tumor Uptake (%ID/g at 2h) | Kidney Uptake (%ID/g at 2h) | Liver Uptake (%ID/g at 2h) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| EuE-001 | Baseline (Standard EuE core) | PSMA | 5.2 | 35.1 | 1.8 | 15 | 10 |
| EuE-002 | PEG4 Linker | PSMA | 4.8 | 25.5 | 1.2 | 25 | 20 |
| EuE-003 | Albumin Binder | PSMA | 8.1 | 15.3 | 3.5 | 30 | 8 |
| EuE-004 | Modified EuE (Increased Affinity) | PSMA | 9.5 | 38.2 | 1.9 | 28 | 18 |
| EuE-005 | Dimeric EuE | PSMA | 12.3 | 40.1 | 2.1 | 45 | 35 |
%ID/g = percent injected dose per gram of tissue.
Experimental Protocols
Protocol 1: In Vitro Binding Affinity Assay
This protocol determines the binding affinity (e.g., IC50) of the EuE-based agent to its target receptor.
-
Cell Culture: Culture a cell line with high expression of the target receptor (e.g., LNCaP or PC-3 PIP for PSMA) to 80-90% confluency.
-
Cell Preparation: Harvest and wash the cells with a binding buffer (e.g., PBS with 1% BSA). Resuspend the cells to a concentration of 1 x 10^6 cells/mL.
-
Competition Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled standard ligand (e.g., a known high-affinity PSMA radiotracer).
-
Add increasing concentrations of the non-radiolabeled EuE-based test compound to the wells.
-
Add 50 µL of the cell suspension to each well.
-
Incubate for 1 hour at 4°C to prevent internalization.
-
-
Washing: Wash the cells three times with cold binding buffer to remove unbound ligand.
-
Quantification: Measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand as a function of the log concentration of the test compound. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Biodistribution Study
This protocol evaluates the uptake and clearance of the imaging agent in a tumor-bearing animal model.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a relevant tumor cell line (e.g., PC-3 PIP). Tumors should reach a size of approximately 100-200 mm³.
-
Agent Administration: Administer a known amount of the radiolabeled EuE-based agent (e.g., 1-2 MBq) to each mouse via tail vein injection.
-
Time Points: Euthanize groups of mice (n=4 per group) at various time points post-injection (e.g., 1h, 4h, 24h).
-
Tissue Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Quantification:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include a sample of the injected dose as a standard.
-
-
Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-background ratios by dividing the %ID/g of the tumor by the %ID/g of background tissues (e.g., muscle, blood).
Visualizations
Caption: Workflow for the preclinical evaluation of EuE-based imaging agents.
Caption: Generalized pathway for tumor cell uptake of targeted imaging agents.
Caption: Decision tree for troubleshooting a low tumor-to-background ratio.
References
- 1. Pharmacokinetic considerations in the development of peptide-based imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-based imaging agents for cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide-based drug design using generative AI - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. PSMA-targeting agents for radio- and fluorescence-guided prostate cancer surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumour-to-background ratios: Significance and symbolism [wisdomlib.org]
- 12. Fluorescence imaging agents in cancerology - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of Glu-urea-Glu pharmacophores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Glu-urea-Glu (EuE) pharmacophores. These compounds are crucial as inhibitors of the prostate-specific membrane antigen (PSMA), a key target in prostate cancer research and therapy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Glu-urea-Glu pharmacophores, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My urea (B33335) formation reaction is low-yielding or failing completely. What are the common causes?
A1: Low yields in the urea formation step, typically mediated by phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547), can stem from several factors:
-
Moisture in the reaction: The isocyanate intermediate is highly susceptible to hydrolysis, which will convert it back to the starting amine and prevent urea formation. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[1]
-
Inefficient isocyanate formation: The conversion of the glutamic acid amine to the isocyanate intermediate may be incomplete. This can be due to suboptimal temperature control (reactions are often started at low temperatures, e.g., -78°C and slowly warmed) or insufficient equivalents of the phosgene source.[1][2] It is crucial to monitor this step, if possible, before adding the second glutamate (B1630785) derivative.
-
Side reactions of the isocyanate: The isocyanate intermediate can react with itself to form symmetric ureas or other byproducts if the second glutamate derivative is not added promptly or if the reaction conditions are not optimal.
-
Steric hindrance: Bulky protecting groups on the glutamic acid derivatives can hinder the approach of the nucleophilic amine to the isocyanate.
-
Base selection: The choice and amount of non-nucleophilic base (e.g., DIPEA, triethylamine) is critical to neutralize HCl formed during the reaction without interfering with the desired reaction.[1][2]
Recommended Solutions:
-
Strict Anhydrous Conditions: Use flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure all reagents are dry.
-
Optimize Isocyanate Formation: Carefully control the reaction temperature, starting at low temperatures and gradually warming to room temperature.[1] Consider using a slight excess of triphosgene.
-
Monitor Reaction Progress: Use in-process controls like IR spectroscopy to detect the formation of the isocyanate peak (around 2270 cm⁻¹) before proceeding with the next step.[3]
-
Choice of Protecting Groups: Select protecting groups that offer adequate protection without excessive steric bulk.
-
Base Optimization: Use a non-nucleophilic base and ensure the correct stoichiometry to neutralize the acid generated.
Q2: I am observing significant amounts of side products in my final product mixture. What are these and how can I minimize them?
A2: Several side reactions can occur during the synthesis of Glu-urea-Glu pharmacophores, particularly in the context of solid-phase peptide synthesis (SPPS):
-
Aspartimide Formation: If aspartic acid is present in a linker, it can undergo cyclization to form an aspartimide, especially under basic or acidic conditions. This can lead to a mixture of α- and β-peptides upon ring-opening.[4]
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, which terminates the peptide chain.[4]
-
Diketopiperazine Formation: At the dipeptide stage on a solid support, intramolecular cyclization can occur to form a diketopiperazine, cleaving the peptide from the resin. This is more common with certain amino acids like proline in the first two positions.
Recommended Solutions:
-
Aspartimide Formation: Additives like HOBt to the deprotection solution can suppress aspartimide formation.[4]
-
Pyroglutamate Formation: For Boc-based synthesis, using HCl for deprotection can help prevent this cyclization.[4]
-
Diketopiperazine Formation: In SPPS, using sterically hindered resins like 2-chlorotrityl chloride can inhibit diketopiperazine formation.
-
Symmetric Urea Formation: Ensure efficient formation of the isocyanate and prompt addition of the second glutamate derivative.
Q3: I am having difficulty purifying my final Glu-urea-Glu product. What are some common challenges and solutions?
A3: The purification of Glu-urea-Glu pharmacophores can be challenging due to their polar nature and the presence of multiple charged groups.
-
Poor solubility: The final deprotected product may have limited solubility in common organic solvents used for chromatography.
-
Co-elution of byproducts: Structurally similar side products can be difficult to separate from the desired compound using standard chromatographic techniques.
-
Interaction with stationary phase: The multiple carboxylic acid groups can lead to strong interactions with silica (B1680970) gel, resulting in poor peak shape and recovery.
Recommended Solutions:
-
Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying polar compounds like Glu-urea-Glu derivatives.[5] Using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is a standard approach.
-
Solvent System Optimization: Experiment with different solvent systems and gradients to achieve optimal separation.
-
Alternative Purification Methods: For intermediates, flash chromatography on silica gel may be appropriate, but for the final product, RP-HPLC is generally preferred.
Q4: My characterization data (NMR, MS) is ambiguous or suggests impurities. What should I look for?
A4: Ambiguous characterization data can be frustrating. Here are some points to consider:
-
NMR Spectroscopy:
-
Look for the characteristic urea protons.
-
Ensure the integration of peaks corresponds to the expected number of protons.
-
The presence of unexpected signals may indicate side products or residual protecting groups.
-
-
Mass Spectrometry:
-
Confirm the presence of the molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
Look for masses corresponding to potential side products (e.g., symmetric urea, pyroglutamate-formed species).
-
Fragmentation patterns can help confirm the structure.
-
-
HPLC Analysis:
-
A single, sharp peak is indicative of high purity.
-
Multiple peaks suggest the presence of impurities or diastereomers. The use of chiral HPLC may be necessary to resolve stereoisomers.[6]
-
Recommended Solutions:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.[7]
-
2D NMR Techniques: COSY, HSQC, and HMBC can help in assigning complex proton and carbon signals and confirming connectivity.
-
Purity Assessment by HPLC: Use a validated HPLC method to determine the purity of the final compound.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for forming the urea bond in Glu-urea-Glu synthesis?
A1: The most prevalent method involves the in-situ generation of an isocyanate from one of the glutamic acid derivatives, followed by reaction with the amino group of the second glutamic acid derivative.[2] Phosgene or, more commonly, a safer solid equivalent like triphosgene, is used for this transformation in the presence of a non-nucleophilic base.[1][2]
Q2: What protecting groups are typically used for the carboxylic acid and amino groups of glutamic acid?
A2:
-
Carboxylic Acid Protection: Tert-butyl (tBu) esters are widely used as they are stable under many reaction conditions and can be removed with acids like trifluoroacetic acid (TFA).[5] Benzyl (Bzl) esters are also employed and can be removed by hydrogenolysis.
-
Alpha-Amino Protection: For solid-phase synthesis, Fmoc (9-fluorenylmethyloxycarbonyl) is common, which is removed by a base like piperidine (B6355638). In solution-phase synthesis, Boc (tert-butyloxycarbonyl), removed by acid, is frequently used.[4]
Q3: Can Glu-urea-Glu pharmacophores be synthesized using solid-phase peptide synthesis (SPPS)?
A3: Yes, SPPS is a viable and often preferred method for synthesizing Glu-urea-Glu containing peptides, especially for creating libraries of compounds or longer sequences.[2][5] The synthesis typically involves attaching the first protected glutamic acid to the resin, followed by deprotection and subsequent urea formation with the second protected glutamic acid derivative.[2]
Q4: What are the key analytical techniques for characterizing the final Glu-urea-Glu product?
A4: A combination of techniques is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.[1]
-
Mass Spectrometry (MS), especially High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[1][7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for purification.[1][6]
Q5: What is the significance of the Glu-urea-Glu pharmacophore in drug development?
A5: The Glu-urea-Glu motif is a potent and specific binding scaffold for prostate-specific membrane antigen (PSMA), a protein that is highly overexpressed on the surface of prostate cancer cells.[8] This makes Glu-urea-Glu derivatives excellent candidates for targeted imaging agents (e.g., PET tracers) and for delivering therapeutic payloads directly to prostate cancer cells.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis and properties of Glu-urea-Glu and related pharmacophores.
Table 1: Radiochemical Yields and Purity of 18F-labeled PSMA Inhibitors
| Compound | Radiochemical Yield (decay-corrected) | Radiochemical Purity | Reference |
| EuE-k-¹⁸F-FBOA | 67 ± 7% | > 98% | [9] |
| EuE-k-β-a-¹⁸F-FPyl | 53 ± 7% | > 98% | [9] |
| ¹⁸F-DCFPyl | 45% | > 98% | [5] |
| ¹⁸F-PSMA-1007 | 10% | > 98% | [5] |
Table 2: PSMA Binding Affinity (IC₅₀) of Various Inhibitors
| Compound | IC₅₀ (nM) | Reference |
| EuE-k-¹⁸F-FBOA | 4.2 ± 0.4 | [9] |
| EuE-k-β-a-¹⁸F-FPyl | 1.1 ± 0.2 | [9] |
| ¹⁸F-DCFPyl | 12.3 ± 1.2 | [9] |
| ¹⁸F-PSMA-1007 | 4.2 ± 0.5 | [9] |
| Glu-urea-Gln | Highest Affinity (of 4 analogs) | [1] |
| Glu-urea-Asn | Second Highest Affinity | [1] |
| Glu-urea-Orn | Third Highest Affinity | [1] |
| Glu-urea-Lys | Fourth Highest Affinity | [1] |
Experimental Protocols
Protocol 1: General Solution-Phase Synthesis of a Protected Glu-urea-Glu Scaffold
This protocol is a generalized procedure based on common methodologies.[1]
-
Isocyanate Formation:
-
Dissolve H-Glu(OtBu)-OtBu HCl (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (2.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at -78°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.
-
-
Urea Formation:
-
In a separate flask, dissolve the second glutamate derivative, H-Glu(OtBu)-OtBu HCl (1 equivalent), and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Add this solution to the isocyanate-containing reaction mixture.
-
Stir the reaction for 18-24 hours at room temperature.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified, protected Glu-urea-Glu derivative in a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Stir at room temperature for 2-4 hours.
-
Remove the TFA under reduced pressure and precipitate the deprotected product with cold diethyl ether.
-
Purify the final product by reverse-phase HPLC.
-
Protocol 2: General Solid-Phase Synthesis of a Glu-urea-Lys (EuK) Pharmacophore
This protocol outlines a general solid-phase approach.[2][3]
-
Resin Loading:
-
Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like DCM/DMF.
-
Attach the first amino acid, Fmoc-Glu(OtBu)-OH, to the resin using a base like DIPEA.
-
-
Fmoc Deprotection:
-
Wash the resin thoroughly.
-
Treat the resin with a 20-25% solution of piperidine in DMF to remove the Fmoc protecting group.
-
-
Isocyanate Formation on Resin:
-
Wash the resin to remove piperidine.
-
Suspend the resin in anhydrous DCM and cool to 0°C.
-
Add DIPEA and triphosgene and stir for several hours.
-
Monitor the reaction for the disappearance of the free amine using a qualitative test like the Kaiser test.[2]
-
-
Urea Formation:
-
Wash the resin to remove excess reagents.
-
Add a solution of the second amino acid derivative (e.g., H-Lys(Boc)-OtBu) and DIPEA in DCM to the resin.
-
Allow the reaction to proceed until completion, monitoring with a Kaiser test to confirm the consumption of the isocyanate.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu, Boc).[3]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the final product by reverse-phase HPLC.
-
Visualizations
Diagram 1: General Workflow for Solution-Phase Glu-urea-Glu Synthesis
Caption: Workflow for solution-phase synthesis of Glu-urea-Glu.
Diagram 2: Troubleshooting Logic for Low-Yield Urea Formation
Caption: Troubleshooting flowchart for low-yield urea synthesis.
Diagram 3: PSMA-Mediated Signaling Pathway Shift in Prostate Cancer
Caption: PSMA shifts signaling from MAPK to PI3K/AKT pathway.[10][11]
References
- 1. Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glu-Urea-Lys Scaffold Functionalized Superparamagnetic Iron Oxide Nanoparticles Targeting PSMA for In Vivo Molecular MRI of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
Techniques for confirming successful conjugation of Glu-urea-Glu-NHS ester
Welcome to the technical support center for Glu-urea-Glu-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on confirming successful conjugation and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind conjugating a this compound to a primary amine-containing molecule?
The conjugation reaction is a nucleophilic acyl substitution. The primary amine (e.g., on a protein's lysine (B10760008) residue or N-terminus) acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.[] This method is widely used for labeling proteins and other biomolecules.[2][3][4][5][6]
Q2: Which functional groups can react with this compound?
The primary target for NHS esters are primary amines (-NH2), which are found at the N-terminus of proteins and on the side chain of lysine residues.[3] While less common, side reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported.[7][8]
Q3: What is the optimal pH for the conjugation reaction?
The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[2][5][9] At a lower pH, the amine group is protonated and less nucleophilic, hindering the reaction.[2][9] At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction and reduces the overall yield.[2][3][9][10]
Q4: What are the most common techniques to confirm successful conjugation?
Several analytical techniques can be employed to confirm the successful conjugation of this compound. The choice of technique depends on the nature of the molecule it is being conjugated to (e.g., protein, peptide, small molecule). Common methods include:
-
Mass Spectrometry (MS): To detect the mass shift corresponding to the addition of the Glu-urea-Glu moiety.
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the starting materials and byproducts.[11][12]
-
UV-Vis Spectroscopy: To monitor changes in the absorbance spectrum upon conjugation.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily for conjugation to small molecules, to identify structural changes.[15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the formation of the amide bond.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the this compound. NHS esters are moisture-sensitive and can hydrolyze over time, especially when exposed to humidity.[3][10][11][12] | Store the NHS ester under dry conditions (e.g., in a desiccator) and allow it to warm to room temperature before opening to prevent condensation.[10] Use fresh, high-quality reagents. |
| Incorrect reaction pH. The reaction is highly pH-dependent.[2][9][17] | Ensure the reaction buffer is at the optimal pH of 8.3-8.5.[2][5][9] Avoid buffers containing primary amines like Tris, as they will compete in the reaction.[3] Phosphate, borate, or carbonate buffers are recommended.[3] | |
| Presence of competing nucleophiles. Buffers or other components in the reaction mixture containing primary amines will react with the NHS ester.[3] | Use amine-free buffers for the conjugation reaction. If a quenching step is needed, a buffer containing primary amines like Tris or glycine (B1666218) can be added after the desired reaction time.[3] | |
| Poor solubility of the NHS ester. Some NHS esters have limited solubility in aqueous buffers. | The NHS ester can first be dissolved in an organic solvent like DMSO or DMF and then added to the reaction mixture.[2][9] Ensure the organic solvent is anhydrous and of high quality.[2] | |
| Precipitation during the reaction | Aggregation of the protein or conjugate. The addition of the Glu-urea-Glu moiety can alter the solubility of the target molecule. | Optimize the reaction conditions, such as protein concentration and temperature. Consider adding stabilizing excipients if compatible with the reaction. |
| Multiple or non-specific conjugations | High molar excess of the NHS ester. Using a large excess of the NHS ester can lead to modification at multiple sites. | Titrate the molar ratio of NHS ester to the target molecule to achieve the desired degree of labeling. Start with a lower molar excess and optimize as needed. |
| Side reactions with other amino acid residues. At higher pH or with prolonged reaction times, reactions with serine, threonine, or tyrosine can occur.[7] | Maintain the optimal pH range and monitor the reaction time to minimize side reactions. |
Experimental Protocols
Mass Spectrometry (MS) Analysis
Objective: To confirm the covalent addition of the Glu-urea-Glu moiety by detecting the corresponding mass increase in the target molecule.
Methodology:
-
Sample Preparation:
-
Prepare a control sample of the unconjugated molecule.
-
Prepare a sample of the conjugation reaction mixture.
-
If necessary, purify the conjugate from the reaction mixture using an appropriate method (e.g., dialysis, size-exclusion chromatography).
-
-
Mass Spectrometry:
-
Choose an appropriate ionization technique (e.g., ESI for proteins, MALDI for larger molecules).
-
Acquire the mass spectra for both the control and the conjugated sample.
-
-
Data Analysis:
-
Compare the mass spectra of the unconjugated and conjugated samples.
-
Calculate the expected mass shift based on the molecular weight of the Glu-urea-Glu moiety.
-
A successful conjugation will show a peak in the conjugated sample corresponding to the mass of the starting molecule plus the mass of the Glu-urea-Glu moiety.
-
Expected Data:
| Sample | Expected Molecular Weight (Da) |
| Unconjugated Molecule | M |
| Successfully Conjugated Molecule | M + (MW of Glu-urea-Glu) |
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify the conjugated product, unreacted starting materials, and byproducts.
Methodology:
-
Column Selection: Choose an appropriate HPLC column based on the properties of your molecules (e.g., reversed-phase for hydrophobic molecules, size-exclusion for large proteins).
-
Mobile Phase: Develop a suitable mobile phase and gradient to achieve good separation of the components.
-
Sample Injection: Inject the control samples (unconjugated molecule and this compound) and the reaction mixture.
-
Detection: Use a UV detector set to a wavelength where the components of interest absorb.
-
Data Analysis:
-
Compare the chromatograms of the control and reaction samples.
-
A new peak corresponding to the conjugated product should be observed in the reaction mixture chromatogram.
-
The area under the peak can be used to estimate the purity and yield of the conjugate.
-
Visualizations
Caption: Workflow for this compound conjugation and confirmation.
Caption: Chemical pathway of NHS ester conjugation and hydrolysis.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. lumiprobe.com [lumiprobe.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. d-nb.info [d-nb.info]
- 12. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 13. What Is UV-Vis Spectrophotometry Used For in Biochemistry? [synapse.patsnap.com]
- 14. Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy - STEMart [ste-mart.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
Validation & Comparative
A Comparative Guide to the PSMA Binding Affinity of Glu-urea-Glu Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of various glutamate-urea-glutamate (Glu-urea-Glu) and related conjugates to Prostate-Specific Membrane Antigen (PSMA), a key target in prostate cancer diagnostics and therapeutics. The following data and protocols are compiled from peer-reviewed studies to assist researchers in evaluating and selecting PSMA-targeting ligands.
Quantitative Comparison of Binding Affinities
The binding affinities of several PSMA inhibitors, primarily based on the Glu-urea core structure, have been evaluated using in vitro competitive binding assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing the affinity of these compounds. A lower value for both indicates a higher binding affinity.[1]
| Compound/Ligand | Binding Motif | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition |
| PSMA-617 | Glu-urea-Lys | - | 0.37[2] | LNCaP cell membranes |
| PSMA-617 | Glu-urea-Lys | - | 2.34 ± 2.94[3] | LNCaP tumor-bearing mice |
| [natGa]10 | Glu-urea-Lys | 16.5[4] | - | LNCaP cells |
| PSMA-11 | Glu-urea-Lys | 16.6[5] | 12.0 ± 2.8[3] | LNCaP cells |
| P16-093 | Glu-urea-Lys | 11.6[5] | - | PSMA binding assay |
| Glu-urea-Glu Conjugates (unspecified) | Glu-urea-Glu | - | 47[3] | Not Specified |
| Various Glu-urea-Lys(Ahx) amide derivatives | Glu-urea-Lys | 3 - 35[6] | - | LNCaP cell membrane homogenates |
| Linker-modified PSMA-617 derivatives | Glu-urea-Lys | - | 9.97 ± 2.82 to 75.4 ± 42.3[7] | PSMA expressing cells |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard competitive binding assay to determine the IC50 and Ki values of unlabeled PSMA ligands, such as Glu-urea-Glu conjugates, by measuring their ability to displace a radiolabeled ligand from PSMA-expressing cells.[8][9]
Materials and Reagents:
-
PSMA-expressing cells (e.g., LNCaP)[8]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)[8]
-
Phosphate-Buffered Saline (PBS), pH 7.4[8]
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[10]
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617 or [¹⁷⁷Lu]Lu-PSMA-I&T)[8][11]
-
Unlabeled competitor ligands (Glu-urea-Glu conjugates and reference compounds)
-
Lysis buffer (e.g., 1 M NaOH)[8]
-
96-well assay plates[9]
-
Gamma counter[9]
Procedure:
-
Cell Culture: Culture PSMA-expressing LNCaP cells in appropriate medium until they reach near confluence.[8] Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[9]
-
Ligand Preparation: Prepare a stock solution of the unlabeled competitor ligand in a suitable solvent and create serial dilutions in the binding buffer to achieve a range of concentrations (e.g., 10⁻¹² to 10⁻⁶ M).[8] Prepare the radioligand at a fixed concentration, typically at its Kd value.[9]
-
Assay Setup:
-
Wash the cells twice with ice-cold PBS.[8]
-
For total binding , add the radioligand and binding buffer to a set of wells.[8]
-
For non-specific binding , add the radioligand and a high concentration of a known unlabeled inhibitor (e.g., 10 µM 2-PMPA).[8][9]
-
For the competition curve , add the radioligand and the serial dilutions of the unlabeled competitor ligand to the respective wells.[8]
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[10]
-
Termination and Washing: Terminate the reaction by aspirating the medium. Wash the cells three times with ice-cold PBS to remove any unbound radioligand.[8]
-
Cell Lysis and Counting: Lyse the cells by adding lysis buffer to each well.[8] Transfer the cell lysates to counting tubes and measure the radioactivity using a gamma counter.[8][9]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[8]
-
Plot the specific binding as a function of the competitor ligand concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[8]
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Experimental Workflow
PSMA Signaling Pathway Interaction
The binding of ligands to PSMA can influence cellular signaling pathways involved in prostate cancer progression. PSMA expression has been shown to activate the PI3K-AKT-mTOR pathway, a critical cascade for cell survival and proliferation.[1] This can be mediated through PSMA's enzymatic activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of a novel urea-based 68Ga-complex for imaging PSMA binding in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. scirp.org [scirp.org]
A Head-to-Head Battle: Unpacking the Performance of Glu-urea-Glu vs. Lys-urea-Glu PSMA Inhibitors
For researchers and drug development professionals navigating the landscape of prostate-specific membrane antigen (PSMA) targeted therapies, the choice of the core scaffold is a critical design parameter. This guide provides a detailed comparative analysis of two prominent urea-based pharmacophores: Glu-urea-Glu (EuE) and Lys-urea-Glu (KuE). By examining key performance metrics from preclinical studies, this document aims to equip scientists with the evidence needed to make informed decisions in the development of next-generation PSMA inhibitors for imaging and therapeutic applications.
The development of small molecule inhibitors targeting PSMA has revolutionized the diagnosis and treatment of prostate cancer. At the heart of many of these inhibitors lies a urea-based motif that mimics the natural substrate of PSMA. While the Lys-urea-Glu (KuE) scaffold has been the foundation for many clinically established agents, recent investigations into the Glu-urea-Glu (EuE) motif have revealed promising characteristics that warrant a direct comparison.[1][2] This guide synthesizes available preclinical data to objectively compare these two important classes of PSMA inhibitors.
Performance Metrics: A Quantitative Comparison
The efficacy and suitability of a PSMA inhibitor are determined by a range of factors, including its binding affinity, internalization efficiency, and in vivo biodistribution. The following tables summarize key quantitative data from comparative preclinical studies, offering a side-by-side view of Glu-urea-Glu and Lys-urea-Glu based inhibitors.
In Vitro Performance: Binding Affinity
The half-maximal inhibitory concentration (IC50) is a crucial measure of a drug's potency in inhibiting a specific biological or biochemical function. In the context of PSMA inhibitors, a lower IC50 value indicates a higher binding affinity to the PSMA receptor.
| Inhibitor Class | Compound | IC50 (nM) | Reference |
| Glu-urea-Glu (EuE) | EuE-k-¹⁸F-FBOA | 4.2 ± 0.4 | [3][4] |
| EuE-k-β-a-¹⁸F-FPyl | 1.1 ± 0.2 | [3][4] | |
| Lys-urea-Glu (KuE) | ¹⁸F-DCFPyl | 12.3 ± 1.2 | [1][3][4] |
| ¹⁸F-PSMA-1007 | 4.2 ± 0.5 | [3][4] | |
| PSMA-617 | ~5 | [5] | |
| PSMA-11 | 2.34 ± 2.94 (Ki) | [5] |
Preclinical data suggests that novel Glu-urea-Glu based inhibitors can exhibit comparable or even superior binding affinities to established Lys-urea-Glu based agents.[3][4] For instance, EuE-k-β-a-¹⁸F-FPyl demonstrated a significantly lower IC50 value compared to ¹⁸F-DCFPyl, indicating a stronger interaction with the PSMA target.[3][4]
In Vivo Performance: Tumor Uptake and Biodistribution
The in vivo behavior of a PSMA inhibitor is critical for its utility as an imaging or therapeutic agent. High and specific accumulation in tumor tissue, coupled with rapid clearance from non-target organs, is the desired profile. The following table presents tumor uptake data from a comparative study in LNCaP tumor-bearing mice, expressed as the percentage of injected activity per gram of tissue (% IA/g) at 1-hour post-injection.
| Inhibitor Class | Compound | Tumor Uptake (% IA/g at 1h p.i.) | Key Biodistribution Characteristics | Reference |
| Glu-urea-Glu (EuE) | EuE-k-¹⁸F-FBOA | 12.7 ± 2.0 | Fast renal excretion, low activity in non-target tissues. | [3][4] |
| EuE-k-β-a-¹⁸F-FPyl | 13.0 ± 1.0 | Higher kidney accumulation and delayed clearance compared to EuE-k-¹⁸F-FBOA. | [3][4] | |
| Lys-urea-Glu (KuE) | ¹⁸F-DCFPyl | 7.3 ± 1.0 | Fast renal excretion, similar pharmacokinetics to EuE-k-¹⁸F-FBOA. | [1][3][4] |
| ¹⁸F-PSMA-1007 | 7.1 ± 1.5 | Predominantly hepatobiliary excretion, uptake in non-target tissues.[3][4] | [3][4] |
Notably, the investigated Glu-urea-Glu-based inhibitors demonstrated markedly enhanced tumor accumulation in LNCaP-tumor-bearing mice compared to the Lys-urea-Glu-based counterparts ¹⁸F-DCFPyl and ¹⁸F-PSMA-1007.[3][4] The high hydrophilicity of the EuE-based compounds contributes to almost no unspecific uptake in non-target tissues.[3][4] In contrast, the less hydrophilic character of ¹⁸F-PSMA-1007 leads to uptake in non-target tissues and predominantly hepatobiliary excretion.[3][4]
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.
Competitive Binding Assay (IC50 Determination)
This assay is performed to determine the concentration of a test compound that inhibits the binding of a radiolabeled ligand to its receptor by 50%.
Materials:
-
PSMA-expressing cells (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (e.g., Tris-HCl buffer)
-
Radiolabeled PSMA ligand (e.g., [¹²⁵I]I-BA)KuE)
-
Unlabeled test compounds (Glu-urea-Glu and Lys-urea-Glu inhibitors)
-
2-PMPA (a known PSMA inhibitor for determining non-specific binding)
-
Multi-well plates (e.g., 96-well)
-
Gamma counter
Procedure:
-
Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) in appropriate media until they reach near confluence. Seed the cells into multi-well plates and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the unlabeled competitor ligands in binding buffer. The concentration range should span several orders of magnitude to generate a complete inhibition curve.
-
Assay Setup:
-
Total Binding: Add a fixed concentration of the radioligand to wells containing only cells and binding buffer.
-
Non-specific Binding: Add the radioligand along with a high concentration of a known unlabeled inhibitor (e.g., 2-PMPA) to saturate the receptors.
-
Competitive Binding: Add the fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds to the remaining wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Washing: Terminate the binding reaction by aspirating the medium and washing the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., NaOH). Transfer the cell lysates to counting tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
In Vivo Biodistribution Studies
These studies are conducted to evaluate the uptake, distribution, and clearance of a radiolabeled compound in a living organism.
Materials:
-
Animal model (e.g., male athymic nude mice bearing LNCaP tumor xenografts)
-
Radiolabeled PSMA inhibitors
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection
-
Gamma counter or PET/SPECT scanner
-
Dissection tools
-
Balances for weighing organs
Procedure:
-
Animal Model Preparation: Inoculate tumor cells (e.g., LNCaP) subcutaneously into the flank of the mice. Allow the tumors to grow to a suitable size.
-
Radiotracer Administration: Anesthetize the mice and inject a known amount of the radiolabeled PSMA inhibitor intravenously (e.g., via the tail vein).
-
Imaging (Optional): At various time points post-injection, the animals can be imaged using a PET or SPECT scanner to visualize the biodistribution of the radiotracer in real-time.
-
Ex Vivo Biodistribution: At predetermined time points post-injection (e.g., 1h, 2h, 4h, 24h), euthanize a cohort of animals.
-
Organ Harvesting and Weighing: Carefully dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone). Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected activity per gram of tissue (% IA/g) for each organ. This is determined by dividing the radioactivity in the organ by the total injected radioactivity and the weight of the organ.
Visualizing the Molecular Landscape
To better understand the biological context in which these inhibitors operate and the experimental workflows used to evaluate them, the following diagrams have been generated using Graphviz.
PSMA-Mediated Signaling Pathway
Prostate-Specific Membrane Antigen is not just a passive cell surface receptor; its activity can influence critical intracellular signaling pathways that promote prostate cancer progression. High PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive binding assay to determine the IC50 of a PSMA inhibitor.
Caption: Workflow for a competitive binding assay.
Conclusion
The comparative analysis of Glu-urea-Glu and Lys-urea-Glu based PSMA inhibitors reveals that both scaffolds are capable of producing high-affinity ligands for PSMA. However, emerging preclinical evidence suggests that the Glu-urea-Glu motif can lead to inhibitors with enhanced tumor accumulation and favorable pharmacokinetic profiles, characterized by high hydrophilicity and reduced non-target tissue uptake.[3][4]
The choice between these two core structures will ultimately depend on the specific design goals of the drug development program. For imaging applications, the rapid clearance and high tumor-to-background ratios offered by some EuE-based inhibitors may be advantageous. For therapeutic applications, the prolonged tumor retention observed with certain modifications to either scaffold will be a key consideration.
This guide provides a foundational dataset and methodological framework for researchers in the field. As more comparative studies become available, a more comprehensive picture of the relative merits of these two important classes of PSMA inhibitors will continue to emerge, driving the development of even more effective agents for the management of prostate cancer.
References
- 1. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative In Vivo Analysis of ¹⁸F-DCFPyL Against Novel Glu-urea-Glu Based PSMA Probes
A preclinical study has provided a head-to-head comparison of the established prostate-specific membrane antigen (PSMA)-targeting PET probe, ¹⁸F-DCFPyL, with two novel Glu-urea-Glu (EuE)-based radiotracers: EuE-k-¹⁸F-FBOA and EuE-k-β-a-¹⁸F-FPyl. The research highlights the potential of these new agents, demonstrating significantly higher tumor accumulation in mouse models compared to ¹⁸F-DCFPyL.[1][2][3] This guide synthesizes the key findings, experimental methodologies, and comparative data from this pivotal study for researchers and professionals in drug development.
Comparative Performance Data
The novel EuE-based probes demonstrated superior performance in several key in vitro and in vivo metrics when compared directly with ¹⁸F-DCFPyL.
In Vitro Characteristics:
Both novel probes showed comparable or higher binding affinity to PSMA than ¹⁸F-DCFPyL. Notably, EuE-k-β-a-¹⁸F-FPyl exhibited the highest affinity. Furthermore, the internalization rates for the EuE-based ligands into PSMA-expressing LNCaP cells were substantially higher, with EuE-k-¹⁸F-FBOA and EuE-k-β-a-¹⁸F-FPyl showing 1.4- and 2.7-fold higher internalization, respectively, compared to ¹⁸F-DCFPyL.[2]
| Probe | IC₅₀ (nM) | Internalization Rate (vs. ¹⁸F-DCFPyL) |
| ¹⁸F-DCFPyL | 12.3 ± 1.2 | 1.0x |
| EuE-k-¹⁸F-FBOA | 4.2 ± 0.4 | 1.4x |
| EuE-k-β-a-¹⁸F-FPyl | 1.1 ± 0.2 | 2.7x |
In Vivo Tumor Accumulation:
The enhanced in vitro properties of the novel probes translated to markedly improved tumor accumulation in LNCaP tumor-bearing mice. One hour post-injection, both EuE-k-¹⁸F-FBOA and EuE-k-β-a-¹⁸F-FPyl showed significantly higher uptake in tumors than ¹⁸F-DCFPyL.[1][2][3]
| Probe | Tumor Accumulation (% IA/g at 1h p.i.) |
| ¹⁸F-DCFPyL | 7.3 ± 1.0 |
| EuE-k-¹⁸F-FBOA | 12.7 ± 2.0 |
| EuE-k-β-a-¹⁸F-FPyl | 13.0 ± 1.0 |
Pharmacokinetics and Clearance:
While both novel probes are highly hydrophilic, leading to minimal non-specific uptake, they exhibited different clearance profiles. EuE-k-¹⁸F-FBOA demonstrated faster clearance kinetics, similar to ¹⁸F-DCFPyL, which results in high-contrast images as early as one hour post-injection.[1][2] In contrast, EuE-k-β-a-¹⁸F-FPyl showed delayed clearance and higher kidney accumulation.[2][3] The pharmacokinetic profile of ¹⁸F-DCFPyL was quite similar to that of the novel hydrophilic compounds, whereas another reference compound, ¹⁸F-PSMA-1007, showed predominantly hepatobiliary excretion due to higher lipophilicity and plasma protein binding.[1][2][3]
Experimental Protocols
The following methodologies were utilized in the comparative study.
1. Cell Culture and Animal Model:
-
Cell Line: Human prostate cancer LNCaP cells, which are PSMA-positive, were used for all experiments.
-
Animal Model: Male CB-17 SCID mice (6–8 weeks old) were used to establish LNCaP tumor xenografts.[3] Tumors were induced by subcutaneous injection of LNCaP cells.
2. In Vitro Assays:
-
Competitive Binding Assay (IC₅₀): LNCaP cells were used to determine the 50% inhibitory concentration (IC₅₀) for each compound, quantifying their binding affinity to PSMA.[2]
-
Internalization Studies: The rate and extent of radiotracer internalization into LNCaP cells were measured to assess cellular uptake.[1]
3. In Vivo PET Imaging:
-
Radiotracer Administration: LNCaP tumor-bearing SCID mice were injected with the respective ¹⁸F-labeled radiotracers.
-
Imaging Protocol: Dynamic microPET imaging was performed from 0 to 90 minutes post-injection (p.i.) to evaluate the pharmacokinetics and biodistribution of each probe.[4] Static images, particularly at 1 hour p.i., were used for quantitative comparison of tumor uptake.[2]
-
Specificity Confirmation: To confirm that tumor uptake was PSMA-mediated, blocking experiments were conducted using a potent PSMA inhibitor (PMPA).[4]
Visualized Workflows and Pathways
In Vivo Comparative Study Workflow
Workflow for the in vivo comparison of PSMA-targeting PET probes.
PSMA-Mediated Tracer Internalization Pathway
Mechanism of PSMA-targeted radiotracer uptake and signal generation.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Internalization Efficiency of Glu-urea-Glu Based PSMA Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule inhibitors targeting the prostate-specific membrane antigen (PSMA) has revolutionized the diagnosis and treatment of prostate cancer. The internalization of these ligands upon binding to PSMA is a critical attribute for therapeutic applications, as it facilitates the delivery of cytotoxic payloads into the cancer cell. This guide provides a comparative analysis of the internalization efficiency of Glu-urea-Glu (EuE) based PSMA ligands against other prominent PSMA-targeting agents, supported by experimental data and detailed methodologies.
Comparative Analysis of Internalization Efficiency
The internalization potential of various PSMA ligands is a key determinant of their therapeutic efficacy. Preclinical studies have demonstrated that ligands based on the Glu-urea-Glu scaffold exhibit favorable internalization properties. The following table summarizes key performance indicators for a selection of these ligands in comparison to established agents.
| Ligand | Ligand Type | IC50 (nM) | Internalization Rate/Tumor Accumulation | Cell Line | Reference |
| EuE-k-¹⁸F-FBOA (1) | Glu-urea-Glu based | 4.2 ± 0.4 | 1.4-fold higher internalization than ¹⁸F-DCFPyl; 12.7 ± 2.0% IA/g in tumors | LNCaP | [1][2] |
| EuE-k-β-a-¹⁸F-FPyl (2) | Glu-urea-Glu based | 1.1 ± 0.2 | 2.7-fold higher internalization than ¹⁸F-DCFPyl; 13.0 ± 1.0% IA/g in tumors | LNCaP | [1][2] |
| ¹⁸F-DCFPyl | Urea-based | 12.3 ± 1.2 | Baseline for comparison; 7.3 ± 1.0% IA/g in tumors | LNCaP | [1][2] |
| ¹⁸F-PSMA-1007 | Urea-based | 4.2 ± 0.5 | 7.1 ± 1.5% IA/g in tumors | LNCaP | [1][2] |
| [¹²³I]MIP-1072 | Urea-based | 3.8 | 17% ID/g tumor uptake at 1h | LNCaP | [3] |
| [¹²³I]MIP-1095 | Urea-based | 0.81 | 34% ID/g tumor uptake at 4h | LNCaP | [3] |
| PSMA-617 | Glu-urea-Lys based | - | Efficient internalization into LNCaP cells | LNCaP | [4] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled standard. A lower IC50 value indicates a higher binding affinity. % IA/g (percentage of injected activity per gram of tissue) and % ID/g (percentage of injected dose per gram of tissue) are measures of radiotracer uptake in tumors.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of ligand internalization efficiency. Below is a detailed protocol for a typical in vitro internalization assay.
Internalization Assay Protocol
This assay quantifies the amount of a radiolabeled PSMA ligand that is internalized by PSMA-expressing cells over time.
Materials:
-
PSMA-positive prostate cancer cells (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Radiolabeled PSMA ligand
-
Binding buffer (e.g., serum-free medium)
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter or scintillation counter
Procedure:
-
Cell Seeding: Plate PSMA-positive cells in 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.
-
Ligand Incubation:
-
Wash the cells once with binding buffer.
-
Add the radiolabeled ligand (typically at a concentration of 1-2 nM) diluted in binding buffer to each well.
-
Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to allow for internalization.
-
For determining non-specific binding, incubate a parallel set of wells with an excess of non-radiolabeled ligand (e.g., 10 µM) for 15 minutes prior to the addition of the radiolabeled ligand.
-
-
Removal of Non-Internalized Ligand:
-
At each time point, remove the incubation medium and wash the cells twice with ice-cold binding buffer.
-
To differentiate between membrane-bound and internalized ligand, add ice-cold acid wash buffer to each well and incubate for 5-10 minutes on ice. This step strips the surface-bound radioligand.
-
Collect the supernatant (acid wash fraction), which contains the membrane-bound ligand.
-
-
Cell Lysis:
-
Wash the cells once more with ice-cold binding buffer.
-
Add lysis buffer to each well to solubilize the cells and release the internalized radioligand.
-
Collect the lysate (internalized fraction).
-
-
Quantification:
-
Measure the radioactivity in the acid wash fraction and the internalized fraction using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (membrane-bound + internalized).
-
Correct for non-specific binding by subtracting the values obtained from the wells co-incubated with the excess non-radiolabeled ligand.
-
Visualizing the Process: Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of an in vitro internalization assay.
Upon binding, PSMA and its ligand are internalized, which can trigger downstream signaling cascades. The PI3K-Akt-mTOR pathway is one such pathway implicated in cell survival and proliferation that can be influenced by PSMA activity.
References
- 1. The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Biodistribution of Glu-urea-Glu Radiotracers for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer diagnostics and therapeutics has been significantly advanced by the development of radiotracers targeting the prostate-specific membrane antigen (PSMA). Among these, molecules built upon a Glu-urea-Glu or a related Glu-urea-Lys scaffold have demonstrated considerable promise. This guide provides a comparative analysis of the biodistribution profiles of several key Glu-urea-Glu based radiotracers, supported by experimental data to aid researchers in interpreting their findings and selecting appropriate candidates for further investigation.
Understanding the Target: The Role of PSMA
Prostate-specific membrane antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, particularly in advanced and metastatic disease.[1][2] This high level of expression, coupled with its ability to internalize after binding to a ligand, makes PSMA an exceptional target for both diagnostic imaging and targeted radionuclide therapy.[2][3] Glu-urea-Glu and Glu-urea-Lys based radiotracers are designed to bind with high affinity and specificity to the enzymatic active site of PSMA.[4]
References
- 1. PSMA-Directed Radioligand Therapy for Metastatic Prostate Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 2. Advances in PSMA-Targeted Radionuclide Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Researcher's Guide to Evaluating the Metabolic Stability of Glu-urea-Glu Conjugates
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel therapeutic compounds is a critical step in the preclinical development pipeline. This guide provides a comprehensive comparison of the key in vitro methods used to evaluate the metabolic stability of Glu-urea-Glu (GUG) conjugates, a prominent class of molecules often targeting the prostate-specific membrane antigen (PSMA). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the design and interpretation of these crucial studies.
The Glu-urea-Glu backbone is a common pharmacophore in potent PSMA inhibitors used for both imaging and therapy of prostate cancer. However, like many peptide-based molecules, their susceptibility to enzymatic degradation in biological matrices can significantly impact their pharmacokinetic profile, efficacy, and safety. Therefore, a thorough evaluation of their metabolic stability is paramount.
Key Methods for Assessing Metabolic Stability
The two most common and informative in vitro assays for determining the metabolic stability of GUG conjugates are the plasma stability assay and the liver microsomal stability assay. These assays simulate the primary environments where the compounds are likely to undergo enzymatic degradation.
Plasma Stability Assay
This assay assesses the stability of a compound in the presence of plasma enzymes, such as proteases and esterases. It is a crucial first step in understanding a compound's half-life in circulation.
Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism. This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. This assay is essential for predicting hepatic clearance.
Comparative Metabolic Stability Data
The metabolic stability of Glu-urea-Glu conjugates can be influenced by various structural modifications, including changes to the linker, chelator (for radiolabeled compounds), and peripheral moieties. The following tables summarize stability data from various studies on GUG-based PSMA inhibitors.
| Compound/Alternative | Matrix | Incubation Time (min) | % Intact Compound Remaining | Reference |
| Glu-urea-Glu Based | ||||
| [¹⁸F]PSMA-1007 | Human Serum | 60 | >95% | [1] |
| [¹⁷⁷Lu]PSMA-617 | Human Serum | 120 | >98% | |
| [¹⁷⁷Lu]PSMA-I&T | Human Serum | 120 | >98% | |
| Non-Urea Based | ||||
| [⁶⁸Ga]Ga-P16-093 | Human Serum | 120 | >99% |
Table 1: Comparative Plasma/Serum Stability of Various PSMA Inhibitors.
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Glu-urea-Glu Based | ||||
| Compound A | Human | 45 | 30 | |
| Compound B | Human | > 60 | < 10 | |
| Control Compounds | ||||
| Verapamil | Human | 15 | 115 | |
| Imipramine | Human | 8 | 210 |
Table 2: Representative Data from a Human Liver Microsomal Stability Assay. (Note: Data for Compound A and B are illustrative examples based on typical results for peptidomimetics, as direct comparative data for a series of non-radiolabeled GUG conjugates is limited in publicly available literature).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability assays.
Protocol 1: Plasma Stability Assay
1. Materials:
- Test compound stock solution (e.g., 10 mM in DMSO).
- Human plasma (pooled, heparinized).
- Phosphate (B84403) buffered saline (PBS), pH 7.4.
- Acetonitrile (B52724) containing an internal standard (e.g., warfarin, tolbutamide).
- 96-well plates.
- Incubator.
- Centrifuge.
- LC-MS/MS system.
2. Procedure:
- Thaw human plasma at 37°C.
- Dilute the test compound stock solution in PBS to an intermediate concentration.
- In a 96-well plate, add the diluted test compound to pre-warmed plasma to achieve a final concentration of 1-10 µM.
- Incubate the plate at 37°C with gentle shaking.
- At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
- Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
- Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate plasma proteins.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
- Quantify the peak area of the test compound and the internal standard at each time point using LC-MS/MS.
- Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
- Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time and fitting the data to a first-order decay model.
Protocol 2: Liver Microsomal Stability Assay
1. Materials:
- Test compound stock solution (e.g., 10 mM in DMSO).
- Pooled human liver microsomes (e.g., 20 mg/mL).
- Phosphate buffer (0.1 M, pH 7.4).
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Acetonitrile containing an internal standard.
- 96-well plates.
- Incubator.
- Centrifuge.
- LC-MS/MS system.
2. Procedure:
- Prepare a microsomal suspension by diluting the stock liver microsomes in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
- In a 96-well plate, add the test compound to the microsomal suspension to achieve a final substrate concentration of 1 µM.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
- Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
- Centrifuge the samples to pellet the microsomal proteins.
- Transfer the supernatant for LC-MS/MS analysis.
3. Data Analysis:
- Quantify the parent compound at each time point using LC-MS/MS.
- Calculate the half-life (t½) from the first-order decay plot.
- Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the plasma and liver microsomal stability assays.
References
Validating the Purity of Glu-urea-Glu-NHS Ester: A Comparative Guide to HPLC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the purity validation of Glu-urea-Glu-NHS ester, a key building block in the synthesis of targeted therapeutics and imaging agents. We present supporting experimental data for analogous compounds and detail an alternative purity assessment method.
This compound is an activated N-hydroxysuccinimide (NHS) ester of the glutamate-urea-glutamate core structure, widely used as a pharmacophore for linking to inhibitors of Prostate-Specific Membrane Antigen (PSMA). The reactivity of the NHS ester group, while essential for conjugation, also makes the molecule susceptible to hydrolysis. Therefore, robust analytical methods are required to confirm its purity and integrity before use in sensitive applications.
Performance Comparison: HPLC-MS vs. Indirect HILIC Analysis
The primary method for assessing the purity of small molecule conjugates like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS). This technique allows for the separation of the active compound from its impurities and provides confirmation of its molecular weight. An alternative approach involves the quantification of N-hydroxysuccinimide (NHS), a hydrolysis byproduct, using Hydrophilic Interaction Liquid Chromatography (HILIC).
| Analytical Method | Analyte | Typical Purity (%) | Key Advantages | Key Limitations |
| RP-HPLC-MS | This compound & Impurities | > 95%[1] | Direct analysis of the compound and its synthesis-related impurities. Provides molecular weight confirmation. High resolution and sensitivity. | Requires optimization for each specific analyte. May not be ideal for quantifying highly polar degradation products. |
| HILIC-UV | Free N-hydroxysuccinimide (NHS) | Indirect (measures degradation) | Universal method for all NHS esters. Good for quantifying hydrolysis. Does not require a purified standard of the NHS ester itself. | Does not provide information on other potential impurities from the synthesis. Purity of the ester is inferred, not directly measured. |
| Commercial Reference | This compound | 99.51% | High purity standard for comparison. | Not a validation method in itself. |
Experimental Workflows and Protocols
A logical workflow for the purity validation of this compound using HPLC-MS is essential for obtaining reliable and reproducible results.
References
The Strategic Advantage of Glutamate-Containing Urea-Based Linkers in Drug Conjugate Design
A Comparative Analysis for Researchers and Drug Development Professionals
The development of effective antibody-drug conjugates (ADCs) hinges on the intricate interplay between the antibody, the cytotoxic payload, and the linker that connects them. The linker, in particular, is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, drug release profile, and ultimately, its efficacy and safety. This guide provides a comparative analysis of drug conjugates developed with a glutamate-urea-glutamate (Glu-urea-Glu) based linker, activated for conjugation via an N-hydroxysuccinimide (NHS) ester. We delve into the available data on the unique advantages conferred by these components and compare them with other common linker technologies.
The "Glu-urea-Glu" component is characteristic of ligands that target the prostate-specific membrane antigen (PSMA), a well-established target in cancer therapy, particularly for prostate cancer.[1][2][3][4] Therefore, this guide will focus on the application of such drug conjugates in the context of PSMA-targeted therapies.
Enhancing In Vivo Stability: The Role of Glutamic Acid
A significant challenge in preclinical ADC development is the discrepancy in linker stability between mouse models and humans.[5] The commonly used valine-citrulline (Val-Cit) dipeptide linker, while stable in human plasma, is susceptible to premature cleavage in mouse plasma by the carboxylesterase Ces1c.[5] This can lead to off-target toxicity and an underestimation of the ADC's potential efficacy.
Recent studies have demonstrated that the incorporation of a glutamic acid residue into the linker can dramatically enhance its stability in mouse models. The addition of glutamic acid to a Val-Cit linker (EVCit) was shown to significantly improve the ADC's half-life in mice, increasing it from 2 days to 12 days.[5] This enhanced stability is attributed to the prevention of cleavage by mouse Ces1c, without compromising the linker's susceptibility to cleavage by lysosomal enzymes like cathepsin B within the target tumor cell.[5][6][7] This suggests that a Glu-urea-Glu linker would likely exhibit favorable stability profiles in preclinical mouse models, providing more reliable data for translation to human studies.
Comparative Data on Linker Stability
| Linker Type | In Vivo Stability (Mouse Plasma) | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Glu-urea-Glu (hypothesized) | High (inferred from EVCit data) | Enzymatic (e.g., Cathepsin B in lysosomes) | High stability in mouse plasma, good for preclinical studies.[5] Hydrophilic nature may improve solubility.[8] | Specific efficacy data is not yet widely published. |
| Val-Cit (VCit) | Low (cleaved by Ces1c) | Enzymatic (Cathepsin B in lysosomes) | Well-established and effective in humans.[5] | Premature drug release in mouse models can be misleading.[5] |
| Glutamic acid-Val-Cit (EVCit) | High | Enzymatic (Cathepsin B in lysosomes) | Dramatically improved stability in mouse plasma.[5][9] | Relatively newer technology compared to VCit. |
| Hydrazone | pH-sensitive | Acid-catalyzed hydrolysis in endosomes/lysosomes | Effective release in the acidic tumor microenvironment.[10][11] | Can be less stable at physiological pH, leading to premature release.[10] |
| Disulfide | Redox-sensitive | Reduction by intracellular glutathione | Good stability in the bloodstream, rapid cleavage in the cell.[10] | Susceptible to reduction by circulating thiols. |
| Non-cleavable (e.g., SMCC) | High | Proteolytic degradation of the antibody | High stability in circulation, reduced off-target toxicity.[11] | Payload is released with an amino acid attached, which may affect its activity. |
Experimental Protocols
General Protocol for NHS Ester-based Antibody Conjugation
This protocol outlines the general steps for conjugating a drug-linker construct activated with an NHS ester to an antibody.
Materials:
-
Antibody solution (e.g., anti-PSMA mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4.
-
Glu-urea-Glu-drug-NHS ester construct dissolved in an anhydrous organic solvent like DMSO.
-
Reaction buffer: Sodium borate (B1201080) or sodium carbonate buffer, pH 8.5.
-
Quenching solution: Tris-HCl or Glycine, pH 7.4.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.[]
Procedure:
-
Buffer Exchange: Exchange the antibody into the reaction buffer (pH 8.5) to ensure the lysine (B10760008) residues are deprotonated and reactive. The antibody concentration should typically be between 2-3 mg/mL.
-
NHS Ester Addition: Add the dissolved Glu-urea-Glu-drug-NHS ester to the antibody solution. The molar ratio of the NHS ester to the antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[]
-
Quenching: (Optional) Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove unconjugated drug-linker and other small molecules by SEC or dialysis against PBS.[]
-
Characterization: Characterize the resulting ADC for DAR, purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[13][14]
In Vivo Efficacy Evaluation in a Xenograft Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of a PSMA-targeting ADC.
Model:
-
Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous xenografts of a PSMA-expressing human prostate cancer cell line (e.g., LNCaP or C4-2).[15][16]
Procedure:
-
Tumor Implantation: Inject cancer cells subcutaneously into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize mice into treatment and control groups. Administer the PSMA-targeting ADC intravenously at various doses (e.g., 1-10 mg/kg). Control groups may receive a vehicle, an unconjugated antibody, or an ADC with a non-targeting antibody.[15][16]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[15]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[15]
Visualizing the Mechanism of Action
The following diagrams illustrate the general mechanism of action of an ADC and the signaling pathways affected by common cytotoxic payloads.
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
References
- 1. Prostate-Specific Membrane Antigen-Targeted Antibody-Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. adcreview.com [adcreview.com]
Unraveling the Specificity of Prostate Cancer Imaging and Therapy: A Comparative Guide to the Cross-Reactivity of Glu-urea-Glu Based PSMA Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of Glu-urea-Glu (EuE) based Prostate-Specific Membrane Antigen (PSMA) inhibitors. By summarizing key experimental data and detailing methodologies, this document aims to facilitate a deeper understanding of the off-target binding profiles that influence the clinical utility of these promising theranostic agents.
The development of small-molecule inhibitors targeting PSMA, a transmembrane glycoprotein (B1211001) highly overexpressed in prostate cancer, has revolutionized the diagnosis and treatment of the disease.[1] The Glu-urea-Glu (EuE) pharmacophore has been a cornerstone in the design of many of these inhibitors, which can be labeled with radioisotopes for PET imaging or for targeted radionuclide therapy.[2][3][4] However, a significant challenge in the clinical application of these agents is their off-target accumulation in healthy tissues, most notably the salivary glands and kidneys, which can lead to side effects such as xerostomia and potential renal toxicity.[5][6] This guide delves into the experimental data assessing the cross-reactivity of these inhibitors, with a particular focus on the controversial role of Glutamate (B1630785) Carboxypeptidase III (GCPIII).
The GCPIII Controversy: A Primary Off-Target?
Several studies have pointed to Glutamate Carboxypeptidase III (GCPIII), an enzyme with high sequence homology to PSMA, as a potential off-target responsible for the uptake of EuE-based PSMA inhibitors in the salivary glands and kidneys.[5][7] Immunofluorescence analyses have confirmed the abundant expression of GCPIII in these tissues.[5][7] Fluorescence polarization experiments have shown that derivatives of clinically used PSMA inhibitors can bind tightly to both PSMA and GCPIII.[5][7]
However, this hypothesis is not universally accepted. Conflicting evidence suggests that the affinity of many PSMA inhibitors for GCPIII is significantly lower than for PSMA. For instance, the selectivity of DKFZ-PSMA-11 for PSMA is reported to be 720-fold higher than for GCPIII.[8] Furthermore, microPET imaging in PSMA-knockout mice, which still express GCPIII, showed no uptake of [68Ga]PSMA-11 in the salivary glands and kidneys, challenging the role of GCPIII as the primary off-target.[8] Other potential off-target proteins, such as the PSMA-like aminopeptidase (B13392206) NAALADaseL and metabotropic glutamate receptors (mGluRs), have also been identified and are under investigation, particularly in the context of neuroendocrine prostate cancer where PSMA expression can be low.[9][10]
Quantitative Assessment of Binding Affinity and Specificity
Competitive binding assays are a cornerstone for evaluating the affinity and specificity of PSMA inhibitors. These assays typically measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against a radiolabeled ligand in PSMA-expressing cell lines, such as LNCaP. The lower the IC50 or Ki value, the higher the binding affinity.
| Inhibitor/Ligand | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| EuE-based Inhibitors | ||||
| EuE-k-18F-FBOA (1) | LNCaP | 4.2 ± 0.4 | [11] | |
| EuE-k-β-a-18F-FPyl (2) | LNCaP | 1.1 ± 0.2 | [11] | |
| Reference Compounds | ||||
| 18F-DCFPyL | LNCaP | 12.3 ± 1.2 | [11] | |
| 18F-PSMA-1007 | LNCaP | 4.2 ± 0.5 | [11] | |
| Ga-HTK03177 | LNCaP | 5.0 ± 2.4 | [5] | |
| Ga-HTK03187 | LNCaP | 10.6 ± 2.0 | [5] | |
| Lu-HTK03170 | LNCaP | 1.6 ± 0.4 | [5] | |
| Lu-HTK04048 | LNCaP | 1.4 ± 1.0 | [5] | |
| Lu-HTK04028 | LNCaP | 13.9 ± 3.2 | [5] | |
| PSMA-617 | LNCaP | 2.34 | [4] | |
| Glu-urea-Glu | 47 | [4] | ||
| Glu-urea-Lys | 15.25 | [4] |
In Vivo Biodistribution: A Critical Measure of Specificity
Preclinical biodistribution studies in tumor-bearing animal models are essential for evaluating the in vivo performance and cross-reactivity of PSMA inhibitors. These studies quantify the uptake of the radiolabeled compound in various organs and tissues, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). High tumor uptake coupled with low uptake in non-target organs is indicative of high specificity.
| Radioligand | Tumor Model | Tumor Uptake (%ID/g at 1h) | Kidney Uptake (%ID/g at 1h) | Salivary Gland Uptake (%ID/g at 1h) | Reference |
| [68Ga]Ga-HTK03177 | LNCaP Xenograft | 24.7 ± 6.85 | 7.76 ± 1.00 | 0.22 ± 0.02 | [5][6] |
| [68Ga]Ga-HTK03187 | LNCaP Xenograft | 21.1 ± 3.62 | 2.83 ± 0.45 | 0.16 ± 0.02 | [5][6] |
| [68Ga]Ga-HTK03149 (Aad-based) | LNCaP Xenograft | 23.1 ± 6.11 | 4.15 ± 1.46 | 0.22 ± 0.06 | [6] |
| [68Ga]Ga-HTK03041 (Glu-based) | LNCaP Xenograft | 19.1 ± 6.37 | 170 ± 26.4 | 4.99 ± 0.88 | [6] |
| [68Ga]Ga-PSMA-11 | LNCaP Xenograft | 3.20 ± 2.89 (at 24h) | 187.4 ± 25.3 (at 24h) | Not Reported | [12] |
| [68Ga]Ga-PSMA-617 | LNCaP Xenograft | 10.58 ± 4.50 (at 24h) | 2.13 ± 1.36 (at 24h) | Not Reported | [12] |
Notably, modifications to the Glu-urea-Glu pharmacophore, such as replacing the terminal glutamic acid with 2-aminoadipic acid (Aad), have shown a dramatic reduction in kidney and salivary gland uptake while maintaining high tumor accumulation, suggesting a promising strategy to mitigate off-target effects.[6]
Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for interpreting the presented data.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a non-labeled compound by measuring its ability to displace a radiolabeled ligand from its target receptor.[13][14]
Workflow for a competitive radioligand binding assay.
In Vivo Biodistribution Study
This protocol outlines the steps to assess the distribution of a radiolabeled PSMA inhibitor in a living organism.[15][16]
Workflow for an in vivo biodistribution study.
PSMA Signaling Pathway
Understanding the biological role of PSMA is crucial for inhibitor development. PSMA expression can influence key cellular signaling pathways. In prostate cancer cells, PSMA interacts with the scaffolding protein RACK1, leading to a switch from the proliferative MAPK/ERK pathway to the pro-survival PI3K-AKT pathway.[17][18][19] This signaling shift promotes tumor growth and progression.
PSMA-mediated signaling pathway switch.
Conclusion
The cross-reactivity of Glu-urea-Glu based PSMA inhibitors is a multifaceted issue with significant implications for their clinical safety and efficacy. While GCPIII has been a primary suspect for off-target binding in salivary glands and kidneys, the evidence remains inconclusive, and other potential targets are emerging. The quantitative data from competitive binding assays and in vivo biodistribution studies are critical for comparing the specificity of different inhibitors. Structural modifications to the pharmacophore, as demonstrated by the Aad-substituted analogue, offer a promising avenue for developing next-generation PSMA inhibitors with improved safety profiles. Continued research into the off-target interactions and the underlying biological mechanisms will be paramount for optimizing the design of these powerful theranostic agents for prostate cancer.
References
- 1. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]
- 2. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactivity to glutamate carboxypeptidase III causes undesired salivary gland and kidney uptake of PSMA-targeted small-molecule radionuclide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GCP III is not the “off-target” for urea-based PSMA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry [frontiersin.org]
- 16. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. urotoday.com [urotoday.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to PET Tracers for Ewing Sarcoma and Kupffer Cell Imaging
In the landscape of molecular imaging, Positron Emission Tomography (PET) stands as a powerful tool for visualizing and quantifying biological processes at the molecular level. The specificity of PET imaging hinges on the development of targeted radiotracers. This guide provides a comparative overview of the imaging characteristics of PET tracers utilized in two distinct contexts: the diagnosis and monitoring of Ewing Sarcoma, a rare and aggressive bone and soft tissue cancer, and the imaging of Kupffer cells, the resident macrophages of the liver. This comparison will aid researchers, scientists, and drug development professionals in understanding the performance and applications of these specialized imaging agents.
Imaging Tracers for Ewing Sarcoma: Targeting Tumor Metabolism and Specific Cell Surface Antigens
The standard and most widely used PET tracer for oncological imaging, including Ewing Sarcoma, is ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG).[1][2] This glucose analog is taken up by metabolically active cells, a characteristic of most cancers.[1] Beyond general metabolic imaging, more targeted tracers have been developed to enhance specificity for Ewing Sarcoma. One such promising agent is a ⁶⁴Cu-labeled anti-CD99 antibody, which targets the CD99 cell surface antigen highly expressed in Ewing Sarcoma.[3] Another tracer, ³´-Deoxy-3´-¹⁸F-fluorothymidine (¹⁸F-FLT), measures cellular proliferation.[1][4]
Imaging Tracers for Kupffer Cells: Visualizing Hepatic Macrophage Activity
Kupffer cells, as the primary component of the hepatic reticuloendothelial system, play a crucial role in liver homeostasis and pathology. PET imaging of these cells often relies on tracers that target macrophage-specific markers. While the term "KuE" is not a standardized name for a PET tracer, tracers targeting receptors like the Colony-Stimulating Factor 1 Receptor (CSF1R), expressed on macrophages including Kupffer cells, are under investigation.[5][6] Examples of such tracers include [¹¹C]CPPC and [¹¹C]GW2580.[5][6] Additionally, tracers targeting the mannose receptor (CD206), also present on Kupffer cells, have been developed.[5]
Quantitative Comparison of Imaging Performance
The following tables summarize the quantitative imaging characteristics of representative PET tracers for Ewing Sarcoma and macrophage/Kupffer cell imaging based on preclinical and clinical studies.
Table 1: Imaging Performance of PET Tracers for Ewing Sarcoma
| Tracer | Target | Model | Key Performance Metric | Value | Reference |
| ¹⁸F-FDG | Glucose Metabolism | Human Patients | Sensitivity (Primary Lesions) | 96.7% | [7] |
| Human Patients | Specificity (Primary Lesions) | 68.3% | [7] | ||
| Human Patients | Sensitivity (Recurrence) | 89.9% | [7] | ||
| Human Patients | Specificity (Recurrence) | 92.6% | [7] | ||
| Human Patients | SUVmax (Pre-treatment) | Mean: 7.1 ± 3.7 g/mL | [1] | ||
| ⁶⁴Cu-DN16 (anti-CD99) | CD99 | Mouse Xenograft (A673) | Tumor-to-Background Ratio | Higher than ¹⁸F-FDG | [3] |
| Mouse Xenograft (A673) | SUVmax (24h p.i.) | ~12 | [3] | ||
| ¹⁸F-FLT | Cellular Proliferation | Human Patients | Sensitivity (Malignant Tumors) | 100% | [1] |
| Human Patients | Specificity (Benign vs. Malignant) | 75% | [1] | ||
| Human Patients | SUVmax (High-Grade Sarcomas) | Mean: 6.1 | [1] |
Table 2: Imaging Performance of PET Tracers for Macrophage/Kupffer Cell Imaging
| Tracer | Target | Model | Key Performance Metric | Value | Reference |
| [¹¹C]GW2580 | CSF1R | Rodent (Neuroinflammation) | Uptake vs. [¹¹C]CPPC | 1.8-fold higher | [5] |
| [¹¹C]CPPC | CSF1R | Non-human Primate | Specific Binding in Spleen | ~97% | [6] |
| [¹⁸F]FB-anti-MMR-sdAb | CD206 (MMR) | Mouse Tumor Model | Tumor Uptake (Wild-type vs. Knock-out) | ~8-fold higher in wild-type | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of imaging studies. Below are representative experimental protocols for preclinical PET imaging with tracers for Ewing Sarcoma and Kupffer cells.
Preclinical Imaging of Ewing Sarcoma with ⁶⁴Cu-labeled Anti-CD99 Antibody[3]
-
Cell Lines and Animal Models:
-
CD99-positive Ewing sarcoma cell lines (e.g., A673, TC32) and a CD99-negative cell line (e.g., Kelly neuroblastoma) are used.
-
Xenograft tumors are established in immunocompromised mice (e.g., NOD scid gamma) by subcutaneous injection of tumor cells. For metastasis models, cells can be injected intravenously.
-
-
Radiotracer Preparation:
-
The anti-CD99 antibody (e.g., DN16) is conjugated with a chelator (e.g., DOTA) and subsequently radiolabeled with ⁶⁴Cu.
-
An isotype-matched non-targeting antibody is similarly labeled to serve as a control.
-
-
PET/CT Imaging:
-
Mice bearing tumors of a specified size (e.g., 50-150 mm³) are injected with the ⁶⁴Cu-labeled antibody (e.g., via tail vein).
-
PET/CT scans are performed at various time points post-injection (e.g., 24 hours). For comparison, ¹⁸F-FDG PET scans can be performed 1 hour after tracer injection.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PET images to quantify tracer uptake in tumors and other tissues.
-
Uptake is typically expressed as the maximum standardized uptake value (SUVmax).
-
Tumor-to-background ratios are calculated to assess imaging contrast.
-
-
Biodistribution Studies:
-
Following the final imaging session, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Preclinical Imaging of Macrophages with a CSF1R-Targeted Tracer[5][6]
-
Animal Models:
-
Rodent models of specific pathologies involving macrophage activation (e.g., neuroinflammation) or non-human primates can be used.
-
-
Radiotracer Administration:
-
A CSF1R-targeted tracer such as [¹¹C]GW2580 or [¹¹C]CPPC is administered intravenously.
-
-
PET Imaging:
-
Dynamic or static PET scans are acquired to observe the tracer's distribution and uptake in target organs like the spleen, liver (where Kupffer cells reside), and brain.
-
-
Blocking Studies:
-
To confirm target specificity, a cohort of animals is pre-treated with a non-radioactive ("cold") CSF1R inhibitor (e.g., unlabeled GW2580) before the administration of the radiotracer. A reduction in tracer uptake in target tissues in the pre-treated group compared to the baseline group indicates specific binding.
-
-
Data Analysis:
-
Tracer uptake is quantified in various organs. For brain imaging, standardized uptake values (SUV) are calculated. For specificity assessment, the percentage of specific binding is determined by comparing baseline and blocking scans.
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Preclinical PET imaging workflow for Ewing Sarcoma.
Caption: Simplified ¹⁸F-FDG uptake and trapping in tumor cells.
References
- 1. Preclinical PET tracers for the evaluation of sarcomas: understanding tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Tracers and Radionuclides in PET Imaging | Radiology Key [radiologykey.com]
- 5. Potential PET tracers for imaging of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Glu-urea-Glu-NHS ester
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Glu-urea-Glu-NHS ester. This compound is an active N-hydroxysuccinimide (NHS) ester that serves as a pharmacophore for binding to prostate-specific membrane antigen (PSMA) inhibitors[1][2]. Due to its reactive nature, adherence to strict safety and handling procedures is crucial.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Should meet ANSI Z.87.1 1989 standard. A face shield is required if there is a risk of splash or explosion.[3] |
| Hand Protection | Protective Gloves | Nitrile or other chemically resistant gloves are recommended.[4] Inspect gloves before each use. |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Dust Mask | An N95 or equivalent dust mask is recommended when handling the solid powder form of the ester.[4] |
Operational Protocol: Handling and Use
This compound is moisture-sensitive and requires careful handling to maintain its reactivity. The NHS-ester moiety is prone to hydrolysis[5].
Storage and Preparation:
-
Storage: Store the vial of this compound at -20°C with a desiccant to prevent degradation from moisture[5].
-
Equilibration: Before use, allow the vial to equilibrate to room temperature before opening. This prevents moisture from condensing onto the product[5].
-
Dissolving: Dissolve the required amount of the ester in an appropriate anhydrous organic solvent, such as DMSO or DMF, immediately before use[5]. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze[5].
-
Buffer Selection: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction[5]. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable alternative[6].
Reaction Procedure:
-
Slowly add the dissolved this compound to the solution containing the amine to be labeled while stirring.
-
The reaction is typically carried out at room temperature for 30-60 minutes or on ice for two hours[5].
-
Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC.
Disposal Plan
All materials that come into contact with this compound should be treated as chemical waste and disposed of according to institutional and local regulations[4].
Waste Segregation and Disposal:
-
Solid Waste: Unused or expired solid this compound should be collected in its original vial and placed in a designated hazardous waste container[4].
-
Liquid Waste:
-
Quenching: Before disposal, ensure any reactive NHS ester in aqueous solutions is quenched. This can be achieved by adjusting the pH of the solution to between 7 and 8.5 and allowing it to stand for several hours to facilitate complete hydrolysis of the ester[4].
-
Collection: Collect the quenched aqueous solution in a designated aqueous hazardous waste container[4]. Organic solvent solutions should be collected in a separate, compatible hazardous waste container.
-
-
Contaminated Labware: All contaminated labware, including pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container[4].
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling and using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
